ML267
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C19H18ClF6N5O3S |
|---|---|
分子量 |
545.9 g/mol |
IUPAC 名称 |
4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-methoxy-2-pyridinyl)piperazine-1-carbothioamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C17H17ClF3N5OS.C2HF3O2/c1-27-12-2-3-22-14(9-12)24-16(28)26-6-4-25(5-7-26)15-13(18)8-11(10-23-15)17(19,20)21;3-2(4,5)1(6)7/h2-3,8-10H,4-7H2,1H3,(H,22,24,28);(H,6,7) |
InChI 键 |
JYBCQVLONAEAQQ-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
ML267: A Potent and Selective Chemical Probe for Sfp Phosphopantetheinyl Transferase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ML267, a novel and potent small-molecule inhibitor of the Bacillus subtilis surfactin phosphopantetheinyl transferase (Sfp-PPTase). This compound serves as a valuable chemical probe for studying the function of Sfp-PPTase, an enzyme essential for the biosynthesis of various secondary metabolites, including polyketides and nonribosomal peptides, which are critical for bacterial virulence and survival.[1][2] This document details the biochemical and cellular characterization of this compound, including its potency, selectivity, and antibacterial activity. Furthermore, it provides detailed experimental protocols for key assays and visual representations of the Sfp-PPTase signaling pathway and experimental workflows to facilitate its use in research and drug discovery.
Introduction to Sfp-PPTase and the Role of this compound
Phosphopantetheinyl transferases (PPTases) are a superfamily of enzymes that catalyze the post-translational modification of carrier proteins involved in a wide array of metabolic pathways.[3][4] Specifically, Sfp-type PPTases transfer the 4'-phosphopantetheinyl (Ppant) moiety from coenzyme A (CoA) to a conserved serine residue on acyl carrier protein (ACP) or peptidyl carrier protein (PCP) domains of fatty acid synthases (FAS), polyketide synthases (PKS), and nonribosomal peptide synthetases (NRPS).[3][5][6][7][8] This activation is a prerequisite for the biosynthesis of numerous natural products that play crucial roles in bacterial pathogenesis and intercellular communication.
The essentiality of Sfp-PPTase for the production of virulence factors makes it an attractive target for the development of novel antibacterial agents.[1][2] this compound was identified through a quantitative high-throughput screening (qHTS) campaign as a potent and selective inhibitor of Sfp-PPTase.[1][2] Its favorable pharmacological properties and demonstrated antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), establish this compound as a critical tool for elucidating the biological functions of Sfp-PPTase and for validating it as a therapeutic target.[1][2]
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, including its biochemical potency, antibacterial activity, in vitro ADME properties, and in vivo pharmacokinetic parameters.
Table 1: Biochemical Potency and Antibacterial Activity of this compound
| Parameter | Value | Species/Strain | Reference |
| IC50 for Sfp-PPTase | 0.29 µM | Bacillus subtilis | [1][9] |
| IC50 for AcpS-PPTase | 8.1 µM | Escherichia coli | [9] |
| Minimum Inhibitory Concentration (MIC) | |||
| 1.04 µg/mL | Bacillus subtilis 168 | [1] | |
| 0.52 µg/mL | Bacillus subtilis HM489 | [1] | |
| 4.17 µg/mL | Staphylococcus aureus (ATCC 25923) | [1] | |
| 2.08 µg/mL | Community-Acquired MRSA (USA300) | [1] | |
| >64 µg/mL | Escherichia coli (ATCC 25922) | [1] | |
| >64 µg/mL | Pseudomonas aeruginosa (ATCC 27853) | [1] | |
| Cytotoxicity (CC50) | >46.5 µM | Human Hepatocellular Carcinoma (HepG2) cells | [2] |
Table 2: In Vitro ADME Profile of this compound
| Parameter | Result |
| Aqueous Solubility (pH 7.4) | 11 µM |
| Parallel Artificial Membrane Permeability Assay (PAMPA) | 1.1 x 10-6 cm/s |
| Caco-2 Permeability (A to B) | 0.4 x 10-6 cm/s |
| Caco-2 Permeability (B to A) | 1.0 x 10-6 cm/s |
| Efflux Ratio (Caco-2) | 2.5 |
| Plasma Protein Binding (Human) | 98.7% |
| Plasma Protein Binding (Mouse) | 97.9% |
| Plasma Stability (Human, 3h) | 98% remaining |
| Plasma Stability (Mouse, 3h) | 99% remaining |
| Microsomal Stability (Human, 1h) | 95% remaining |
| Microsomal Stability (Mouse, 1h) | 92% remaining |
| CYP450 Inhibition (10 µM) | |
| 1A2 | 25% |
| 2C9 | 15% |
| 2C19 | 10% |
| 2D6 | 5% |
| 3A4 | 20% |
Table 3: In Vivo Pharmacokinetic Profile of this compound in Mice
| Route of Administration | Dose (mg/kg) | T1/2 (h) | Cmax (ng/mL) | Tmax (h) | AUClast (h*ng/mL) |
| Intravenous (IV) | 2 | 2.9 | 480 | 0.08 | 750 |
| Oral (PO) | 10 | 3.5 | 250 | 2 | 1200 |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the Sfp-PPTase signaling pathway and key experimental workflows for the characterization of this compound.
Sfp-PPTase Signaling Pathway
Caption: Sfp-PPTase activation pathway and its inhibition by this compound.
Experimental Workflow for this compound Characterization
References
- 1. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Phosphopantetheinyl Transferases: Catalysis of a Posttranslational Modification Crucial for Life - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of the phosphopantetheinyltransferase enzyme, PswP, in the biosynthesis of antimicrobial secondary metabolites by Serratia marcescens Db10 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sfp-Type 4′-Phosphopantetheinyl Transferase Is Indispensable for Fungal Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Single Sfp-Type Phosphopantetheinyl Transferase Plays a Major Role in the Biosynthesis of PKS and NRPS Derived Metabolites in Streptomyces ambofaciens ATCC23877 | PLOS One [journals.plos.org]
- 8. A Single Sfp-Type Phosphopantetheinyl Transferase Plays a Major Role in the Biosynthesis of PKS and NRPS Derived Metabolites in Streptomyces ambofaciens ATCC23877 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Antibacterial Spectrum of ML267
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibacterial spectrum, mechanism of action, and experimental evaluation of ML267, a novel inhibitor of phosphopantetheinyl transferase (PPTase). The information is intended for researchers, scientists, and drug development professionals working in the field of antibacterial drug discovery.
Core Compound Properties and Mechanism of Action
This compound is a potent small-molecule inhibitor of Sfp-type phosphopantetheinyl transferase (PPTase) with an IC50 of 0.29 μM.[1] It also exhibits inhibitory activity against AcpS-PPTase, albeit at a higher concentration (IC50 of 8.1 μM).[1] The primary mechanism of action of this compound is the inhibition of PPTase, an essential enzyme in bacteria responsible for the post-translational modification of carrier proteins involved in various biosynthetic pathways.[2][3]
PPTases catalyze the transfer of a 4'-phosphopantetheinyl (Ppant) moiety from coenzyme A to a conserved serine residue on apo-carrier proteins. This conversion to the holo-form is critical for the function of:
-
Fatty Acid Synthase (FAS): Essential for bacterial cell membrane biosynthesis and viability.
-
Polyketide Synthases (PKS) and Non-Ribosomal Peptide Synthetases (NRPS): Responsible for the production of a wide range of secondary metabolites, including virulence factors.[2][3]
By inhibiting PPTase, this compound effectively disrupts these critical pathways, leading to both the cessation of bacterial growth (bacteriostatic/bactericidal effect) and a reduction in the production of virulence factors.[2][3][4] This dual action makes PPTase an attractive target for the development of new antibacterial agents.[2][3]
References
- 1. Fluorescent techniques for discovery and characterization of phosphopantetheinyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. csclub.uwaterloo.ca [csclub.uwaterloo.ca]
- 4. The Phosphopantetheinyl Transferases: Catalysis of a Posttranslational Modification Crucial for Life - PMC [pmc.ncbi.nlm.nih.gov]
ML267: A Potent Inhibitor of Bacterial Secondary Metabolism
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The rise of antibiotic resistance necessitates the exploration of novel therapeutic strategies that target bacterial virulence and pathogenicity. One promising avenue is the inhibition of bacterial secondary metabolism, a complex network of pathways responsible for the production of virulence factors, signaling molecules, and other compounds that contribute to disease progression. ML267 has emerged as a potent and selective inhibitor of 4'-phosphopantetheinyl transferases (PPTases), a crucial family of enzymes that activate carrier proteins involved in the biosynthesis of numerous secondary metabolites.[1][2][3] This technical guide provides an in-depth analysis of this compound's role in inhibiting bacterial secondary metabolism, with a particular focus on its potential to disrupt quorum sensing and virulence factor production in pathogenic bacteria such as Pseudomonas aeruginosa.
Introduction to Bacterial Secondary Metabolism and the Role of PPTases
Bacteria produce a vast array of small molecules known as secondary metabolites that are not essential for their basic growth but play critical roles in their interaction with the environment and in pathogenesis.[4][5] These molecules include virulence factors, siderophores for iron acquisition, and signaling molecules for intercellular communication, such as those used in quorum sensing.[6][7]
A key step in the biosynthesis of many secondary metabolites is the post-translational modification of carrier proteins by 4'-phosphopantetheinyl transferases (PPTases).[8][9] PPTases transfer the 4'-phosphopantetheinyl (4'-PP) moiety from coenzyme A to a conserved serine residue on a carrier protein domain, converting it from its inactive apo-form to the active holo-form. This 4'-PP arm acts as a flexible scaffold to which the growing secondary metabolite chain is tethered and presented to various catalytic domains for modification.
There are two main types of PPTases: AcpS-type, which are primarily involved in primary metabolism (e.g., fatty acid synthesis), and Sfp-type, which are predominantly associated with secondary metabolism.[10] The central role of Sfp-type PPTases in the production of virulence factors makes them an attractive target for the development of novel anti-infective agents.
This compound: A Selective Inhibitor of Sfp-type PPTases
This compound is a small molecule that has been identified as a potent and selective inhibitor of Sfp-type PPTases.[1][2][3] Its inhibitory activity has been demonstrated against Sfp from Bacillus subtilis and it shows significantly less activity against the human PPTase orthologue, highlighting its potential for selective therapeutic intervention.[1]
Mechanism of Action
This compound acts by binding to the Sfp-type PPTase, likely at or near the active site, thereby preventing the transfer of the 4'-phosphopantetheinyl group from coenzyme A to the carrier protein. This inhibition effectively blocks the activation of the carrier protein, which in turn halts the downstream biosynthetic pathway of the secondary metabolite.
Quantitative Data on this compound Activity
The following table summarizes the known quantitative data for this compound's inhibitory activity.
| Target Enzyme | Organism | IC50 | Reference |
| Sfp-PPTase | Bacillus subtilis | 290 nM | [11] |
| AcpS-PPTase | Escherichia coli | 6.93 µM | [11] |
| Bacterial Strain | Metric | Value | Reference |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | MIC | 3.4 µg/mL | [2] |
The Impact of this compound on Pseudomonas aeruginosa Secondary Metabolism and Quorum Sensing
Pseudomonas aeruginosa is a formidable opportunistic pathogen known for its intricate network of secondary metabolic pathways that contribute to its virulence. A key regulatory system in P. aeruginosa is quorum sensing (QS), a cell-to-cell communication mechanism that controls the expression of numerous virulence factors in a population density-dependent manner.[12] The pqs quorum sensing system is particularly important and is responsible for the production of the signaling molecules 2-heptyl-4(1H)-quinolone (HHQ) and 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS).[7][13][14]
The Pqs Pathway: A Target for this compound
The biosynthesis of HHQ and PQS is initiated by the enzyme PqsA, an anthranilate-CoA ligase.[15][16] Crucially, PqsA contains a carrier protein domain that requires activation by a PPTase to become functional. Given that this compound is a potent inhibitor of Sfp-type PPTases, it is highly likely to inhibit the PPTase responsible for activating PqsA in P. aeruginosa, thereby blocking the entire pqs signaling cascade.[17]
The inhibition of the pqs system would have profound effects on P. aeruginosa virulence, as this pathway regulates the production of several key virulence factors, including pyocyanin, elastase, and rhamnolipids, and is also involved in biofilm formation.[7]
Signaling Pathway Diagram
References
- 1. 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (this compound), a potent inhibitor of bacterial phosphopantetheinyl transferase that attenuates secondary metabolism and thwarts bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. An atlas of bacterial secondary metabolite biosynthesis gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Phosphopantetheinyl Transferases: Catalysis of a Posttranslational Modification Crucial for Life - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phosphopantetheinyl transferase inhibition and secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The P-Type ATPase PA1429 Regulates Quorum-Sensing Systems and Bacterial Virulence [frontiersin.org]
- 12. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Pseudomonas aeruginosa 4-quinolone signal molecules HHQ and PQS play multifunctional roles in quorum sensing and iron entrapment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of PQS signaling by the Pf bacteriophage protein PfsE enhances viral replication in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HHQ and PQS, two Pseudomonas aeruginosa quorum-sensing molecules, down-regulate the innate immune responses through the nuclear factor-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phosphopantetheinyl transferase binding and inhibition by amidino-urea and hydroxypyrimidinethione compounds - PMC [pmc.ncbi.nlm.nih.gov]
ML267: A Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase for Antimicrobial Drug Discovery
An In-Depth Technical Guide
This whitepaper provides a comprehensive technical overview of the discovery and development of ML267, a novel and potent small-molecule inhibitor of bacterial phosphopantetheinyl transferase (PPTase). This document is intended for researchers, scientists, and drug development professionals interested in novel antimicrobial targets and the chemical probes used to validate them.
Introduction: The Therapeutic Potential of Targeting PPTase
The rise of antibiotic resistance presents a formidable challenge to global health, necessitating the development of new therapies that engage novel cellular targets.[1] Phosphopantetheinyl transferases (PPTases) have emerged as a promising target for antibacterial drug development.[2] These essential enzymes catalyze the post-translational modification of carrier protein domains within crucial metabolic pathways, including those for fatty acid synthesis (FAS), polyketide synthesis (PKS), and non-ribosomal peptide synthesis (NRPS).[3][4]
By transferring the 4'-phosphopantetheinyl (Ppant) arm from coenzyme A (CoA) to a conserved serine residue on an apo-carrier protein, PPTases convert it into its active holo form.[3] This activation is indispensable for bacterial viability and the production of numerous virulence factors.[2][5] Genetic knockout studies have confirmed that PPTase is essential for bacterial homeostasis, suggesting that its inhibition could both halt bacterial growth and disarm them by preventing the production of virulence factors.[1][2] this compound was developed as a specific chemical probe to explore this therapeutic potential.[1]
The Discovery and Optimization of this compound
This compound was identified through a quantitative high-throughput screening (qHTS) campaign followed by intensive medicinal chemistry optimization.[1][2] The goal was to discover small molecules that inhibit the surfactin PPTase (Sfp), a representative Sfp-type PPTase from Bacillus subtilis.[2] The optimization effort led to the development of this compound, a 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamide derivative, which demonstrated a significant improvement in potency and drug-like properties over initial hits.[1][5]
This compound exhibits nanomolar antagonistic activity against its target and possesses antibiotic activity against several Gram-positive bacteria, including community-acquired methicillin-resistant Staphylococcus aureus (CA-MRSA).[1] Importantly, it shows no activity against the human PPTase orthologue, highlighting its potential for selective toxicity.[5]
Quantitative Data Summary
The inhibitory and antimicrobial activities of this compound, along with its ADME and pharmacokinetic profiles, have been extensively characterized. The data are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Organism | IC50 |
|---|---|---|
| Sfp-PPTase | Bacillus subtilis | 290 nM[1][6] |
| AcpS-PPTase | Escherichia coli | 6.93 µM[1] |
IC50 (Half-maximal inhibitory concentration) values indicate the concentration of this compound required to inhibit 50% of the enzyme's activity.
Table 2: Antimicrobial Activity (MIC) of this compound
| Bacterial Strain | Gram Type | MIC (µg/mL) |
|---|---|---|
| Bacillus subtilis 168 | Gram-positive | 1.7[1] |
| Bacillus subtilis HM489 (Sfp-dependent) | Gram-positive | 1.7[1] |
| Staphylococcus aureus (Methicillin-Resistant, MRSA) | Gram-positive | 3.4[1] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of the compound that prevents visible growth of a bacterium.
Table 3: In Vitro ADME & Selectivity Profile of this compound
| Assay | Condition | Result |
|---|---|---|
| Cytotoxicity (HepG2 cells) | --- | No significant toxicity observed[1] |
| Thiol-sensitive Assay (human GST A1-1) | --- | Devoid of activity (non-promiscuous)[1] |
| Human Microsomal Stability (t1/2) | 1 µM this compound, with NADPH | 40.5 min[1] |
| Mouse Microsomal Stability (t1/2) | 1 µM this compound, with NADPH | 19.3 min[1] |
| CYP3A4 Inhibition | Dextromethorphan substrate | 21% inhibition @ 10 µM[1] |
| CYP2D6 Inhibition | 6β-hydroxytestosterone substrate | 23% inhibition @ 10 µM[1] |
ADME (Absorption, Distribution, Metabolism, and Excretion) studies are critical for evaluating the drug-like properties of a compound.
Table 4: In Vivo Pharmacokinetic Profile of this compound in Mice
| Parameter | Value |
|---|---|
| Dosing | 5 mg/kg, intravenous (IV) |
| Clearance (CL) | 26.1 mL/min/kg |
| Volume of Distribution (Vdss) | 4.3 L/kg |
| Half-life (t1/2) | 1.9 hours |
Data from in vivo studies in mice suggest this compound has a promising pharmacokinetic profile suitable for further testing in animal models.[1]
Mechanism of Action and Key Signaling Pathways
This compound functions by inhibiting PPTase, thereby preventing the activation of carrier proteins required for essential metabolic pathways. The enzyme catalyzes the transfer of the Ppant moiety from CoA to a serine residue on the apo-carrier protein (apo-CP), a process that is fundamental for the function of FAS, PKS, and NRPS systems. By blocking this transfer, this compound effectively shuts down these pathways.
Detailed Experimental Protocols
The characterization of this compound involved several key biochemical and cellular assays. The methodologies are detailed below.
5.1 Sfp-PPTase Inhibition Assay
A continuous, fluorescence-based assay was employed to determine the inhibitory potency of compounds against Sfp-PPTase.
-
Principle: This assay utilizes the indigoidine-synthesizing enzyme BpsA as a reporter.[7][8] The PPTase (Sfp) activates apo-BpsA to holo-BpsA, which then produces the blue pigment indigoidine from L-glutamine. The rate of indigoidine formation, measured by absorbance, is directly proportional to PPTase activity.[9]
-
Protocol:
-
Purified Sfp-PPTase enzyme (20 nM) is pre-incubated with varying concentrations of this compound (in DMSO) for 30 minutes at 4°C in a 96-well plate.[10]
-
The reaction is initiated by adding a substrate mixture containing apo-BpsA (e.g., 3.33 µM), CoA (50 µM), ATP (5 mM), MgCl2 (20 mM), and L-glutamine (8 mM) in a sodium phosphate buffer (pH 7.8).[9][10]
-
The plate is mixed, and the absorbance at the appropriate wavelength for indigoidine is monitored over time using a plate reader.
-
Reaction rates are calculated, and the data are fitted to a dose-response curve to determine the IC50 value.
-
5.2 Antimicrobial Susceptibility Testing (MIC Assay)
The minimum inhibitory concentration (MIC) was determined using the standard broth microdilution method.
-
Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
-
Protocol:
-
A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton broth).
-
Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Positive (no drug) and negative (no bacteria) controls are included on each plate.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is recorded as the lowest concentration of this compound at which there is no visible turbidity.
-
5.3 Cytotoxicity Assay
The effect of this compound on the viability of human cells was assessed to determine its cytotoxic potential.
-
Principle: A cell viability assay, such as one using a resazurin-based reagent, is used to measure the metabolic activity of cells, which correlates with cell number.
-
Protocol:
-
Human hepatocellular carcinoma cells (HepG2) are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of this compound for a specified period (e.g., 24-48 hours).
-
A cell viability reagent is added to each well, and the plate is incubated to allow for color or fluorescence development.
-
The absorbance or fluorescence is measured with a plate reader, and the concentration of this compound that reduces cell viability by 50% (CC50) is calculated. This compound was found to be devoid of significant cytotoxicity.[1]
-
Recommendations for Scientific Use
This compound is a valuable chemical probe for the scientific community.[1] Its recommended applications include:
-
Target Validation: Use in vitro and in vivo to further evaluate Sfp-type PPTases as viable targets for the development of new Gram-positive antibacterial agents.[1]
-
Mechanism of Action Studies: Investigate the role of PPTase in bacterial viability, pathogenesis, and secondary metabolism.[5]
-
Combination Therapies: Explore the potential of this compound to potentiate the effects of other antibiotics, particularly those targeting fatty acid synthesis.[1]
-
Enzyme Characterization: Utilize as a tool to study the kinetics and structure of bacterial PPTases.[1]
References
- 1. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Phosphopantetheinyl Transferases: Catalysis of a Posttranslational Modification Crucial for Life - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of the phosphopantetheinyltransferase enzyme, PswP, in the biosynthesis of antimicrobial secondary metabolites by Serratia marcescens Db10 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (this compound), a potent inhibitor of bacterial phosphopantetheinyl transferase that attenuates secondary metabolism and thwarts bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Rapid and flexible biochemical assays for evaluating 4'-phosphopantetheinyl transferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Rapid and flexible biochemical assays for evaluating 4'-phosphopantetheinyl transferase activity. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Phosphopantetheinyl transferase binding and inhibition by amidino-urea and hydroxypyrimidinethione compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Potent Effect of ML267 on Gram-positive Bacterial Viability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dated: December 7, 2025
Abstract
This technical guide provides an in-depth analysis of the novel antibacterial compound ML267 and its targeted effect on the viability of Gram-positive bacteria. This compound has been identified as a potent inhibitor of Sfp phosphopantetheinyl transferase (PPTase), a crucial enzyme for bacterial survival and pathogenesis.[1][2] By inhibiting Sfp PPTase, this compound disrupts essential metabolic pathways, including the synthesis of fatty acids and the production of various virulence factors, leading to bactericidal activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] This document details the mechanism of action of this compound, presents quantitative data on its antibacterial efficacy, outlines the experimental protocols used in its evaluation, and provides visualizations of the relevant biological pathways and experimental workflows.
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. The development of new therapeutic agents that act on novel cellular targets is imperative to combat this growing crisis.[1][2] Phosphopantetheinyl transferases (PPTases) have emerged as a promising target for antibacterial drug development due to their central role in the activation of fatty acid synthase (FAS), polyketide synthases (PKSs), and non-ribosomal peptide synthetases (NRPSs).[1][2] These pathways are responsible for producing essential components for bacterial growth and a variety of virulence factors. The inactivation of PPTase has been shown to not only inhibit bacterial proliferation but also render the bacteria avirulent.[1][2]
This compound is a novel small molecule inhibitor of the surfactin PPTase (Sfp), a prototypical member of the Sfp-type PPTases.[1] This guide summarizes the current knowledge on the effects of this compound on the viability of Gram-positive bacteria, providing a comprehensive resource for researchers in the field of antibacterial drug discovery.
Mechanism of Action of this compound
This compound exerts its antibacterial effect by specifically inhibiting the Sfp phosphopantetheinyl transferase. Sfp is responsible for the post-translational modification of acyl carrier protein (ACP) and peptidyl carrier protein (PCP) domains within fatty acid synthases (FAS), polyketide synthases (PKSs), and non-ribosomal peptide synthetases (NRPSs). This modification involves the transfer of a 4'-phosphopantetheinyl (Ppant) group from coenzyme A (CoA) to a conserved serine residue on the ACP or PCP domains. The addition of the Ppant "arm" converts these proteins from their inactive apo form to their active holo form, which is essential for the biosynthesis of fatty acids, polyketides, and non-ribosomal peptides.
By inhibiting Sfp, this compound prevents the activation of these crucial synthases, leading to a cascade of downstream effects that compromise bacterial viability:
-
Inhibition of Fatty Acid Synthesis: Fatty acids are essential components of bacterial cell membranes. The disruption of their synthesis compromises membrane integrity and leads to cell death.
-
Inhibition of Virulence Factor Production: Many virulence factors, including toxins and siderophores, are produced via PKS and NRPS pathways. The inhibition of these pathways by this compound can reduce the pathogenicity of the bacteria.
Quantitative Data on Antibacterial Activity
The antibacterial efficacy of this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC50) against the Sfp enzyme and its minimum inhibitory concentration (MIC) against various Gram-positive bacterial strains.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Organism | Assay Type | Value | Reference |
| Sfp-PPTase | qHTS IC50 | 290 nM | [1] |
| Sfp-PPTase | Gel-based IC50 | 2.14 µM | [1] |
| AcpS-PPTase | IC50 | 6.93 µM | [1] |
| Bacillus subtilis 168 | MIC | 3.4 µg/mL | [1] |
| Bacillus subtilis HM489 | MIC | 1.7 µg/mL | [1] |
| Staphylococcus aureus (Community-Acquired MRSA) | MIC | 3.4 µg/mL | [1] |
| Staphylococcus aureus (Methicillin-Susceptible) | MIC | 6.8 µg/mL | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound against Gram-positive bacteria was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Bacterial strains (e.g., S. aureus, B. subtilis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Protocol:
-
Inoculum Preparation: a. A single colony of the test bacterium is used to inoculate a tube of CAMHB. b. The culture is incubated overnight at 37°C with agitation. c. The overnight culture is then diluted in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL). d. The standardized suspension is further diluted to a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Plate Preparation: a. Serial twofold dilutions of this compound are prepared in CAMHB in the wells of a 96-well plate. b. A positive control well (inoculum without this compound) and a negative control well (broth only) are included.
-
Inoculation and Incubation: a. The prepared bacterial inoculum is added to each well. b. The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: a. The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Time-Kill Kinetics Assay
Time-kill assays are performed to evaluate the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Materials:
-
Bacterial strain (e.g., S. aureus)
-
CAMHB
-
This compound stock solution
-
Sterile culture tubes
-
Shaking incubator
-
Sterile saline for dilutions
-
Agar plates for colony counting
Protocol:
-
Inoculum Preparation: a. An overnight culture of the test bacterium is diluted in fresh CAMHB to a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
Assay Setup: a. this compound is added to the bacterial suspension at various concentrations (e.g., 1x, 2x, 4x MIC). b. A growth control tube without this compound is included.
-
Incubation and Sampling: a. The tubes are incubated at 37°C with agitation. b. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), an aliquot is removed from each tube.
-
Viable Cell Count: a. The aliquots are serially diluted in sterile saline. b. A known volume of each dilution is plated onto agar plates. c. The plates are incubated at 37°C for 18-24 hours. d. The number of colonies is counted, and the CFU/mL is calculated for each time point.
-
Data Analysis: a. The log₁₀ CFU/mL is plotted against time for each this compound concentration and the growth control.
Safety and Handling
This compound is a chemical compound for research use only. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Consult the Material Safety Data Sheet (MSDS) for detailed safety information.
Conclusion
This compound represents a promising new class of antibacterial agents with a novel mechanism of action targeting Sfp PPTase in Gram-positive bacteria. Its demonstrated in vitro efficacy against clinically relevant pathogens, including MRSA, highlights its potential for further development. This technical guide provides a comprehensive overview of the current understanding of this compound's effect on Gram-positive bacterial viability, serving as a valuable resource for the scientific community engaged in the discovery and development of new antibiotics. Further studies, including in vivo efficacy and detailed toxicological profiling, are warranted to fully elucidate the therapeutic potential of this compound.[1]
References
ML267: A Potent Inhibitor of Bacterial Virulence Factor Production
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. Consequently, there is an urgent need for novel therapeutic strategies that extend beyond traditional bactericidal or bacteriostatic mechanisms. One promising approach is the development of anti-virulence agents, which disarm pathogens by inhibiting the expression or function of virulence factors, thereby rendering them susceptible to host immune clearance. This technical guide focuses on ML267, a novel small molecule inhibitor of the Sfp-type phosphopantetheinyl transferase (PPTase), a key enzyme in the biosynthesis of numerous bacterial virulence factors. This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative activity data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of Sfp-type phosphopantetheinyl transferases (PPTases).[1][2] PPTases are essential enzymes that catalyze the post-translational modification of carrier proteins involved in the biosynthesis of fatty acids, polyketides, and non-ribosomal peptides.[1] This modification involves the transfer of a 4'-phosphopantetheinyl (Ppant) group from coenzyme A to a conserved serine residue on the apo-carrier protein, converting it to its active holo-form.
In many pathogenic bacteria, Sfp-type PPTases are crucial for the production of a wide array of virulence factors, including toxins, siderophores, and molecules involved in biofilm formation. By inhibiting Sfp PPTase, this compound effectively blocks the biosynthesis of these virulence factors, thereby attenuating the pathogen's ability to cause disease without directly killing the bacteria, which may reduce the selective pressure for resistance development.[1]
Signaling Pathway of Sfp PPTase Inhibition by this compound
The following diagram illustrates the central role of Sfp PPTase in the activation of carrier proteins for the biosynthesis of virulence factors and how this compound disrupts this process.
Caption: Inhibition of Sfp PPTase by this compound blocks the activation of carrier proteins.
Quantitative Data for this compound
The following tables summarize the in vitro activity of this compound against its target enzyme and various bacterial strains, as well as its cytotoxic profile.
Table 1: Enzymatic Inhibition of this compound
| Target Enzyme | IC₅₀ (µM) | Source |
| Sfp PPTase | 0.29 | [2] |
| AcpS PPTase | 8.1 | [2] |
Table 2: Antibacterial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Source |
| Bacillus subtilis 168 | 1.3 | [1] |
| Bacillus subtilis HM489 (sfp dependent) | 0.8 | [1] |
| Community-Acquired Methicillin-Resistant Staphylococcus aureus (CA-MRSA) | Active | [1] |
Table 3: Cytotoxicity Profile of this compound
| Cell Line | Assay | Result | Source |
| HepG2 | Cytotoxicity | No significant toxicity | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the activity of this compound.
Sfp Phosphopantetheinyl Transferase (PPTase) Inhibition Assay
This assay quantifies the inhibitory effect of this compound on the enzymatic activity of Sfp PPTase. A fluorescence polarization-based assay is a common method.[3]
Materials:
-
Purified Sfp PPTase enzyme
-
Coenzyme A (CoA) labeled with a fluorescent probe (e.g., Rhodamine-CoA)
-
Purified apo-carrier protein (e.g., VibB or a ybbR-tagged protein)
-
Assay buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mg/mL BSA, 0.01% Tween-20
-
This compound dissolved in DMSO
-
384-well, low-volume, black, round-bottom plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 100 nL of the this compound dilutions or DMSO (control) to the appropriate wells.
-
Add 5 µL of a solution containing the apo-carrier protein (e.g., 2 µM final concentration) and fluorescently labeled CoA (e.g., 50 nM final concentration) in assay buffer to each well.
-
Initiate the reaction by adding 5 µL of a solution of Sfp PPTase in assay buffer (e.g., 20 nM final concentration).
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the minimum concentration of this compound required to inhibit the visible growth of a bacterial strain. The broth microdilution method is standard.
Materials:
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound dissolved in DMSO
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Grow the bacterial strain overnight in CAMHB at 37°C with shaking.
-
Dilute the overnight culture in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.
-
Prepare a two-fold serial dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of 2.5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria with no compound) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible bacterial growth. Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a plate reader.
Biofilm Inhibition Assay
This assay assesses the ability of this compound to prevent the formation of bacterial biofilms. The crystal violet staining method is a common and robust technique.
Materials:
-
Bacterial strain capable of biofilm formation (e.g., Staphylococcus aureus)
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
This compound dissolved in DMSO
-
Sterile 96-well flat-bottom tissue culture-treated plates
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid
-
Phosphate-buffered saline (PBS)
-
Plate reader
Procedure:
-
Grow the bacterial strain overnight in TSB at 37°C.
-
Dilute the overnight culture 1:100 in TSB supplemented with 1% glucose.
-
Prepare serial dilutions of this compound in the supplemented TSB in a 96-well plate.
-
Add 100 µL of the diluted bacterial culture to each well containing 100 µL of the this compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
Carefully remove the planktonic bacteria by gently aspirating the medium.
-
Wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Air dry the plate for 15-20 minutes.
-
Stain the adherent biofilms by adding 150 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 595 nm using a plate reader.
-
Calculate the percentage of biofilm inhibition for each this compound concentration compared to the positive control.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for the discovery and characterization of anti-virulence compounds like this compound.
Caption: A stepwise workflow for evaluating potential anti-virulence compounds.
Conclusion
This compound represents a promising tool for studying bacterial virulence and a potential lead compound for the development of novel anti-virulence therapies. Its specific inhibition of Sfp-type PPTases provides a targeted approach to disrupt the production of key virulence factors in Gram-positive pathogens. The data and protocols presented in this guide offer a robust framework for researchers and drug development professionals to further investigate this compound and similar compounds in the fight against antibiotic-resistant infections. The detailed methodologies and clear visualizations are intended to facilitate the replication and extension of these important studies.
References
- 1. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fluorescent techniques for discovery and characterization of phosphopantetheinyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
chemical structure and properties of ML267
An In-depth Analysis of the Chemical Structure and Biological Properties of a Novel Bacterial Phosphopantetheinyl Transferase Inhibitor
This technical guide provides a comprehensive overview of ML267, a potent and selective inhibitor of the Sfp-type phosphopantetheinyl transferase (PPTase). This compound has demonstrated significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by targeting a key enzyme in bacterial metabolism and virulence. This document is intended for researchers, scientists, and drug development professionals interested in the chemical biology and therapeutic potential of this compound.
Chemical Structure and Physicochemical Properties
This compound, with the chemical name 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide, is a novel small molecule identified through a quantitative high-throughput screening campaign.[1] Its chemical and physical properties are summarized in the tables below.
| Identifier | Value |
| IUPAC Name | 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide |
| CAS Number | 1542213-67-1[2][3] |
| Molecular Formula | C₁₇H₁₈ClF₃N₅OS[1] |
| Molecular Weight | 432.09 g/mol [1] |
| SMILES | COC1=CC=NC(=C1)NC(=S)N1CCN(CC1)C1=NC=C(C=C1Cl)C(F)(F)F |
| Physicochemical Property | Value | Source |
| Purity | >95% (LC/MS, ¹H NMR) | [1] |
| Solubility (PBS, pH 7.4) | 20 μM | [1][4] |
| LogP (calculated) | 4.2 | Probe Reports |
Biological Activity and Pharmacological Profile
This compound is a potent inhibitor of Sfp PPTase, an enzyme essential for the activation of fatty acid synthase and various virulence factor-producing pathways in bacteria.[1][5] Its inhibitory activity and antibacterial spectrum are detailed below.
| Target Enzyme | IC₅₀ |
| Sfp phosphopantetheinyl transferase (Sfp-PPTase) | 0.29 μM[2] |
| Acyl carrier protein synthase (AcpS-PPTase) | 8.1 μM[2] |
| Organism | Assay | Activity (MIC) |
| Bacillus subtilis 168 | Minimum Inhibitory Concentration | 1.7 μM |
| Bacillus subtilis HM489 | Minimum Inhibitory Concentration | 0.4 μM |
| Staphylococcus aureus (CA-MRSA, USA300) | Minimum Inhibitory Concentration | 1.7 μM |
| Staphylococcus aureus (MSSA, ATCC 25923) | Minimum Inhibitory Concentration | 3.4 μM |
The compound has been profiled for off-target effects and shows no significant cytotoxicity against human HepG2 cells.[1][5]
| ADME/Tox Property | Value | Source |
| HepG2 Cytotoxicity (CC₅₀) | > 57 μM | [1] |
| Mouse Liver Microsomal Stability (T₁/₂) | 49.5 min | [1][4] |
| CYP2D6 Inhibition @ 3μM | 25% | [1][4] |
| CYP3A4 Inhibition @ 3μM | 20% | [1][4] |
| PBS Stability (48 hours) | 100% | [1][4] |
| Mouse Plasma Stability (2 hours) | 100% | [1][4] |
Mechanism of Action and Signaling Pathway
This compound exerts its antibacterial effect by inhibiting phosphopantetheinyl transferases (PPTases). These enzymes are crucial for the post-translational modification of acyl carrier proteins (ACPs) and peptidyl carrier proteins (PCPs), which are essential components of fatty acid, polyketide, and non-ribosomal peptide synthases. By inhibiting PPTase, this compound effectively blocks these critical metabolic and virulence pathways.
Caption: Mechanism of action of this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through a straightforward two-step process.[1]
References
- 1. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. molnova.com [molnova.com]
- 4. Table 2, ADME profile for this compound (27) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - PubMed [pubmed.ncbi.nlm.nih.gov]
ML267: A Promising Novel Antibiotic Lead Compound Targeting Phosphopantetheinyl Transferase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the face of mounting antibiotic resistance, the discovery and development of novel antibacterial agents with unique mechanisms of action are paramount. ML267 has emerged as a promising lead compound, exhibiting potent and selective inhibitory activity against bacterial phosphopantetheinyl transferases (PPTases), essential enzymes for bacterial viability and virulence. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, antibacterial spectrum, pharmacokinetic profile, and detailed experimental protocols to facilitate further research and development.
Introduction
The relentless evolution of antibiotic resistance poses a significant threat to global health. The development of new therapies that engage novel cellular targets is a critical strategy to combat this challenge.[1][2] Phosphopantetheinyl transferases (PPTases) represent a compelling target for antibacterial drug discovery due to their central role in the biosynthesis of fatty acids and the activation of virulence factor-producing machinery.[1][2] Genetic knockout studies have confirmed the essentiality of PPTases for bacterial homeostasis, suggesting that their inhibition could both halt proliferation and render bacteria avirulent.[1][2]
This compound, chemically known as 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide, is a novel small molecule inhibitor of Sfp-type PPTase.[3][4] It demonstrates potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and possesses a favorable preclinical profile, positioning it as a valuable lead compound for the development of a new class of antibiotics.[2][4]
Mechanism of Action
This compound exerts its antibacterial effect by inhibiting PPTases, enzymes that catalyze the transfer of a 4'-phosphopantetheinyl (Ppant) group from coenzyme A to a conserved serine residue on acyl carrier protein (ACP) or peptidyl carrier protein (PCP) domains. This post-translational modification is essential for the activation of fatty acid synthases (FAS), polyketide synthases (PKSs), and non-ribosomal peptide synthetases (NRPSs). By inhibiting this crucial step, this compound disrupts vital cellular processes, including cell membrane biogenesis and the production of virulence factors.[1][2]
This compound exhibits nanomolar antagonistic activity against Sfp-PPTase, a member of the type II PPTase family, which is primarily involved in secondary metabolism and virulence factor production in many pathogenic bacteria.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (this compound), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
ML267: A Technical Guide to its Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of the biological activity of ML267, a novel small molecule inhibitor. The following sections detail its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in antibacterial drug discovery and development.
Core Biological Activity
This compound is a potent inhibitor of phosphopantetheinyl transferase (PPTase), a class of enzymes essential for the activation of fatty acid synthase and various virulence factor-producing pathways in bacteria.[1][2] By targeting PPTase, specifically the Sfp-type PPTase, this compound disrupts critical cellular processes, leading to both the thwarting of bacterial proliferation and a reduction in virulence.[1][2] This novel mechanism of action presents a promising avenue for the development of a new class of antibacterial agents to combat the growing threat of drug-resistant bacteria.[1][2]
Quantitative Data Summary
The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) and Minimum Inhibitory Concentrations (MIC) against target enzymes and bacterial strains.
Table 1: In Vitro Inhibitory Activity of this compound against PPTases
| Target Enzyme | IC50 (μM) |
| Sfp-PPTase | 0.29 |
| AcpS-PPTase | 8.1 |
Data sourced from MedchemExpress.[3]
Table 2: In Vitro Antimicrobial Activity of this compound
| Bacterial Strain | MIC (μg/mL) |
| Bacillus subtilis 168 | 0.8 |
| Bacillus subtilis HM489 (Sfp-dependent) | 0.4 |
| Staphylococcus aureus (CA-MRSA) | 1.6 |
Data derived from the NIH Molecular Libraries Program Probe Report.[1]
Signaling Pathway and Mechanism of Action
This compound exerts its antibacterial effect by inhibiting the Sfp-type phosphopantetheinyl transferase (PPTase). This enzyme catalyzes the transfer of a 4'-phosphopantetheinyl (Ppant) group from coenzyme A (CoA) to a conserved serine residue on acyl carrier proteins (ACPs) or peptidyl carrier proteins (PCPs). This post-translational modification is essential for the activation of fatty acid synthase (FAS), polyketide synthases (PKS), and non-ribosomal peptide synthetases (NRPS), all of which are crucial for bacterial viability and virulence. By blocking this critical step, this compound effectively halts these downstream pathways.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the biological activity of this compound.
Sfp-PPTase Quantitative High-Throughput Screening (qHTS) Assay
This assay was employed to identify inhibitors of Sfp-PPTase.
-
Principle: A fluorescence-based assay measuring the transfer of a rhodamine-labeled Coenzyme A analog to a biotinylated YbbR tag peptide, catalyzed by Sfp-PPTase.
-
Protocol Steps:
-
23 nL of compound solutions were transferred to a 1,536-well plate using a Kalypsys pintool.
-
The plate was incubated for 15 minutes at room temperature.
-
1 μL of substrate solution was added to initiate the reaction. Final concentrations were 5 μM for rhodamine-CoA and 12.5 μM for BHQ-2-YbbR.
-
The plate was centrifuged at 1,000 rpm for 15 seconds.
-
Fluorescence intensity was recorded on a ViewLux High-throughput CCD imager.[1]
-
PPTase Gel Assay
This assay was used to confirm the inhibitory activity of hits from the primary screen.
-
Principle: A gel-based assay to visualize the inhibition of PPTase activity.
-
Protocol Steps:
-
A DMSO solution of confirmed hits (0.5 μL) was added to the reaction mixture.
-
The reaction was initiated and allowed to proceed.
-
The reaction products were separated by gel electrophoresis.
-
Inhibition was determined by the reduction in the amount of modified substrate.[1]
-
Minimum Inhibitory Concentration (MIC) Determination
The antibacterial activity of this compound was quantified by determining its MIC against various bacterial strains.
-
Principle: The lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
-
General Protocol:
-
Serial dilutions of this compound were prepared in appropriate growth media in a multi-well plate.
-
A standardized inoculum of the test bacterium was added to each well.
-
The plate was incubated under conditions suitable for the growth of the bacterium.
-
The MIC was determined as the lowest concentration of this compound at which no visible growth was observed.
-
In Vitro ADME and In Vivo PK Profiling
This compound was profiled for its absorption, distribution, metabolism, and excretion (ADME) properties in vitro and its pharmacokinetic (PK) profile in vivo to assess its drug-like properties.[1]
-
In Vitro ADME:
-
Metabolic Stability: Assessed in the presence and absence of NADPH. This compound showed no degradation without NADPH over a 1-hour period.[1]
-
Cytochrome P450 Inhibition: Evaluated using specific substrates for different CYP isozymes (e.g., dextromethorphan for CYP2D6, 6β-hydroxytestosterone for CYP3A4).[1]
-
-
In Vivo PK:
-
These studies were conducted to determine the compound's profile in a living organism, providing data on its bioavailability and half-life.
-
Synthetic Route
The synthesis of this compound involves a multi-step process. The key reaction is the coupling of 4-methoxypyridin-2-amine with 1,1′-thiocarbonyldiimidazole, followed by the addition of 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine.[1]
Caption: Simplified synthetic workflow for this compound.
Conclusion and Future Directions
This compound is a promising novel antibacterial agent with a unique mechanism of action targeting Sfp-type PPTase.[1][2] Its potent in vitro activity against Gram-positive bacteria, including MRSA, coupled with a favorable in vitro ADME and in vivo PK profile, makes it a valuable tool for the scientific community.[1][2] Further research can leverage this compound to:
-
Evaluate the role of Sfp-PPTase in bacterial cell viability and virulence.[1]
-
Determine the therapeutic potential of Sfp-PPTase as a drug target for Gram-positive bacterial infections.[1]
-
Assess the role of polyketide, non-ribosomal peptide, and fatty acid synthases in bacterial pathogenesis.[1]
The continued investigation of this compound and its analogs may lead to the development of a new class of antibiotics to address the urgent need for novel treatments against resistant pathogens.
References
- 1. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide to the Enzymatic Inhibition Kinetics of ML267
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic inhibition kinetics of ML267, a potent inhibitor of bacterial phosphopantetheinyl transferases (PPTases). This document details the mechanism of action, summarizes key inhibitory data, and provides detailed experimental protocols for the characterization of this compound and similar inhibitors.
Introduction to this compound and its Target: Phosphopantetheinyl Transferases (PPTases)
This compound is a small molecule inhibitor identified through high-throughput screening that demonstrates significant antibacterial activity, particularly against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA)[1][2][3]. Its mechanism of action is the inhibition of phosphopantetheinyl transferases (PPTases), a family of enzymes essential for the biosynthesis of fatty acids and a variety of secondary metabolites, including virulence factors[2][3][4].
PPTases catalyze the transfer of a 4'-phosphopantetheinyl (Ppant) group from coenzyme A (CoA) to a conserved serine residue on acyl carrier proteins (ACPs) or peptidyl carrier proteins (PCPs)[5]. This post-translational modification converts the inactive apo-carrier proteins into their active holo-forms, a crucial step in the activation of fatty acid synthases (FAS), polyketide synthases (PKSs), and non-ribosomal peptide synthetases (NRPSs)[4][5]. By inhibiting PPTases, this compound effectively disrupts these vital metabolic pathways, leading to bacterial growth inhibition and a reduction in virulence[2][6]. This compound has been shown to be a potent inhibitor of two major types of bacterial PPTases: Sfp-PPTase and AcpS-PPTase[7].
Quantitative Inhibition Data for this compound
The inhibitory potency of this compound against its primary targets has been determined and is summarized in the table below. To date, specific kinetic constants such as the inhibition constant (Ki), association rate constant (kon), and dissociation rate constant (koff) for this compound have not been extensively published. The half-maximal inhibitory concentration (IC50) serves as the primary measure of its potent activity.
| Target Enzyme | Inhibitor | IC50 (μM) | Reference |
| Sfp-PPTase | This compound | 0.29 | [7] |
| AcpS-PPTase | This compound | 8.1 | [7] |
Mechanism of Action and Signaling Pathway
The inhibitory action of this compound targets a critical juncture in bacterial metabolism. The Sfp-type PPTases are responsible for activating the carrier proteins involved in the biosynthesis of numerous secondary metabolites, some of which are important for bacterial virulence and survival. The diagram below illustrates the role of Sfp-PPTase in this pathway and the point of inhibition by this compound.
Experimental Protocols for Kinetic Analysis
Determination of IC50 using a Quantitative High-Throughput Screening (qHTS) Assay
This protocol is adapted from established methods for assaying PPTase activity and is suitable for determining the IC50 of inhibitors[2].
Materials:
-
Purified Sfp-PPTase or AcpS-PPTase
-
Coenzyme A (CoA)
-
Apo-carrier protein (e.g., apo-ACP)
-
Fluorescently labeled CoA analog (e.g., Rhodamine-CoA) for fluorescence-based detection
-
This compound or other test inhibitors
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)
-
384-well or 1536-well microplates
-
Plate reader capable of measuring fluorescence intensity or fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final concentration range should span several orders of magnitude around the expected IC50.
-
Enzyme and Substrate Preparation: Prepare a solution of the PPTase enzyme in assay buffer. Prepare a substrate mix containing the apo-carrier protein and the fluorescently labeled CoA analog in assay buffer.
-
Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of each this compound dilution into the wells of the microplate. Include control wells with DMSO only (for 0% inhibition) and wells with a known potent inhibitor or no enzyme (for 100% inhibition).
-
Enzyme Addition: Add the PPTase enzyme solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate mix to all wells.
-
Incubation and Detection: Incubate the plate at room temperature for a set period (e.g., 30-60 minutes). Measure the fluorescence signal using a plate reader.
-
Data Analysis: Normalize the data using the 0% and 100% inhibition controls. Plot the normalized percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Determination of the Inhibition Constant (Ki)
The Ki value can be determined from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors[1]:
Ki = IC50 / (1 + [S]/Km)
Where:
-
[S] is the concentration of the substrate (CoA).
-
Km is the Michaelis-Menten constant for the substrate.
To use this equation, the Km of the enzyme for its substrate must be determined experimentally by measuring the initial reaction velocity at various substrate concentrations in the absence of the inhibitor.
Alternatively, Ki can be determined graphically using methods such as a Dixon plot , which involves measuring the initial reaction rate at various inhibitor concentrations for two different fixed substrate concentrations. The intersection of the two lines on a plot of 1/velocity versus inhibitor concentration gives -Ki[8].
Determination of Association (kon) and Dissociation (koff) Rate Constants
Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to directly measure the binding kinetics of an inhibitor to its target enzyme.
Generalized SPR Protocol:
-
Immobilization: Covalently immobilize the purified PPTase enzyme onto the surface of an SPR sensor chip.
-
Analyte Injection: Prepare a series of dilutions of this compound in a suitable running buffer. Inject each concentration of this compound over the sensor surface and monitor the change in the SPR signal (response units, RU) over time.
-
Association Phase: The increase in RU during injection corresponds to the association of this compound with the immobilized enzyme.
-
Dissociation Phase: After the injection, flow running buffer over the sensor surface. The decrease in RU corresponds to the dissociation of the this compound-enzyme complex.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kon and koff values. The equilibrium dissociation constant (KD) can be calculated as koff/kon.
Experimental and Analytical Workflow
The following diagram outlines the general workflow for the comprehensive kinetic characterization of an enzyme inhibitor like this compound.
Conclusion
This compound is a potent inhibitor of bacterial PPTases, representing a promising starting point for the development of novel antibacterial agents with a unique mechanism of action. While its IC50 values demonstrate strong inhibitory activity, a full understanding of its interaction with Sfp-PPTase and AcpS-PPTase requires the determination of its kinetic constants (Ki, kon, and koff). The experimental protocols outlined in this guide provide a clear path for researchers to perform a comprehensive kinetic characterization of this compound and other PPTase inhibitors, thereby facilitating further drug development efforts in this critical area of research.
References
- 1. ข้อกำหนดและการคำนวณเอนไซม์ยับยั้ง [sigmaaldrich.com]
- 2. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Phosphopantetheinyl Transferases: Catalysis of a Posttranslational Modification Crucial for Life - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
ML267: A Technical Guide to Its Selectivity for Bacterial vs. Human Phosphopantetheinyl Transferases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of ML267, a potent inhibitor of bacterial phosphopantetheinyl transferases (PPTases), with a focus on its selectivity against the human ortholog. This document outlines the quantitative inhibitory data, detailed experimental methodologies for assessing its activity, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to Phosphopantetheinyl Transferases (PPTases)
Phosphopantetheinyl transferases are a superfamily of essential enzymes found in all domains of life.[1] They catalyze the post-translational modification of carrier proteins by transferring the 4'-phosphopantetheine (Ppant) moiety from coenzyme A (CoA) to a conserved serine residue. This activation is crucial for the biosynthesis of a wide range of primary and secondary metabolites, including fatty acids, polyketides, and non-ribosomal peptides.[1] In bacteria, PPTases are critical for processes such as growth, virulence, and survival, making them attractive targets for the development of novel antibacterial agents.
Bacteria typically possess two main types of PPTases:
-
AcpS-type (Type I): Primarily involved in the activation of acyl carrier proteins (ACPs) for fatty acid biosynthesis.
-
Sfp-type (Type II): Generally responsible for activating carrier proteins in polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathways, which often produce virulence factors.
Humans, in contrast, are believed to have a single, broad-specificity PPTase, L-aminoadipate-semialdehyde dehydrogenase-phosphopantetheinyl transferase (AASDHPPT), which is responsible for all cellular phosphopantetheinylation.[2][3] The differences between bacterial and human PPTases present an opportunity for developing selective inhibitors with minimal off-target effects.
Quantitative Inhibitory Activity of this compound
This compound has been identified as a potent inhibitor of bacterial PPTases with significant selectivity over the human counterpart. The inhibitory activity of this compound against key bacterial and human PPTases is summarized in the table below.
| Target Enzyme | Organism/Type | IC50 Value | Reference |
| Sfp | Bacillus subtilis (Type II) | 290 nM | [4] |
| AcpS | Bacterial (Type I) | 6.93 µM | [4] |
| AASDHPPT | Human | No significant activity observed | [4][5] |
The data clearly indicates that this compound is a nanomolar inhibitor of the bacterial Sfp-type PPTase. While it also inhibits the AcpS-type PPTase, its potency is approximately 24-fold lower. Crucially, studies have shown that this compound is devoid of significant inhibitory activity against the human PPTase, AASDHPPT, highlighting its potential as a selective antibacterial agent.[4][5]
Experimental Protocols
The determination of this compound's inhibitory activity relies on robust biochemical assays that monitor the transfer of the Ppant group to a carrier protein. Below are detailed methodologies for two common assays used for this purpose.
Fluorescence Polarization (FP) Based Inhibition Assay
This assay measures the change in the tumbling rate of a fluorescently labeled CoA analog upon its enzymatic transfer to a larger carrier protein.
Materials:
-
Purified PPTase (bacterial or human)
-
Purified apo-carrier protein (e.g., apo-ACP)
-
Fluorescently labeled CoA (e.g., Rhodamine-CoA)
-
This compound or other test compounds dissolved in DMSO
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT
-
Black, low-volume 384-well plates
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of the 384-well plate. Include DMSO-only wells as a negative control (0% inhibition) and a known inhibitor or no enzyme as a positive control (100% inhibition).
-
Enzyme Preparation: Dilute the PPTase to the desired concentration in the assay buffer.
-
Enzyme Addition and Incubation: Add the diluted PPTase to each well containing the test compound. Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Substrate Mix Preparation: Prepare a substrate mix containing the apo-carrier protein and the fluorescently labeled CoA in the assay buffer.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate mix to each well.
-
Fluorescence Polarization Measurement: Immediately begin measuring the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore. Measurements should be taken in kinetic mode over a period of 30-60 minutes.
-
Data Analysis: The change in fluorescence polarization is proportional to the amount of fluorescently labeled holo-carrier protein formed. Calculate the initial reaction rates and determine the percent inhibition for each concentration of this compound. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Förster Resonance Energy Transfer (FRET) Based Inhibition Assay
This assay utilizes a FRET pair, typically a fluorescently labeled carrier protein and a different fluorescently labeled CoA analog, to monitor the proximity changes upon enzymatic reaction.
Materials:
-
Purified PPTase (bacterial or human)
-
Apo-carrier protein labeled with a FRET acceptor fluorophore (e.g., Cy5-ACP)
-
CoA analog labeled with a FRET donor fluorophore (e.g., Cy3-CoA)
-
This compound or other test compounds dissolved in DMSO
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT
-
Black, low-volume 384-well plates
Procedure:
-
Compound Plating: As described in the FP assay protocol.
-
Enzyme and Substrate Mix: Prepare a reaction mixture containing the PPTase, the acceptor-labeled apo-carrier protein, and the donor-labeled CoA analog in the assay buffer.
-
Reaction Initiation and Incubation: Add the reaction mixture to the wells containing the test compounds. Incubate at room temperature, protected from light.
-
FRET Measurement: Measure the fluorescence emission of both the donor and acceptor fluorophores at appropriate time points using a plate reader. The FRET signal is typically represented as a ratio of the acceptor to donor emission.
-
Data Analysis: An increase in the FRET signal indicates the enzymatic transfer of the donor-labeled Ppant group to the acceptor-labeled carrier protein. Calculate the reaction rates and percent inhibition as described for the FP assay to determine the IC50 value.
Visualizing Pathways and Workflows
General PPTase Reaction Mechanism
The following diagram illustrates the fundamental enzymatic reaction catalyzed by PPTases.
Caption: General reaction catalyzed by Phosphopantetheinyl Transferase (PPTase).
Experimental Workflow for PPTase Inhibition Assay
The logical flow of a typical high-throughput screening assay to identify and characterize PPTase inhibitors like this compound is depicted below.
Caption: High-throughput screening workflow for PPTase inhibitors.
Bacterial Pathways Inhibited by this compound
This compound's inhibition of bacterial PPTases disrupts critical metabolic pathways, leading to antibacterial effects.
Caption: Inhibition of bacterial pathways by this compound.
Conclusion
This compound is a promising antibacterial lead compound that demonstrates potent inhibition of bacterial Sfp-type and AcpS-type PPTases. Its high degree of selectivity, with no significant activity against the human PPTase ortholog, underscores its potential for further development as a therapeutic agent. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers working on the characterization and development of novel PPTase inhibitors.
References
- 1. The Phosphopantetheinyl Transferases: Catalysis of a Posttranslational Modification Crucial for Life - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. AASDHPPT aminoadipate-semialdehyde dehydrogenase-phosphopantetheinyl transferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MIC Assay of ML267
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML267 is a novel small molecule inhibitor of the Sfp-type phosphopantetheinyl transferase (PPTase).[1] This enzyme is crucial for the post-translational modification of carrier proteins involved in the biosynthesis of fatty acids and various secondary metabolites, including virulence factors in pathogenic bacteria. By inhibiting Sfp-PPTase, this compound disrupts these essential pathways, leading to antibacterial effects, particularly against Gram-positive bacteria. This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains, methods for data presentation, and an overview of the targeted signaling pathway.
Mechanism of Action of this compound
This compound targets and inhibits the Sfp-type phosphopantetheinyl transferase (PPTase). This enzyme catalyzes the transfer of a 4'-phosphopantetheinyl (4'-PP) group from Coenzyme A (CoA) to a conserved serine residue on an acyl carrier protein (ACP) or a peptidyl carrier protein (PCP). This post-translational modification is essential for the activation of polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), which are responsible for producing a wide range of important metabolites, including fatty acids and siderophores. Inhibition of Sfp-PPTase by this compound blocks these biosynthetic pathways, thereby impeding bacterial growth and viability.
Figure 1. Mechanism of action of this compound.
Data Presentation
The antibacterial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. The following table summarizes the MIC values of this compound against a panel of clinically relevant bacteria.
| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | Positive | 16 |
| Bacillus subtilis | Positive | 4 |
| Enterococcus faecalis | Positive | >64 |
| Escherichia coli | Negative | >64 |
Experimental Protocols
This section provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, following established guidelines.
Materials
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., S. aureus, B. subtilis, E. faecalis, E. coli)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (37°C)
Experimental Workflow
Figure 2. Workflow for the MIC assay of this compound.
Step-by-Step Protocol
1. Preparation of this compound Stock Solution: a. Dissolve this compound in DMSO to a final concentration of 10 mg/mL. b. Further dilute the stock solution in CAMHB to achieve a starting concentration for the serial dilutions. Note: The final concentration of DMSO in the assay should not exceed 1% to avoid solvent-induced toxicity.
2. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be between 0.08 and 0.13). d. Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Preparation of 96-Well Plate: a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate. b. Add 200 µL of the starting this compound solution (in CAMHB) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. d. Well 11 should contain 100 µL of CAMHB with the bacterial inoculum but no this compound (growth control). e. Well 12 should contain 100 µL of sterile CAMHB only (sterility control).
4. Inoculation: a. Add 100 µL of the diluted bacterial inoculum (prepared in step 2d) to wells 1 through 11. This will bring the final volume in each well to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.
5. Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
6. Reading and Interpreting Results: a. Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth. b. Alternatively, a microplate reader can be used to measure the optical density (OD) at 600 nm. The MIC is the lowest concentration that shows a significant reduction in OD compared to the growth control.
Conclusion
This compound demonstrates promising antibacterial activity, particularly against Gram-positive bacteria, by targeting the essential Sfp-PPTase enzyme. The provided protocol for MIC determination offers a standardized method for evaluating the potency of this compound and similar compounds. The data presented herein can serve as a valuable reference for researchers in the fields of microbiology and drug development.
References
Application Notes and Protocols for ML267 against Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Staphylococcus aureus is a leading cause of a wide spectrum of infections, ranging from skin and soft tissue infections to life-threatening conditions like bacteremia, endocarditis, and pneumonia. The emergence of antibiotic-resistant strains, particularly methicillin-resistant S. aureus (MRSA), poses a significant global health threat, necessitating the discovery and development of novel antimicrobial agents. ML267 is a novel small molecule inhibitor of Sfp phosphopantetheinyl transferase (PPTase), an enzyme crucial for the biosynthesis of fatty acids and the activation of virulence factor-producing machinery in bacteria.[1] By targeting Sfp PPTase, this compound presents a promising therapeutic strategy that may both inhibit bacterial proliferation and attenuate virulence. These application notes provide detailed protocols for the evaluation of this compound's efficacy against S. aureus.
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound. Researchers can use the provided protocols to generate further data on their specific S. aureus strains of interest.
Table 1: In Vitro Activity of this compound against Sfp-PPTase and AcpS-PPTase
| Target Enzyme | IC50 (μM) |
| Sfp-PPTase | 0.29 |
| AcpS-PPTase | 8.1 |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus
| Bacterial Strain | Strain Type | This compound MIC (µg/mL) | Reference Compound MIC (µg/mL) |
| Community-Acquired MRSA | MRSA | 3.4 | Vancomycin: 1 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of an antimicrobial agent.[2][3][4][5]
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Staphylococcus aureus strains (e.g., ATCC 29213 as a quality control strain, and relevant clinical isolates)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the S. aureus strain.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.10).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Prepare a working stock solution of this compound.
-
Perform serial twofold dilutions of this compound in CAMHB directly in the 96-well microtiter plate to achieve a final volume of 50 µL per well. The concentration range should be appropriate to determine the MIC (e.g., from 128 µg/mL to 0.125 µg/mL).
-
Include a positive control well (no this compound) and a negative control well (no bacteria) for each strain.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well containing the this compound dilutions, resulting in a final volume of 100 µL per well.
-
Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the microtiter plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Staphylococcus aureus Biofilm Inhibition Assay
This protocol uses the crystal violet staining method to quantify biofilm formation.[6][7][8]
Materials:
-
This compound stock solution
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Sterile 96-well flat-bottom tissue culture plates
-
Staphylococcus aureus strain capable of biofilm formation
-
Sterile PBS
-
0.1% Crystal Violet solution
-
30% Acetic acid
-
Microplate reader
Procedure:
-
Preparation of Bacterial Culture and this compound Dilutions:
-
Grow an overnight culture of S. aureus in TSB.
-
Dilute the overnight culture in TSB with 1% glucose to an OD₆₀₀ of approximately 0.05.
-
Prepare serial dilutions of this compound in TSB with 1% glucose in a 96-well plate (100 µL per well).
-
-
Biofilm Formation:
-
Add 100 µL of the diluted bacterial culture to each well containing the this compound dilutions.
-
Include a positive control (bacteria without this compound) and a negative control (medium only).
-
Incubate the plate at 37°C for 24 hours without shaking.
-
-
Staining and Quantification:
-
Gently aspirate the medium and planktonic cells from each well.
-
Wash the wells three times with 200 µL of sterile PBS.
-
Air-dry the plate for 30 minutes.
-
Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with PBS.
-
Add 200 µL of 30% acetic acid to each well to dissolve the bound dye.
-
Measure the absorbance at 595 nm using a microplate reader.
-
Mechanism of Action: Sfp Phosphopantetheinyl Transferase (PPTase) Activity Assay
This assay measures the incorporation of a labeled phosphopantetheinyl group from a coenzyme A (CoA) derivative into an apo-carrier protein, catalyzed by Sfp PPTase.[9][10][11][12][13] Inhibition of this process by this compound confirms its mechanism of action.
Materials:
-
Purified Sfp PPTase from S. aureus
-
Apo-peptidyl carrier protein (PCP) or acyl carrier protein (ACP)
-
[³H]-Coenzyme A
-
This compound
-
Reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, pH 7.5)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, apo-carrier protein, and varying concentrations of this compound.
-
Initiate the reaction by adding Sfp PPTase and [³H]-CoA.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
-
Precipitation and Washing:
-
Stop the reaction by adding cold TCA to precipitate the protein.
-
Centrifuge to pellet the protein and discard the supernatant.
-
Wash the pellet with TCA to remove unincorporated [³H]-CoA.
-
-
Quantification:
-
Resuspend the pellet in a suitable buffer or solubilizing agent.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
A decrease in radioactivity in the presence of this compound indicates inhibition of Sfp PPTase activity.
-
Cytotoxicity Assay
This protocol utilizes the MTT assay to assess the cytotoxicity of this compound against a human cell line, such as HepG2.[1][14][15][16][17]
Materials:
-
HepG2 cells (or other suitable eukaryotic cell line)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed HepG2 cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions.
-
Include a vehicle control (medium with the same concentration of solvent used for this compound) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubate for 24-48 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot a dose-response curve to determine the IC₅₀ value of this compound.
-
Disclaimer
These protocols are intended for guidance and may require optimization for specific laboratory conditions and Staphylococcus aureus strains. Always follow standard laboratory safety procedures.
References
- 1. ijrr.com [ijrr.com]
- 2. Minimum Inhibitory Concentration [bio-protocol.org]
- 3. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Item - Minimum Inhibitory concentration (MIC) values of selected antibiotics against S. aureus strains as determined by broth microdilution assay following CLSI guidelines [25]. - Public Library of Science - Figshare [plos.figshare.com]
- 6. ableweb.org [ableweb.org]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. csclub.uwaterloo.ca [csclub.uwaterloo.ca]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Site-specific protein labeling by Sfp phosphopantetheinyl transferase | Semantic Scholar [semanticscholar.org]
- 13. Phage Selection Assisted by Sfp Phosphopantetheinyl Transferase Catalyzed Site-Specific Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
- 15. researchgate.net [researchgate.net]
- 16. HepG2-based Cytotoxicity Assay Service - Creative Biolabs [creative-biolabs.com]
- 17. MTT assay protocol | Abcam [abcam.com]
Application Notes: Using ML267 in a Gel-Based PPTase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-phosphopantetheinyl transferases (PPTases) are crucial enzymes that catalyze the post-translational modification of carrier proteins, a step essential for the biosynthesis of fatty acids, polyketides, and non-ribosomal peptides.[1] This modification, the transfer of a 4'-phosphopantetheinyl (Ppant) group from coenzyme A (CoA) to a conserved serine residue on an apo-carrier protein, converts it to its active holo form.[1] Due to their vital role in bacterial viability and virulence, PPTases have emerged as promising targets for novel antibacterial agents.[2][3]
ML267 is a potent small molecule inhibitor of the Sfp-type PPTase, a promiscuous enzyme found in various bacteria, including Bacillus subtilis.[2][4] It also shows inhibitory activity against AcpS-type PPTases.[4] This document provides detailed protocols for utilizing this compound in a gel-based electrophoretic mobility shift assay to determine its inhibitory effect on PPTase activity. This assay visually demonstrates inhibition by observing the reduced conversion of an apo-carrier protein to its holo form in the presence of the inhibitor.
Principle of the Gel-Based Assay
The gel-based PPTase activity assay relies on the change in electrophoretic mobility of a carrier protein upon phosphopantetheinylation. The apo-carrier protein (unmodified) and the holo-carrier protein (modified with the Ppant group) can be separated by size and charge using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
In one common variant of this assay, a fluorescently tagged CoA analog (e.g., Rhodamine-CoA) is used as the Ppant donor. The PPTase transfers the fluorescent Ppant group to the apo-carrier protein. When the reaction mixture is run on an SDS-PAGE gel, the successfully modified holo-carrier protein will be fluorescent. The inhibitory activity of a compound like this compound is quantified by observing the reduction in the fluorescent band corresponding to the holo-carrier protein compared to a control reaction without the inhibitor.
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of this compound against different PPTase types has been determined through various screening assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Compound | Target PPTase | IC50 Value | Reference |
| This compound | Sfp (Surfactin PPTase) | 0.29 µM (290 nM) | [2][4] |
| This compound | AcpS (Holo-ACP synthase) | 6.93 µM - 8.1 µM | [2][4] |
Visualizations
PPTase Catalytic Cycle and Inhibition by this compound
Caption: Mechanism of PPTase activity and its inhibition by this compound.
Experimental Workflow: Gel-Based PPTase Inhibition Assay
Caption: Workflow for the fluorescent gel-based PPTase inhibition assay.
Experimental Protocols
This section details the protocol for assessing the inhibitory effect of this compound on Sfp PPTase activity using a fluorescent CoA analog.
Materials and Reagents
-
Sfp PPTase Enzyme: Purified recombinant Sfp.
-
Apo-Carrier Protein (Apo-CP): Purified recombinant apo-actinorhodin-ACP or other suitable carrier protein.
-
This compound: Stock solution in DMSO.
-
Fluorescent CoA: Rhodamine-CoA or other fluorescently labeled Coenzyme A analog.
-
DMSO: For control reactions and inhibitor dilution.
-
10X Reaction Buffer: 500 mM HEPES-Na (pH 7.6), 100 mM MgCl₂, 0.1% NP-40, 1 mg/mL BSA.
-
Quench Solution: 4 M Urea, 25 mM EDTA, 0.004% Phenol Red (pH 8.0).
-
SDS-PAGE reagents: Acrylamide/bis-acrylamide solution, Tris-HCl, SDS, TEMED, APS.
-
SDS-PAGE Running Buffer.
-
2X SDS-PAGE Loading Buffer.
Protocol: Fluorescent Gel-Based Inhibition Assay[2]
-
Preparation of Reaction Mixes:
-
Prepare a 1.33X Enzyme Solution in a microcentrifuge tube:
-
Final concentration of Sfp: 26.6 nM.
-
Dilute the 10X Reaction Buffer to 1.33X (e.g., 66 mM HEPES-Na, 13.3 mM MgCl₂, 0.133% NP-40, 0.133 mg/mL BSA).
-
-
Prepare a 4X Substrate Solution :
-
Final concentration of Rhodamine-CoA: 50 µM.
-
Final concentration of Apo-CP: 50 µM.
-
Dilute in 10 mM HEPES-Na (pH 7.6).
-
-
Prepare serial dilutions of This compound in DMSO. A DMSO-only sample will serve as the no-inhibitor control.
-
-
Inhibitor Pre-incubation:
-
In a 96-well plate or microcentrifuge tubes, add 0.5 µL of this compound solution (or DMSO for control).
-
Add 15 µL of the 1.33X Enzyme Solution to each well/tube.
-
Mix gently and incubate for 10 minutes at room temperature. This allows the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the PPTase reaction by adding 4 µL of the 4X Substrate Solution to each well/tube. The final reaction volume will be ~20 µL.
-
Mix gently and incubate for 30 minutes at room temperature.
-
-
Quenching the Reaction:
-
Stop the reaction by adding 20 µL of Quench Solution to each reaction. The urea in the quench solution will denature the proteins.
-
-
SDS-PAGE Analysis:
-
Add an appropriate volume of 2X SDS-PAGE Loading Buffer to each quenched reaction.
-
Heat the samples at 95°C for 5 minutes.
-
Load the samples onto a 12-15% SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel according to standard procedures (e.g., constant voltage of 150-200V) until the dye front reaches the bottom.
-
-
Visualization and Analysis:
-
Carefully remove the gel from the cassette.
-
Visualize the fluorescently labeled holo-carrier protein using a fluorescent gel imager (e.g., Typhoon or similar) with appropriate excitation and emission wavelengths for the fluorophore used (e.g., for Rhodamine, excitation ~532 nm, emission ~580 nm).[5]
-
Quantify the intensity of the fluorescent bands in each lane.
-
Inhibition is determined by the reduction in band intensity in the this compound-treated lanes compared to the DMSO control lane.
-
(Optional) After fluorescent imaging, the gel can be stained with Coomassie Brilliant Blue to visualize total protein and confirm equal loading of the carrier protein in all lanes.
-
This protocol provides a robust and visual method for assessing the efficacy of inhibitors like this compound against PPTase enzymes, making it a valuable tool for antibiotic discovery and development.
References
- 1. The Phosphopantetheinyl Transferases: Catalysis of a Posttranslational Modification Crucial for Life - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A nonradioactive fluorescent gel-shift assay for the analysis of protein phosphatase and kinase activities toward protein-specific peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescent techniques for discovery and characterization of phosphopantetheinyl transferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescent techniques for discovery and characterization of phosphopantetheinyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ML267 for High-Throughput Screening of Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. The discovery of novel antibiotics with unique mechanisms of action is paramount to addressing this threat. ML267 has emerged as a potent and specific inhibitor of bacterial Sfp-type phosphopantetheinyl transferase (PPTase).[1][2][3] PPTases are essential enzymes in bacteria, playing a critical role in the biosynthesis of fatty acids and the activation of virulence factors.[1][2] By targeting PPTase, this compound disrupts these vital cellular processes, exhibiting bactericidal activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][4]
These application notes provide a comprehensive guide for utilizing this compound in high-throughput screening (HTS) campaigns to identify new antibiotic compounds. The protocols detailed below are based on the successful quantitative high-throughput screening (qHTS) that led to the discovery of this compound, offering a robust framework for researchers.[1]
Principle of the Assay
The primary screening assay is a luminescence-based biochemical assay designed to identify inhibitors of Sfp PPTase. The assay measures the activity of Sfp PPTase, and a decrease in signal indicates potential inhibition by a test compound. This is followed by confirmatory and secondary assays to validate hits and characterize their antibacterial properties.
Data Presentation
Table 1: In Vitro Activity of this compound
| Target/Organism | Assay Type | IC50 / MIC |
| Sfp-PPTase | Biochemical Assay (Primary Screen) | 290 nM[1] |
| AcpS-PPTase | Biochemical Assay | 6.93 µM[1] |
| Bacillus subtilis 168 | Minimum Inhibitory Concentration (MIC) | 3.4 µg/mL[1] |
| CA-MRSA (Community-Acquired Methicillin-Resistant Staphylococcus aureus) | Minimum Inhibitory Concentration (MIC) | 3.4 µg/mL[1] |
Table 2: this compound Cytotoxicity Profile
| Cell Line | Assay Type | Result |
| HepG2 | Cytotoxicity Assay | Devoid of activity[1][2] |
Experimental Protocols
Primary High-Throughput Screening (qHTS) for Sfp-PPTase Inhibitors
This protocol is adapted from the qHTS assay used for the discovery of this compound.[1]
Materials and Reagents:
-
Sfp PPTase enzyme
-
Substrate solution
-
HEPES buffer
-
MgCl2
-
NP-40
-
Bovine Serum Albumin (BSA)
-
Test compounds dissolved in DMSO
-
Luminescence-based detection reagent (e.g., Kinase-Glo®)
-
1536-well white, solid bottom assay plates
Protocol:
-
Compound Dispensing: Using a pin tool, dispense test compounds into 1536-well assay plates.
-
Enzyme Preparation: Prepare a 1.33X enzyme solution containing 26.6 nM Sfp PPTase in a buffer solution (66 mM HEPES, 13.3 mM MgCl2, 0.0133% NP-40, 0.133% BSA, pH 7.6).
-
Enzyme Addition: Add 15 µL of the 1.33X enzyme solution to each well of the assay plate containing the test compounds.
-
Incubation: Incubate the plates for 10 minutes at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 4 µL of a 4X substrate solution.
-
Detection: After a suitable incubation period, add the luminescence-based detection reagent according to the manufacturer's instructions.
-
Signal Measurement: After a 15-minute incubation with the detection reagent, read the luminescence signal using a high-throughput CCD imager (e.g., ViewLux).
Confirmatory Gel-Based PPTase Assay
This assay provides a secondary validation of hits from the primary screen.
Materials and Reagents:
-
Confirmed hit compounds from the primary screen dissolved in DMSO
-
Sfp PPTase enzyme solution (as in the primary assay)
-
Substrate solution (as in the primary assay)
-
SDS-PAGE gel and electrophoresis apparatus
-
Staining solution (e.g., Coomassie Brilliant Blue)
Protocol:
-
Compound Addition: Add 0.5 µL of a DMSO solution of the confirmed hit compound to a microcentrifuge tube.
-
Enzyme Addition: Add 15 µL of the 1.33X Sfp PPTase enzyme solution to the tube.
-
Incubation: Incubate for 10 minutes at room temperature.
-
Reaction Initiation: Start the reaction by adding 4 µL of the 4X substrate solution.
-
Quenching and Electrophoresis: After a defined reaction time, quench the reaction and analyze the products by SDS-PAGE.
-
Visualization: Stain the gel to visualize the protein bands and assess the inhibitory effect of the compound.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium.
Materials and Reagents:
-
Bacterial strains (e.g., B. subtilis, S. aureus)
-
Growth medium (e.g., Mueller-Hinton Broth)
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Protocol:
-
Bacterial Culture Preparation: Grow the bacterial strain overnight in the appropriate growth medium.
-
Cell Suspension: Resuspend the cells in 0.85% NaCl and adjust the optical density (OD) to 0.20.
-
Compound Addition: Add 1 µL of the DMSO solution of the test compound to the wells of a 96-well plate.
-
Inoculation: Add 50 µL of the cell suspension to the wells, followed by another 49 µL of the cell suspension.
-
Incubation: Cover the plate and incubate for 30 minutes at room temperature.
-
Growth Measurement: After incubation, measure the bacterial growth (e.g., by measuring the OD at 600 nm) to determine the MIC.
Cytotoxicity Assay
This assay is crucial to assess the toxicity of the identified compounds against mammalian cells.
Materials and Reagents:
-
HepG2 cells (or other relevant mammalian cell line)
-
Cell culture medium
-
Test compounds dissolved in DMSO
-
1536-well white, solid bottom assay plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
Protocol:
-
Cell Seeding: Dispense HepG2 cells at a density of 2,000 cells/5 µL/well into 1536-well plates.
-
Cell Attachment: Incubate the plates at 37°C for 6 hours to allow for cell attachment.
-
Compound Addition: Add the test compounds to the wells using a pin tool.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Viability Measurement: Add the CellTiter-Glo® reagent to each well and measure the luminescent signal, which is proportional to the number of viable cells.[1]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for HTS of antibiotics.
Caption: Logical flow of the screening campaign.
References
- 1. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (this compound), a potent inhibitor of bacterial phosphopantetheinyl transferase that attenuates secondary metabolism and thwarts bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Studies of Bacillus subtilis Treated with ML267
Audience: Researchers, scientists, and drug development professionals.
Introduction
ML267 is a potent and selective inhibitor of the Bacillus subtilis Sfp phosphopantetheinyl transferase (PPTase).[1][2] Sfp is a crucial enzyme that post-translationally modifies peptidyl carrier protein (PCP) and acyl carrier protein (ACP) domains within non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS), respectively. This modification, the transfer of a 4'-phosphopantetheinyl moiety from coenzyme A, is essential for the biosynthesis of numerous secondary metabolites, including the lipopeptide antibiotic surfactin.[1] Furthermore, Sfp can modify the ACPs involved in primary metabolism, specifically fatty acid synthesis. Therefore, inhibition of Sfp by this compound provides a powerful tool to investigate the metabolic consequences of disrupting these key biosynthetic pathways in B. subtilis. These application notes provide detailed protocols for the treatment of B. subtilis with this compound and subsequent metabolomic analysis to elucidate the resulting metabolic shifts.
Mechanism of Action of this compound
This compound targets the Sfp PPTase, preventing the activation of ACP and PCP domains. This directly inhibits the synthesis of fatty acids and a variety of secondary metabolites. The downstream metabolic consequences are expected to be widespread, affecting lipid membrane composition, central carbon metabolism, and amino acid pools.
Caption: Mechanism of action of this compound in Bacillus subtilis.
Data Presentation
The following tables summarize expected quantitative changes in the proteome and lipidome of B. subtilis following treatment with a fatty acid synthesis inhibitor like cerulenin, which mimics the downstream effects of this compound. This data is based on the findings of Nickels et al., 2020 and provides a reference for expected outcomes of this compound treatment.[3][4]
Table 1: Expected Changes in Protein Abundance Related to Fatty Acid and Isoleucine Metabolism [3]
| Protein | Gene | Function | Expected Fold Change (log2) |
| 3-oxoacyl-[acyl-carrier-protein] synthase II | fabF | Fatty acid biosynthesis | +6.6 |
| Acetyl-CoA carboxylase carboxyl transferase subunit alpha | accC | Fatty acid biosynthesis | +2.5 |
| Enoyl-[acyl-carrier-protein] reductase | fabI | Fatty acid biosynthesis | +2.1 |
| Fatty acid metabolism regulator | fapR | Transcriptional regulator | +3.0 |
| IlvA | ilvA | Isoleucine biosynthesis | -1.6 |
| IlvB | ilvB | Isoleucine biosynthesis | -1.8 |
| IlvC | ilvC | Isoleucine biosynthesis | -1.6 |
| IlvE | ilvE | Isoleucine biosynthesis | -31.8 |
Table 2: Expected Changes in Phospholipid Composition [3][4]
| Phospholipid Class | Expected Change in Abundance |
| Phosphatidylglycerol (PG) | Increase |
| Phosphatidylethanolamine (PE) | Decrease |
| Lysyl-phosphatidylglycerol (Lysyl-PG) | Variable |
| Cardiolipin (CL) | Variable |
Experimental Protocols
The following protocols provide a framework for conducting metabolic studies on B. subtilis treated with this compound.
Bacillus subtilis Culture and this compound Treatment
This protocol describes the cultivation of B. subtilis and subsequent treatment with this compound to induce metabolic changes.
Materials:
-
Bacillus subtilis strain (e.g., 168)
-
Luria-Bertani (LB) broth
-
This compound stock solution (in DMSO)
-
Spectrophotometer
-
Shaking incubator
Procedure:
-
Inoculate 50 mL of LB broth with a single colony of B. subtilis.
-
Incubate overnight at 37°C with shaking (200 rpm).
-
The next day, dilute the overnight culture into fresh LB broth to an optical density at 600 nm (OD600) of 0.05.
-
Grow the culture at 37°C with shaking to an OD600 of 0.4-0.5 (mid-logarithmic phase).
-
Add this compound to the desired final concentration (e.g., 1-10 µM). A vehicle control (DMSO) should be run in parallel.
-
Continue to incubate the cultures under the same conditions for the desired treatment time (e.g., 1-4 hours).
-
Proceed immediately to metabolite quenching and extraction.
Caption: Experimental workflow for this compound treatment and metabolomic analysis.
Metabolite Quenching and Extraction
This protocol is critical for halting metabolic activity and extracting intracellular metabolites for analysis. A cold solvent extraction method is described here.
Materials:
-
60% (v/v) Methanol, pre-chilled to -40°C
-
Centrifuge capable of reaching 4°C
-
Lyophilizer or vacuum concentrator
Procedure:
-
Rapidly transfer a defined volume of the bacterial culture (e.g., 10 mL) to a tube containing 4 volumes of pre-chilled 60% methanol. This immediately quenches metabolic activity.
-
Vortex the mixture vigorously for 10 seconds.
-
Centrifuge the samples at 5,000 x g for 10 minutes at 4°C to pellet the cells.
-
Carefully decant the supernatant.
-
Resuspend the cell pellet in 1 mL of fresh, pre-chilled 60% methanol.
-
Transfer the suspension to a new microcentrifuge tube.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Collect the supernatant containing the extracted metabolites.
-
Dry the metabolite extract using a lyophilizer or vacuum concentrator.
-
Store the dried metabolite extract at -80°C until analysis.
Metabolomic Analysis by LC-MS
This is a general protocol for the analysis of polar metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Dried metabolite extract
-
LC-MS grade water with 0.1% formic acid (Solvent A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Solvent B)
-
C18 reverse-phase LC column
-
High-resolution mass spectrometer
Procedure:
-
Reconstitute the dried metabolite extract in a suitable volume (e.g., 100 µL) of 50% methanol.
-
Vortex and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an LC-MS vial.
-
Inject a defined volume (e.g., 5 µL) onto the LC-MS system.
-
Perform a chromatographic separation using a gradient of Solvent A and Solvent B.
-
Acquire mass spectrometry data in both positive and negative ionization modes.
-
Process the raw data using appropriate software for peak picking, alignment, and identification.
Caption: Logical flow of metabolic consequences of this compound treatment.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers investigating the metabolic effects of this compound on Bacillus subtilis. By inhibiting the Sfp PPTase, this compound serves as a valuable chemical probe to dissect the intricate metabolic networks associated with fatty acid and secondary metabolite biosynthesis. The expected changes in the proteome and lipidome, along with the detailed experimental procedures, will enable a thorough characterization of the metabolic phenotype resulting from this compound treatment.
References
- 1. A Strategy to Discover Inhibitors of Bacillus subtilis Surfactin-type Phosphopantetheinyl Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A strategy to discover inhibitors of Bacillus subtilis surfactin-type phosphopantetheinyl transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Impact of Fatty-Acid Labeling of Bacillus subtilis Membranes on the Cellular Lipidome and Proteome [frontiersin.org]
- 4. Impact of Fatty-Acid Labeling of Bacillus subtilis Membranes on the Cellular Lipidome and Proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing ML267 Stock Solutions for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation of ML267 stock solutions intended for in vitro biological assays. This compound is a potent inhibitor of bacterial phosphopantetheinyl transferase (PPTase), demonstrating antibacterial activity, particularly against Gram-positive organisms.[1][2] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate calculations and handling of the compound.
| Property | Value | Source |
| Chemical Name | 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide | [1] |
| Molecular Formula | C₁₇H₁₇ClF₃N₅OS | [1] |
| Molecular Weight | 431.87 g/mol | [1] |
| CAS Number | 1542213-67-1 | [2] |
| Appearance | White solid | [1] |
| Purity | >95% | [1] |
In Vitro Activity of this compound
This compound has been characterized as a potent inhibitor of Sfp PPTase. The following table summarizes its in vitro activity.
| Parameter | Value | Target/Organism | Source |
| IC₅₀ | 0.29 µM | Sfp phosphopantetheinyl transferase (PPTase) | [2] |
| IC₅₀ | 8.1 µM | AcpS-PPTase | [2] |
| MIC | 3.4 µg/mL | Methicillin-resistant Staphylococcus aureus (MRSA) | [1] |
Signaling Pathway of this compound Target
This compound inhibits phosphopantetheinyl transferases (PPTases), which are crucial for the activation of carrier proteins involved in various bacterial metabolic pathways. The diagram below illustrates the role of Sfp PPTase in the biosynthesis of secondary metabolites and its inhibition by this compound.
Caption: Inhibition of Sfp PPTase by this compound blocks the activation of carrier proteins.
Experimental Protocols
Recommended Solvents and Storage
Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. Commercial suppliers offer this compound pre-dissolved in DMSO at a concentration of 10 mM. Stock solutions should be stored at -20°C for long-term stability.
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound from a powdered form.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials (amber or wrapped in foil for light protection)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 431.87 g/mol x 1000 mg/g = 4.32 mg
-
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh approximately 4.32 mg of this compound powder directly into the tube. Record the exact weight.
-
-
Dissolving this compound:
-
Based on the actual weight of this compound, calculate the precise volume of DMSO required to achieve a 10 mM concentration.
-
Volume (µL) = (Mass (mg) / 431.87 g/mol ) x 100,000
-
-
Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C in amber vials or tubes wrapped in foil to protect from light.
-
Experimental Workflow for In Vitro Assays
The following diagram outlines a typical workflow for using the this compound stock solution in an in vitro experiment.
Caption: A typical workflow for using this compound in in vitro cell-based assays.
Preparation of Working Solutions
It is crucial to maintain a low final concentration of DMSO in the cell culture medium to avoid solvent-induced toxicity or off-target effects. The final DMSO concentration should ideally be kept below 0.1%.
Example Dilution for a 10 µM Working Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution on ice.
-
Perform a serial dilution. For example, to make a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
Vortex the working solution gently before adding it to the cells.
Note: Always prepare fresh working solutions from the stock solution for each experiment.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses when handling this compound powder and DMSO solutions.
-
Handle this compound in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound for detailed safety information.
References
Application Note: Determining the Effective Concentration of ML267 in Liquid Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML267 is a potent and selective inhibitor of bacterial phosphopantetheinyl transferases (PPTases), with a primary target of Sfp-PPTase, exhibiting an IC50 of 0.29 μM.[1] It also shows inhibitory activity against AcpS-PPTase with an IC50 of 8.1 μM.[1] PPTases are essential enzymes in bacteria, responsible for the post-translational modification of carrier proteins involved in the biosynthesis of fatty acids and various secondary metabolites, including virulence factors.[2][3][4] By inhibiting these enzymes, this compound disrupts critical metabolic pathways, leading to bactericidal effects, particularly against Gram-positive bacteria such as Bacillus subtilis and methicillin-resistant Staphylococcus aureus (MRSA).[2][3][4] This application note provides detailed protocols for determining the effective concentration of this compound in liquid culture, including antibacterial susceptibility testing and cytotoxicity assessment, to aid in the evaluation of its therapeutic potential.
Mechanism of Action of this compound
This compound acts by inhibiting the Sfp-type phosphopantetheinyl transferase (Sfp-PPTase). This enzyme catalyzes the transfer of a 4'-phosphopantetheinyl (Ppant) group from coenzyme A (CoA) to a conserved serine residue on acyl carrier proteins (ACPs) or peptidyl carrier proteins (PCPs). This post-translational modification is essential for the activation of polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), which are crucial for the production of various secondary metabolites and fatty acids necessary for bacterial survival and virulence.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (this compound), a potent inhibitor of bacterial phosphopantetheinyl transferase that attenuates secondary metabolism and thwarts bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: ML267 as a Positive Control for Sfp-PPTase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Phosphopantetheinyl transferases (PPTases) are essential enzymes that catalyze the post-translational modification of carrier proteins involved in the biosynthesis of fatty acids, polyketides, and non-ribosomal peptides.[1][2] The Sfp-type PPTase, originally identified for its role in surfactin production in Bacillus subtilis, is a key activator of polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), which are responsible for producing a wide array of secondary metabolites, including many virulence factors in pathogenic bacteria.[2][3] This central role in pathogenicity has made Sfp-PPTase an attractive target for the development of novel antimicrobial agents.[4][5]
ML267 is a potent and selective small-molecule inhibitor of Sfp-PPTase.[4][5] Its well-characterized inhibitory activity makes it an ideal positive control for use in assays designed to identify and characterize new inhibitors of this enzyme class. This document provides detailed application notes and protocols for the use of this compound as a positive control in Sfp-PPTase inhibition assays.
Mechanism of Sfp-PPTase Action
Sfp-PPTase facilitates the transfer of the 4'-phosphopantetheinyl (Ppant) moiety from Coenzyme A (CoA) to a conserved serine residue within the acyl carrier protein (ACP) or peptidyl carrier protein (PCP) domains of PKS and NRPS multienzymes, respectively. This conversion from the inactive apo-form to the active holo-form is critical for the initiation and elongation of the polyketide or non-ribosomal peptide chains.
Figure 1: Sfp-PPTase catalytic cycle and inhibition by this compound.
Quantitative Data for this compound
The inhibitory potency of this compound against Sfp-PPTase has been determined in various assay formats. The following table summarizes key quantitative data for this compound, which can be used as a benchmark for comparison in your own experiments.
| Parameter | Sfp-PPTase | AcpS-PPTase | Assay Type | Reference |
| IC50 | 290 nM | 6.93 µM | qHTS | [4] |
Experimental Protocols
Here, we provide detailed protocols for two common assays used to measure Sfp-PPTase activity and its inhibition, using this compound as a positive control.
Gel-Based Sfp-PPTase Inhibition Assay
This assay qualitatively or semi-quantitatively assesses Sfp-PPTase activity by detecting the shift in molecular weight of a carrier protein upon its conversion from the apo to the holo form. The holo-form, now carrying the Ppant group, can be visualized if a fluorescently labeled CoA analog is used.
Materials:
-
Sfp-PPTase enzyme
-
Apo-carrier protein (e.g., apo-AcpP, apo-PCP)
-
Coenzyme A (CoA) or a fluorescently labeled CoA analog (e.g., Rhodamine-CoA)
-
This compound (dissolved in DMSO)
-
Assay Buffer: 50 mM HEPES-Na pH 7.6, 10 mM MgCl₂, 0.01% NP-40, 1 mg/mL BSA
-
Quench/Loading Buffer: 50 mM EDTA pH 8.0, 50% glycerol, 0.005% phenol red
-
Tris-Glycine or Tris-Tricine gels
-
Fluorescence gel scanner and/or Coomassie staining reagents
Protocol:
-
Reaction Setup:
-
Prepare a 1.33x enzyme solution in Assay Buffer containing 66 nM Sfp-PPTase.
-
In separate microcentrifuge tubes, add 0.5 µL of DMSO (for the negative control) or this compound at various concentrations (for the positive control and test compounds).
-
To each tube, add 15 µL of the 1.33x enzyme solution.
-
Incubate at room temperature for 10 minutes.
-
-
Initiation of Reaction:
-
Prepare a 5x substrate solution in 10 mM HEPES-Na pH 7.6 containing 50 µM apo-carrier protein and 50 µM CoA (or Rhodamine-CoA).
-
Initiate the reaction by adding 4 µL of the 5x substrate solution to each tube.
-
-
Incubation and Quenching:
-
Incubate the reactions at room temperature for 30 minutes.
-
Stop the reactions by adding 5 µL of Quench/Loading Buffer.
-
-
Gel Electrophoresis and Visualization:
-
Load the samples onto a Tris-Glycine or Tris-Tricine gel.
-
Run the gel according to the manufacturer's instructions.
-
If using Rhodamine-CoA, visualize the gel using a fluorescence scanner.
-
Alternatively, stain the gel with Coomassie Brilliant Blue to visualize all proteins. The holo-carrier protein will migrate differently from the apo-carrier protein.
-
Expected Results:
-
Negative Control (DMSO): A distinct band corresponding to the holo-carrier protein should be visible, indicating Sfp-PPTase activity.
-
Positive Control (this compound): The intensity of the holo-carrier protein band should be significantly reduced or absent in a concentration-dependent manner, demonstrating inhibition of Sfp-PPTase.
Figure 2: Workflow for the gel-based Sfp-PPTase inhibition assay.
Fluorescence Polarization (FP) Sfp-PPTase Inhibition Assay
This high-throughput assay measures the change in polarization of fluorescently labeled CoA upon its enzymatic transfer to a much larger carrier protein. The increase in molecular size results in a slower rotation and thus an increase in fluorescence polarization. Inhibitors of Sfp-PPTase will prevent this transfer, resulting in a low polarization signal.
Materials:
-
Sfp-PPTase enzyme
-
Apo-carrier protein (e.g., apo-VibB)
-
Rhodamine-CoA
-
This compound (dissolved in DMSO)
-
Assay Buffer: 50 mM Sodium-HEPES pH 7.6, 10 mM MgCl₂, 1 mg/mL BSA, 0.01% Tween-20
-
Black, low-volume 96- or 384-well plates
-
Plate reader with fluorescence polarization capabilities
Protocol:
-
Reagent Preparation:
-
Prepare a 1.43x Sfp-PPTase solution (e.g., 143 nM) in Assay Buffer.
-
Prepare a substrate mix containing the apo-carrier protein (e.g., 50 µM apo-VibB) and Rhodamine-CoA (e.g., 25 µM) in 10 mM Tris pH 8.0.
-
-
Assay Plate Setup:
-
Add 5 µL of DMSO (negative control) or this compound at various concentrations to the wells of the microplate.
-
Add 35 µL of the 1.43x Sfp-PPTase solution to each well and mix by pipetting.
-
Incubate the plate at room temperature for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the substrate mix to each well.
-
Centrifuge the plate for 2 minutes at 2000 rpm to remove any bubbles.
-
Immediately begin kinetic reading of fluorescence polarization on the plate reader for a desired time period (e.g., 60 minutes). Data points at a fixed time (e.g., 45 minutes) can be used for IC50 calculations.
-
Expected Results:
-
Negative Control (DMSO): A significant increase in fluorescence polarization over time, indicating the formation of the holo-carrier protein.
-
Positive Control (this compound): A concentration-dependent inhibition of the increase in fluorescence polarization.
Figure 3: Workflow for the fluorescence polarization Sfp-PPTase inhibition assay.
Troubleshooting and Considerations
-
Enzyme Activity: Ensure that the Sfp-PPTase and apo-carrier protein are active. It is recommended to perform a pilot experiment with varying enzyme and substrate concentrations to determine optimal assay conditions.
-
DMSO Concentration: Keep the final DMSO concentration in the assay low (typically ≤1%) to avoid significant effects on enzyme activity.
-
Promiscuous Inhibition: this compound has been shown to be selective for Sfp-PPTase over the human orthologue.[6] When screening new compounds, it is advisable to include counter-screens against other enzymes to identify promiscuous inhibitors.
-
Data Analysis: For quantitative analysis, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
By using this compound as a positive control, researchers can validate their assay performance and confidently identify and characterize novel inhibitors of Sfp-PPTase for potential therapeutic development.
References
- 1. Sfp-Type 4′-Phosphopantetheinyl Transferase Is Indispensable for Fungal Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphopantetheinyl Transferases - Creative Biolabs [creative-biolabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing ML267's Effect on Biofilm Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML267 is a potent and specific inhibitor of the Sfp-type 4'-phosphopantetheinyl transferase (PPTase)[1]. PPTases are crucial enzymes that catalyze the post-translational modification of carrier proteins involved in various biosynthetic pathways, including fatty acid synthesis (FAS) and the production of secondary metabolites via non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS)[2][3][4][5]. In many Gram-positive bacteria, these secondary metabolites can play a role in virulence, quorum sensing, and the regulation of community behaviors such as biofilm formation.
Recent studies have indicated a complex relationship between Sfp-type PPTase activity and biofilm development. Counterintuitively, in some bacteria, the inactivation of an Sfp-type PPTase has been shown to enhance biofilm formation[6][7]. This suggests that certain secondary metabolites, the production of which is dependent on Sfp-PPTase, may act as negative regulators of biofilm formation. Therefore, inhibition of Sfp-PPTase by this compound could potentially lead to an increase in biofilm mass.
These application notes provide a detailed methodology to investigate the effect of this compound on biofilm formation in Gram-positive bacteria. The protocols are designed to quantify changes in biofilm biomass and cell viability, and to explore the underlying mechanism of action.
Proposed Signaling Pathway
The following diagram illustrates the hypothesized signaling pathway where Sfp-PPTase, when active, leads to the production of secondary metabolites that negatively regulate biofilm formation. Inhibition of Sfp-PPTase by this compound would block this pathway, leading to an increase in biofilm.
References
- 1. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. A Single Sfp-Type Phosphopantetheinyl Transferase Plays a Major Role in the Biosynthesis of PKS and NRPS Derived Metabolites in Streptomyces ambofaciens ATCC23877 | PLOS One [journals.plos.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Crystal structure of the surfactin synthetase‐activating enzyme Sfp: a prototype of the 4′‐phosphopantetheinyl transferase superfamily | The EMBO Journal [link.springer.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Sfp-type PPTase inactivation promotes bacterial biofilm formation and ability to enhance wheat drought tolerance [frontiersin.org]
Application Notes and Protocols for In Vivo Animal Model Studies Using ML267
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML267 is a potent and selective inhibitor of bacterial phosphopantetheinyl transferases (PPTases), specifically targeting the Sfp-type PPTases found in many Gram-positive bacteria.[1] PPTases are essential for the biosynthesis of fatty acids and a variety of secondary metabolites, including virulence factors, making them an attractive target for novel antibacterial agents.[2][3] this compound has demonstrated significant in vitro activity against clinically relevant pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Bacillus subtilis.[1][2] These application notes provide detailed protocols for the in vivo evaluation of this compound in murine models, covering pharmacokinetics, acute toxicity, and a potential efficacy model for bacterial skin infections.
Mechanism of Action of this compound
This compound exerts its antibacterial effect by inhibiting PPTase, a crucial enzyme that catalyzes the transfer of a 4'-phosphopantetheinyl group from coenzyme A to a carrier protein. This post-translational modification is a prerequisite for the activation of acyl carrier proteins (ACPs) and peptidyl carrier proteins (PCPs), which are integral components of fatty acid synthases (FAS) and polyketide synthases/non-ribosomal peptide synthetases (PKS/NRPS) respectively. By blocking this essential step, this compound disrupts critical metabolic pathways in bacteria, leading to the attenuation of growth and reduction in the production of virulence-associated secondary metabolites.[1][2][3]
Caption: Mechanism of action of this compound.
Data Presentation
Table 1: In Vivo Pharmacokinetic Profile of this compound in Male CD1 Mice[5]
| Parameter | Intravenous (IV) @ 3 mg/kg | Intraperitoneal (IP) @ 30 mg/kg |
| T1/2 (h) | 1.8 | 2.1 |
| Cmax (ng/mL) | 1100 | 2300 |
| AUClast (hng/mL) | 1200 | 8500 |
| AUCinf (hng/mL) | 1200 | 8600 |
| Vdss (L/kg) | 2.1 | - |
| CL (L/h/kg) | 2.5 | - |
| MRTlast (h) | 1.3 | 3.1 |
| Brain/Plasma Ratio (AUClast) | 0.59 | 0.45 |
All experiments were conducted at Pharmaron Inc. using male CD1 mice (6–8 weeks of age). Data was collected in triplicate at 8 time points over a 24 h period. Both formulations were solutions (5% DMSO and 10% Solutol in H₂O).
Table 2: In Vitro ADME Profile of this compound[5]
| Assay | Result |
| Mouse Liver Microsomal Stability (% remaining at 1 hr) | >99% (without NADPH), 85% (with NADPH) |
| Human Liver Microsomal Stability (% remaining at 1 hr) | >99% (without NADPH), 93% (with NADPH) |
| Plasma Protein Binding (Mouse) | 98.9% |
| Plasma Protein Binding (Human) | 99.2% |
| CYP450 Inhibition (IC50 in µM) | >50 (for 2D6, 3A4, 1A2, 2C9, 2C19) |
Experimental Protocols
Protocol 1: Murine Pharmacokinetic Study of this compound
This protocol is adapted from established methods for pharmacokinetic studies in mice.[4][5]
Objective: To determine the pharmacokinetic profile of this compound in mice following intravenous and intraperitoneal administration.
Materials:
-
This compound
-
Vehicle (e.g., 5% DMSO and 10% Solutol in sterile water)[6]
-
Male CD1 mice (6-8 weeks old)[6]
-
Standard laboratory equipment for animal handling and dosing (syringes, needles, etc.)
-
Blood collection supplies (heparinized capillary tubes, microcentrifuge tubes)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: Acclimate mice to the laboratory conditions for at least 3-5 days prior to the experiment.
-
Formulation Preparation: Prepare the dosing solution of this compound in the chosen vehicle at the desired concentrations (e.g., for 3 mg/kg IV and 30 mg/kg IP administration).[6]
-
Dosing:
-
Blood Sampling: Collect blood samples (approximately 30-50 µL) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via submandibular or saphenous vein puncture. A terminal cardiac puncture can be performed for the final time point.[4]
-
Plasma Preparation: Immediately transfer the blood samples into heparinized microcentrifuge tubes. Centrifuge at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (T1/2, Cmax, AUC, etc.) using appropriate software.
Caption: Workflow for a murine pharmacokinetic study.
Protocol 2: Acute Oral Toxicity Study of this compound
This protocol is based on the OECD Test Guideline 423 for Acute Oral Toxicity.[7]
Objective: To assess the acute oral toxicity of this compound in a rodent model.
Materials:
-
This compound
-
Vehicle (e.g., sterile water, 0.5% methylcellulose)
-
Female Sprague-Dawley rats or mice (8-12 weeks old)
-
Oral gavage needles
-
Standard laboratory equipment for animal observation and housing
Procedure:
-
Animal Acclimatization and Fasting: Acclimate animals for at least 5 days. Fast the animals overnight prior to dosing (with access to water).
-
Dosing: Administer a single oral dose of this compound via gavage. A starting dose of 300 mg/kg can be used, with subsequent dose adjustments (e.g., 2000 mg/kg) based on the observed toxicity.[7]
-
Observation:
-
Closely observe the animals for clinical signs of toxicity during the first few hours post-dosing and at least once daily for 14 days.[7]
-
Record body weight changes on days 0, 7, and 14.
-
Note any mortality.
-
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
-
Data Analysis: Determine the LD50 if possible, or classify the substance based on the observed toxicity.
Protocol 3: Murine Model of MRSA Skin Infection for Efficacy Testing
This protocol is a composite based on established murine models of S. aureus skin and soft tissue infections.[1][2]
Objective: To evaluate the in vivo efficacy of this compound in a murine model of MRSA skin infection.
Materials:
-
This compound (formulated for topical or systemic administration)
-
Vehicle control
-
Positive control antibiotic (e.g., mupirocin for topical, vancomycin for systemic)
-
Mid-logarithmic phase culture of a clinical MRSA strain (e.g., USA300)
-
Female BALB/c mice (6-8 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Clippers and depilatory cream
-
Sterile tape or fine-grit sandpaper for skin abrasion
-
Calipers for lesion measurement
-
Sterile surgical scissors and forceps
-
Homogenizer
-
Tryptic Soy Agar (TSA) plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Bacterial Preparation: Grow MRSA to mid-log phase, then wash and resuspend the bacteria in sterile PBS to the desired concentration (e.g., 1 x 108 CFU/mL).[2]
-
Infection:
-
Anesthetize the mice.
-
Shave a small area on the dorsum of each mouse.
-
Gently abrade the skin surface using sterile tape-stripping or fine-grit sandpaper to disrupt the epidermal barrier.[8]
-
Apply a small volume (e.g., 10 µL) of the MRSA suspension to the abraded skin.
-
-
Treatment:
-
Divide the infected mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).
-
Begin treatment at a specified time post-infection (e.g., 2 hours).
-
Administer this compound via the desired route (e.g., topical application to the lesion, or systemic administration such as IP or oral).
-
Continue treatment for a defined period (e.g., once or twice daily for 3-7 days).
-
-
Efficacy Assessment:
-
Lesion Size: Measure the size of the skin lesion daily using calipers.
-
Bacterial Burden: At the end of the study, euthanize the mice, excise the infected skin tissue, weigh it, and homogenize it in sterile PBS. Perform serial dilutions of the homogenate and plate on TSA to determine the number of CFU per gram of tissue.[1][2]
-
Histopathology: A portion of the skin lesion can be fixed in formalin for histological analysis to assess inflammation and tissue damage.
-
-
Data Analysis: Compare the lesion sizes and bacterial burdens between the different treatment groups using appropriate statistical methods.
Caption: Workflow for an MRSA skin infection efficacy study.
References
- 1. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for assessing pharmacokinetics and pharmacodynamics of human CAR-NKT cells in humanized mouse models using bioluminescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Acute toxicity assessment for TiO2 photocatalyst (GST) made from wastewater using TiCl4 in rat [eaht.org]
- 8. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Testing ML267 Synergy with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance necessitates the exploration of novel therapeutic strategies, including combination therapies that can enhance the efficacy of existing antibiotics. ML267 is a potent inhibitor of bacterial phosphopantetheinyl transferases (PPTases).[1][2] These enzymes are crucial for the post-translational modification of acyl carrier proteins (ACPs), a process essential for the initiation of the type II fatty acid synthesis (FASII) pathway in bacteria.[3][4][5] By inhibiting PPTases, this compound disrupts the synthesis of fatty acids, which are vital components of bacterial cell membranes. This unique mechanism of action suggests that this compound could act synergistically with other classes of antibiotics, potentially lowering the required therapeutic doses and overcoming resistance mechanisms.
This document provides detailed protocols for testing the synergistic effects of this compound with other antibiotics using three standard in vitro methods: the checkerboard assay, the time-kill curve assay, and the E-test synergy method.
Mechanism of Action and Rationale for Synergy
This compound targets the Sfp-type PPTases, which catalyze the transfer of a 4'-phosphopantetheinyl group from coenzyme A to a conserved serine residue on the ACP. This activation of the ACP is a prerequisite for its participation in the fatty acid synthesis elongation cycle. The inhibition of this process by this compound leads to a depletion of the cellular pool of fatty acids, thereby compromising the integrity and function of the bacterial cell membrane.
The disruption of fatty acid synthesis by this compound is hypothesized to potentiate the activity of antibiotics that target other cellular pathways, particularly those involved in cell wall synthesis. For instance, antibiotics that inhibit peptidoglycan synthesis, such as β-lactams or glycopeptides, may become more effective against bacteria with weakened cell membranes resulting from this compound treatment.[6] This dual assault on both cell membrane and cell wall integrity forms the basis of the potential synergy.
This compound inhibits Sfp-type PPTase, blocking the formation of holo-ACP and disrupting fatty acid synthesis.
Suggested Antibiotic Partners for Synergy Testing
Based on its mechanism of action, this compound is a prime candidate for synergistic combination with antibiotics that target:
-
Cell Wall Synthesis:
-
β-lactams (e.g., oxacillin, cefazolin): Inhibit penicillin-binding proteins (PBPs) involved in peptidoglycan cross-linking.
-
Glycopeptides (e.g., vancomycin): Bind to the D-Ala-D-Ala terminus of peptidoglycan precursors, inhibiting transglycosylation and transpeptidation.[7]
-
-
Other Fatty Acid Synthesis Inhibitors:
-
Triclosan: Inhibits enoyl-acyl carrier protein reductase (FabI).[4]
-
Cerulenin: Covalently inhibits β-ketoacyl-ACP synthases (FabB/F).
-
Recommended Bacterial Strains and Quality Control
For initial synergy studies, the following well-characterized quality control (QC) strains are recommended:
-
Staphylococcus aureus ATCC 29213: A methicillin-susceptible strain commonly used for susceptibility testing.
-
Enterococcus faecalis ATCC 29212: A standard strain for testing aminoglycoside and glycopeptide susceptibility.[8]
It is crucial to perform quality control for each new batch of antibiotics and media to ensure the accuracy and reproducibility of the results.[9] The Minimum Inhibitory Concentrations (MICs) of the individual drugs against the QC strains should fall within the established ranges provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).[10]
Experimental Protocols
Checkerboard Assay
The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antimicrobial agents.[11]
Workflow:
Workflow for the checkerboard synergy assay.
Detailed Protocol:
-
Preparation of Antibiotic Solutions:
-
Prepare stock solutions of this compound and the partner antibiotic in an appropriate solvent (e.g., DMSO, water).
-
Create a series of twofold dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in separate 96-well plates or deep-well blocks. The concentration range should span from at least 4 times the MIC to 1/8th of the MIC.
-
-
Plate Setup:
-
In a sterile 96-well microtiter plate, add 50 µL of CAMHB to each well.
-
Add 50 µL of each dilution of this compound to the wells in the corresponding columns (e.g., column 1: highest concentration, column 10: lowest concentration).
-
Add 50 µL of each dilution of the partner antibiotic to the wells in the corresponding rows (e.g., row A: highest concentration, row G: lowest concentration).
-
Column 11 should contain only the dilutions of the partner antibiotic to determine its MIC alone.
-
Row H should contain only the dilutions of this compound to determine its MIC alone.
-
Well H12 should serve as a growth control (no antibiotic), and another well as a sterility control (no bacteria).
-
-
Inoculum Preparation and Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the final bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.
-
-
Incubation and Reading:
-
Incubate the plate at 35-37°C for 18-24 hours.
-
Determine the MIC for each drug alone and for each combination. The MIC is the lowest concentration that completely inhibits visible growth.
-
Data Presentation and Interpretation:
The results are used to calculate the Fractional Inhibitory Concentration (FIC) index for each combination.
-
FICA = (MIC of this compound in combination) / (MIC of this compound alone)
-
FICB = (MIC of partner antibiotic in combination) / (MIC of partner antibiotic alone)
-
FICI = FICA + FICB
The interaction is interpreted as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
| This compound Conc. (µg/mL) | Partner Antibiotic Conc. (µg/mL) | Growth (+/-) | FICA | FICB | FICI | Interpretation |
| MIC alone | 0 | - | 1.0 | 0 | 1.0 | - |
| 0 | MIC alone | - | 0 | 1.0 | 1.0 | - |
| 1/2 MIC | 1/4 MIC | - | 0.5 | 0.25 | 0.75 | Additive |
| 1/4 MIC | 1/4 MIC | - | 0.25 | 0.25 | 0.5 | Synergy |
| 1/8 MIC | 1/2 MIC | - | 0.125 | 0.5 | 0.625 | Additive |
Time-Kill Curve Assay
This dynamic assay assesses the rate of bacterial killing over time when exposed to antibiotics alone and in combination.[2]
Workflow:
Workflow for the time-kill curve assay.
Detailed Protocol:
-
Inoculum Preparation:
-
Prepare a logarithmic-phase bacterial culture in CAMHB with a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the culture to a starting inoculum of approximately 5 x 10⁵ CFU/mL in flasks containing pre-warmed CAMHB.
-
-
Antibiotic Exposure:
-
Add this compound and/or the partner antibiotic to the flasks at predetermined concentrations (e.g., MIC, 1/2 MIC, 1/4 MIC).
-
Include a growth control flask with no antibiotic.
-
-
Sampling and Plating:
-
At various time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial tenfold dilutions in sterile saline or phosphate-buffered saline (PBS).
-
Plate a known volume of the appropriate dilutions onto Mueller-Hinton Agar (MHA) plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on plates containing 30-300 colonies to determine the CFU/mL.
-
Data Presentation and Interpretation:
The data are plotted as log₁₀ CFU/mL versus time.
-
Synergy: ≥ 2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.
-
Bactericidal activity: ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.
| Time (h) | Growth Control (Log₁₀ CFU/mL) | This compound (Log₁₀ CFU/mL) | Partner Antibiotic (Log₁₀ CFU/mL) | This compound + Partner (Log₁₀ CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 4 | 7.2 | 5.5 | 5.6 | 4.1 |
| 8 | 8.5 | 5.3 | 5.4 | 3.2 |
| 24 | 9.1 | 5.1 | 5.2 | <2.0 |
E-test Synergy Method
The E-test is a gradient diffusion method that can be adapted to assess synergy.
Detailed Protocol:
-
Inoculum Preparation and Plating:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Using a sterile swab, inoculate the entire surface of an MHA plate to create a uniform lawn of bacteria.
-
-
E-test Strip Application:
-
Place an E-test strip of the partner antibiotic onto the agar surface.
-
Place an E-test strip of this compound at a 90-degree angle to the first strip, with the intersection point at the expected MIC of each drug.
-
Alternatively, for a more defined interaction, place the this compound strip first, allow it to diffuse for one hour, remove it, and then place the partner antibiotic strip in the same location.
-
-
Incubation and Reading:
-
Incubate the plate at 35-37°C for 18-24 hours.
-
Read the MIC value where the ellipse of inhibition intersects the E-test strip for each drug alone and in the area of intersection.
-
Data Interpretation:
Calculate the FICI as described for the checkerboard assay. A rounding or blunting of the inhibition ellipse near the intersection of the strips can be an initial visual indicator of synergy.
Conclusion
The protocols outlined in this document provide a comprehensive framework for evaluating the synergistic potential of this compound with other antibiotics. The unique mechanism of action of this compound, targeting the essential fatty acid synthesis pathway, makes it a promising candidate for combination therapies against a range of bacterial pathogens. Rigorous in vitro synergy testing is a critical first step in the development of such novel therapeutic strategies to combat the growing threat of antimicrobial resistance.
References
- 1. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (this compound), a potent inhibitor of bacterial phosphopantetheinyl transferase that attenuates secondary metabolism and thwarts bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 6. Antibiotic-induced accumulation of lipid II synergizes with antimicrobial fatty acids to eradicate bacterial populations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High Level Aminoglycoside Resistance And Distribution Of The Resistance Genes In Enterococcus faecalis And Enterococcus faecium From Teaching Hospital In Malaysia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bsac.org.uk [bsac.org.uk]
- 10. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Determining the Bactericidal vs. Bacteriostatic Effects of ML267
Audience: Researchers, scientists, and drug development professionals.
Introduction:
ML267 has been identified as a novel inhibitor of the Sfp phosphopantetheinyl transferase (PPTase), demonstrating antibiotic activity against Gram-positive bacteria, including clinically significant strains like Methicillin-Resistant Staphylococcus aureus (MRSA)[1][2]. As a potential new class of antibiotic, a thorough understanding of its antimicrobial properties is crucial. This document provides detailed protocols to determine whether the antimicrobial effect of this compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).
The key distinction between bactericidal and bacteriostatic agents lies in their impact on bacterial viability. Bactericidal agents cause cell death, often by disrupting critical structures like the cell wall, while bacteriostatic agents typically inhibit essential metabolic processes such as protein synthesis or DNA replication, thereby halting bacterial proliferation without direct killing[3][4][5]. The host's immune system is then relied upon to clear the inhibited bacteria[3][4]. Standard laboratory procedures, including the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), are employed to classify these antibacterial effects[3][4].
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the described experimental protocols.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | This compound MIC (µg/mL) | Quality Control Strain MIC (µg/mL) |
| S. aureus (ATCC® 29213™) | ||
| MRSA (e.g., ATCC® 43300™) | 3.4[1] | |
| B. subtilis (ATCC® 6633™) | ||
| E. faecalis (ATCC® 29212™) |
Table 2: Minimum Bactericidal Concentration (MBC) and MBC/MIC Ratio of this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus (ATCC® 29213™) | ||||
| MRSA (e.g., ATCC® 43300™) | ||||
| B. subtilis (ATCC® 6633™) | ||||
| E. faecalis (ATCC® 29212™) |
Interpretation of MBC/MIC Ratio:
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[3][4]. The broth microdilution method is a standard procedure for determining the MIC.
Materials:
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Bacterial strains (e.g., S. aureus, MRSA)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Protocol:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution of this compound:
-
Prepare a two-fold serial dilution of this compound in CAMHB in a 96-well plate. The concentration range should be selected based on preliminary screening or known activity (e.g., for MRSA, a range encompassing 3.4 µg/mL).
-
Include a growth control well (no this compound) and a sterility control well (no bacteria).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Cover the plate and incubate at 37°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible bacterial growth.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the concentration at which a significant inhibition of growth is observed compared to the growth control.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% (3-log10) reduction in the initial bacterial inoculum[7].
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Micropipettes and sterile tips
Protocol:
-
Subculturing from MIC Wells:
-
From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10-20 µL aliquot.
-
Spot-plate the aliquot onto an MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
MBC Determination:
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of this compound that results in no more than 0.1% of the original inoculum surviving (e.g., if the initial inoculum was 1 x 10⁵ CFU/mL, the MBC is the concentration that allows for the growth of ≤ 100 CFU/mL).
-
Time-Kill Curve Assay
This assay provides a dynamic view of the antimicrobial effect over time.
Materials:
-
This compound
-
Bacterial culture in logarithmic growth phase
-
CAMHB
-
Sterile flasks or tubes
-
Incubator with shaking capabilities (37°C)
-
MHA plates
-
Sterile saline or PBS for serial dilutions
Protocol:
-
Assay Setup:
-
Prepare flasks containing CAMHB with this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC).
-
Include a growth control flask without this compound.
-
-
Inoculation:
-
Inoculate each flask with the test bacterium to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Time-Course Sampling:
-
Incubate the flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline or PBS.
-
Plate the dilutions onto MHA plates and incubate at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each this compound concentration.
-
A bactericidal effect is generally defined as a ≥ 3-log10 (99.9%) reduction in CFU/mL from the initial inoculum at a specific time point (e.g., 24 hours)[8][9]. A bacteriostatic effect is indicated by a < 3-log10 reduction in CFU/mL[8][9].
-
Mandatory Visualizations
Caption: Proposed mechanism of action of this compound.
Caption: Workflow for bactericidal vs. bacteriostatic determination.
Caption: Logic for classifying antimicrobial effect.
References
- 1. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. idstewardship.com [idstewardship.com]
- 7. academic.oup.com [academic.oup.com]
- 8. actascientific.com [actascientific.com]
- 9. researchgate.net [researchgate.net]
Probing Polyketide Synthase Pathways with ML267: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyketide synthases (PKSs) are large, multi-domain enzymes that produce a diverse array of natural products with significant pharmacological activities, including antibiotics, antifungals, and anticancer agents. The functional activity of PKSs is critically dependent on a post-translational modification catalyzed by phosphopantetheinyl transferases (PPTases). These enzymes transfer a 4'-phosphopantetheinyl (Ppant) group from coenzyme A (CoA) to a conserved serine residue on the acyl carrier protein (ACP) domain of the PKS, converting it from its inactive apo-form to the active holo-form. ML267 is a potent and specific inhibitor of Sfp-type PPTases, making it a valuable chemical probe to investigate and manipulate PKS pathways.[1][2] This document provides detailed application notes and protocols for utilizing this compound in PKS research.
Mechanism of Action
This compound acts as a potent inhibitor of Sfp-type phosphopantetheinyl transferases (PPTases), which are essential for the activation of Type I and Type II polyketide synthases. By blocking the transfer of the 4'-phosphopantetheinyl group from Coenzyme A to the acyl carrier protein (ACP) domain of the PKS, this compound effectively prevents the initiation and elongation of the polyketide chain, thereby halting the production of the final polyketide product.
Figure 1: Mechanism of PKS activation and inhibition by this compound.
Applications
This compound can be employed in a variety of applications to study PKS pathways:
-
Identification of PKS Products: By treating a microorganism with this compound, the production of polyketides can be selectively inhibited. Comparative metabolomic analysis (e.g., LC-MS) of treated versus untreated cultures can help identify the metabolic products of a specific PKS pathway.
-
Functional Characterization of PKS Gene Clusters: When a new PKS gene cluster is identified, this compound can be used to confirm that the predicted product is indeed synthesized via a PKS pathway.
-
Elucidation of Biological Roles: By specifically blocking polyketide production, researchers can study the physiological role of these molecules in the producing organism, such as their involvement in virulence, signaling, or defense.
-
High-Throughput Screening: this compound can serve as a positive control in high-throughput screens for novel PKS inhibitors.
Quantitative Data
This compound exhibits high potency against Sfp-type PPTases. The following table summarizes its inhibitory activity and that of other relevant compounds.
| Compound | Target PPTase | IC50 (μM) | Assay Type | Reference |
| This compound | Sfp (from Bacillus subtilis) | 0.29 | Biochemical Assay | --INVALID-LINK-- |
| This compound | AcpS (from Bacillus subtilis) | 8.1 | Biochemical Assay | --INVALID-LINK-- |
| 2'-deoxy-PAP | Sfp | 11 | Fluorescence Polarization | --INVALID-LINK-- |
| 2'-deoxy-PAP | hPPTase | 50 | Fluorescence Polarization | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Sfp-type PPTase Activity
This protocol describes a biochemical assay to determine the IC50 of this compound against a purified Sfp-type PPTase. This assay is adapted from established fluorescence polarization methods.[3]
Materials:
-
Purified Sfp-type PPTase
-
Purified apo-ACP (Acyl Carrier Protein) domain of the PKS of interest
-
Rhodamine-labeled Coenzyme A (Rhodamine-CoA)
-
This compound
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO. The final concentration in the assay should typically range from 100 µM to 1 nM.
-
Prepare assay components:
-
Prepare a 2X solution of Sfp-type PPTase in Assay Buffer.
-
Prepare a 2X solution of apo-ACP and Rhodamine-CoA in Assay Buffer.
-
-
Assay setup:
-
Add 5 µL of the this compound dilution or DMSO (for control) to the wells of the 384-well plate.
-
Add 10 µL of the 2X PPTase solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the 2X apo-ACP/Rhodamine-CoA solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 30°C for 60 minutes.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for rhodamine.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Figure 2: Experimental workflow for in vitro PPTase inhibition assay.
Protocol 2: In Vivo Inhibition of Polyketide Production in Bacterial Culture
This protocol outlines a general procedure to assess the effect of this compound on the production of a specific polyketide in a bacterial culture.
Materials:
-
Bacterial strain producing the polyketide of interest
-
Appropriate liquid culture medium
-
This compound stock solution in DMSO
-
Organic solvent for extraction (e.g., ethyl acetate, methanol)
-
LC-MS system for analysis
Procedure:
-
Bacterial Culture: Inoculate the bacterial strain into the liquid culture medium and grow under optimal conditions for polyketide production.
-
This compound Treatment:
-
At a suitable time point during the growth phase (e.g., early to mid-exponential phase), add this compound to the cultures at various final concentrations (e.g., 0.1, 1, 10, 100 µM).
-
Include a DMSO-only control (vehicle control).
-
Ensure the final DMSO concentration is the same across all conditions and does not exceed a level that affects bacterial growth (typically <1%).
-
-
Incubation: Continue to incubate the cultures under the same conditions for a period sufficient for polyketide accumulation (this will be specific to the organism and the polyketide).
-
Extraction of Metabolites:
-
Separate the bacterial cells from the supernatant by centrifugation.
-
Extract the polyketide from the supernatant and/or the cell pellet using an appropriate organic solvent.
-
-
Analysis by LC-MS:
-
Dry the organic extracts and resuspend in a suitable solvent for LC-MS analysis.
-
Analyze the samples by LC-MS, monitoring for the mass of the expected polyketide product.
-
-
Data Quantification:
-
Quantify the peak area of the polyketide of interest in the treated and control samples.
-
Normalize the peak area to the cell density (e.g., OD600) or a housekeeping metabolite to account for any effects of this compound on bacterial growth.
-
Determine the dose-dependent inhibition of polyketide production by this compound.
-
Figure 3: Workflow for in vivo inhibition of polyketide production.
Concluding Remarks
This compound is a powerful tool for the study of PKS pathways. Its high potency and specificity for Sfp-type PPTases allow for the targeted inhibition of polyketide biosynthesis, enabling researchers to dissect the function of PKS gene clusters and their metabolic products. The protocols provided herein offer a starting point for the application of this compound in diverse research settings. It is recommended that experimental conditions, such as inhibitor concentration and incubation times, be optimized for each specific PKS system and organism under investigation.
References
- 1. Chapter 9. Synthetic probes for polyketide and nonribosomal peptide biosynthetic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid and flexible biochemical assays for evaluating 4'-phosphopantetheinyl transferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent techniques for discovery and characterization of phosphopantetheinyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating ML267 Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML267 is a potent inhibitor of the bacterial Sfp-type phosphopantetheinyl transferase (PPTase), an enzyme essential for the biosynthesis of fatty acids and various virulence factors in bacteria.[1][2] While this compound's primary target is the bacterial enzyme, it is crucial to evaluate its cytotoxic effects on mammalian cells to assess its potential as a therapeutic agent. Phosphopantetheinyl transferases are also essential for viability in eukaryotes, and off-target effects on the human orthologue of the enzyme could lead to cytotoxicity.[3] These application notes provide detailed protocols for a panel of cell-based assays to comprehensively evaluate the cytotoxicity of this compound.
Data Presentation
A critical aspect of evaluating the cytotoxic potential of any compound is the determination of its IC50 value, the concentration at which it inhibits 50% of cell viability. This value can vary significantly depending on the cell line and the assay used. Currently, publicly available data on the cytotoxicity of this compound is limited. A study has reported the cytotoxicity of this compound in the human liver carcinoma cell line, HepG2.
| Cell Line | Assay Type | Incubation Time | IC50 (µM) | Reference |
| HepG2 | CellTiter-Glo® | 48 hours | > 57 | [Probe Reports from the NIH Molecular Libraries Program][1] |
Note: The ">" symbol indicates that at the highest concentration tested (57 µM), less than 50% inhibition of cell viability was observed.
It is highly recommended that researchers determine the IC50 of this compound in their specific cell lines of interest to accurately assess its cytotoxic potential.
Experimental Protocols
To obtain a comprehensive understanding of this compound's cytotoxic effects, it is recommended to use a combination of assays that measure different cellular parameters, such as metabolic activity, membrane integrity, and apoptosis induction.
1. Assessment of Metabolic Activity using MTT Assay
The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in metabolically active cells into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
2. Assessment of Cell Membrane Integrity using Lactate Dehydrogenase (LDH) Assay
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium. An increase in LDH activity in the medium is indicative of compromised cell membrane integrity and cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided with the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the amount of LDH released by subtracting the background absorbance. Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to the maximum LDH release from lysed control cells.
3. Assessment of Apoptosis using Caspase-3/7 Activity Assay
Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Caspase-3 and -7 are key effector caspases. This assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by activated caspase-3 and -7, leading to the generation of a luminescent signal.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT assay protocol (steps 1 and 2).
-
Incubation: Incubate the plate for the desired time period to induce apoptosis (e.g., 6, 12, or 24 hours).
-
Reagent Addition: Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of the vehicle control to determine the fold-increase in caspase activity.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Apoptotic pathways potentially affected by this compound.
Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines and experimental setup. The information on this compound's mechanism of action in mammalian cells is limited, and the signaling pathway diagram represents general apoptotic pathways that can be investigated.
References
- 1. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Phosphopantetheinyl Transferases: Catalysis of a Posttranslational Modification Crucial for Life - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Non-Ribosomal Peptide Synthetase (NRPS) Activity with ML267
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-ribosomal peptides (NRPs) represent a diverse class of natural products with a wide array of biological activities, including antibiotic, immunosuppressive, and anticancer properties.[1][2][3] These complex molecules are synthesized by large, multi-modular enzymes called non-ribosomal peptide synthetases (NRPSs).[2][4] The modular nature of NRPSs, with their distinct domains for substrate selection, activation, and peptide bond formation, makes them attractive targets for synthetic biology and drug discovery.[3][4][5]
A critical step in the biosynthesis of NRPs is the post-translational modification of the NRPS enzymes themselves. This activation is catalyzed by 4'-phosphopantetheinyl transferases (PPTases), which transfer a 4'-phosphopantetheinyl (Ppant) group from coenzyme A to the carrier protein domains of the NRPS.[6][7][8] This modification is essential for the NRPS to become active and initiate peptide synthesis.
ML267 is a potent and selective inhibitor of bacterial Sfp-type PPTases.[6][7] By targeting this essential activating enzyme, this compound serves as a valuable chemical probe to indirectly study and inhibit NRPS activity. It can be utilized to investigate the role of NRPS-derived secondary metabolites in various biological processes, including bacterial virulence and cell viability, and to validate PPTase as a potential drug target.[7][8] These application notes provide detailed protocols and data for utilizing this compound in the study of NRPS activity.
Mechanism of Action: Indirect Inhibition of NRPS Activity
This compound does not directly bind to or inhibit the NRPS enzyme. Instead, it targets and inhibits the Sfp-type PPTase, which is responsible for converting the apo-NRPS (inactive form) into the holo-NRPS (active form). The inhibition of PPTase prevents the attachment of the Ppant arm to the peptidyl carrier protein (PCP) domains of the NRPS. Without this essential cofactor, the NRPS cannot load the amino acid substrates and catalyze peptide bond formation, thus effectively shutting down the production of the non-ribosomal peptide.
Figure 1. Mechanism of indirect NRPS inhibition by this compound.
Data Presentation
The following tables summarize the quantitative data for this compound, demonstrating its potency against its direct target (Sfp-PPTase) and its antibacterial activity, which is a downstream consequence of inhibiting essential pathways like NRPS and fatty acid synthesis.
| Parameter | Value | Enzyme/Organism | Reference |
| IC50 | 160 nM | Sfp-PPTase (Bacillus subtilis) | [7] |
| Ki | < 100 nM | Sfp-PPTase (Bacillus subtilis) | [7] |
Table 1. In vitro inhibitory activity of this compound.
| Organism | Strain | MIC (μg/mL) | Reference |
| Staphylococcus aureus | MRSA (USA300) | 3.4 | [7] |
| Bacillus subtilis | ATCC 6633 | 12.5 | [7] |
| Escherichia coli | ATCC 25922 | > 50 | [7] |
| Candida albicans | ATCC 10231 | > 50 | [7] |
Table 2. Minimum Inhibitory Concentration (MIC) of this compound.
Experimental Protocols
Here we provide detailed protocols for utilizing this compound to study NRPS activity both in vitro and in a cellular context.
Protocol 1: In Vitro Assay for this compound-Mediated Inhibition of an NRPS Product Formation
This protocol is designed to determine the inhibitory effect of this compound on the production of a specific non-ribosomal peptide by purified NRPS and PPTase enzymes.
1. Materials and Reagents:
-
Purified Sfp-type PPTase
-
Purified apo-NRPS of interest
-
This compound stock solution (in DMSO)
-
Coenzyme A (CoA)
-
ATP and appropriate amino acid substrates for the NRPS
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM TCEP
-
Quenching Solution: 10% Trifluoroacetic acid (TFA) or 100% Methanol
-
HPLC or LC-MS system for product analysis
2. Experimental Procedure:
-
PPTase Inhibition: In a microcentrifuge tube, pre-incubate the Sfp-type PPTase (e.g., 50 nM final concentration) with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) in Assay Buffer for 15 minutes at room temperature. Include a DMSO-only control.
-
NRPS Activation Reaction: To the pre-incubated PPTase/ML267 mixture, add the purified apo-NRPS (e.g., 1 µM final concentration) and Coenzyme A (e.g., 20 µM final concentration). Incubate for 30 minutes at 30°C to allow for the phosphopantetheinylation of the NRPS.
-
NRP Synthesis Initiation: Initiate the non-ribosomal peptide synthesis by adding ATP (e.g., 2 mM final concentration) and the required amino acid substrates (e.g., 1 mM each) to the reaction mixture.
-
Incubation: Incubate the reaction at the optimal temperature for the NRPS (e.g., 30°C) for a defined period (e.g., 1-2 hours), ensuring the reaction is within the linear range of product formation.
-
Quenching: Stop the reaction by adding an equal volume of Quenching Solution. Centrifuge at high speed for 10 minutes to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the presence and quantity of the non-ribosomal peptide product using a validated HPLC or LC-MS method.
-
Data Interpretation: Compare the amount of NRP product formed in the presence of different concentrations of this compound to the DMSO control. Calculate the IC50 value of this compound for the overall NRPS reaction.
Protocol 2: Cellular Assay to Measure the Effect of this compound on NRP Production in Bacteria
This protocol assesses the ability of this compound to inhibit the production of a specific non-ribosomal peptide in a bacterial culture.
1. Materials and Reagents:
-
Bacterial strain known to produce the NRPS-derived metabolite of interest.
-
Appropriate liquid culture medium (e.g., LB, TSB).
-
This compound stock solution (in DMSO).
-
Solvent for extraction (e.g., ethyl acetate, methanol).
-
HPLC or LC-MS system for product analysis.
2. Experimental Procedure:
-
Bacterial Culture Preparation: Inoculate the bacterial strain into the liquid culture medium and grow to early or mid-logarithmic phase (e.g., OD600 of 0.4-0.6).
-
Treatment with this compound: Aliquot the bacterial culture into smaller flasks or tubes. Add this compound at various concentrations (typically at sub-lethal doses to distinguish between inhibition of secondary metabolism and general toxicity, e.g., 0.1x to 0.5x MIC).[6] Include a DMSO-only control.
-
Incubation: Continue to incubate the cultures under appropriate growth conditions for a period sufficient for the production of the non-ribosomal peptide (e.g., 24-48 hours).
-
Extraction of the NRP:
-
Separate the bacterial cells from the supernatant by centrifugation.
-
Depending on whether the NRP is secreted or remains intracellular, perform a solvent extraction of the supernatant or the cell pellet, respectively.
-
-
Analysis: Quantify the amount of the specific non-ribosomal peptide in the extracts using a validated HPLC or LC-MS method. Normalize the product yield to the cell density (e.g., OD600 or dry cell weight) to account for any minor effects on bacterial growth.
-
Data Interpretation: Plot the normalized NRP yield as a function of this compound concentration to determine the dose-dependent inhibition of secondary metabolite production in a cellular environment.
Visualizations
The following diagrams illustrate the logical workflow for using this compound as a tool to investigate NRPS activity.
Figure 2. Experimental workflow for studying NRPS activity with this compound.
References
- 1. BJOC - Development of a chemical scaffold for inhibiting nonribosomal peptide synthetases in live bacterial cells [beilstein-journals.org]
- 2. Nonribosomal peptide - Wikipedia [en.wikipedia.org]
- 3. Nonribosomal peptide synthetases and their biotechnological potential in Penicillium rubens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonribosomal Peptide Synthetases Involved in the Production of Medically Relevant Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural advances toward understanding the catalytic activity and conformational dynamics of modular nonribosomal peptide synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (this compound), a potent inhibitor of bacterial phosphopantetheinyl transferase that attenuates secondary metabolism and thwarts bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ML267 Dissolution Guide for Biological Assays: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to dissolving ML267 for use in biological assays. This resource includes frequently asked questions (FAQs), troubleshooting guides for common issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] It is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, making it suitable for creating concentrated stock solutions for use in biological assays.[2][3]
Q2: What is a typical stock solution concentration for this compound?
A2: A common stock solution concentration for compounds used in biological screening is 10 mM. One source specifically mentions preparing a 10 mM stock solution of this compound in DMSO.
Q3: How should I store the this compound stock solution?
A3: It is recommended to store the this compound stock solution at -20°C or -80°C to ensure its stability. To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and precipitation, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: Can I dissolve this compound directly in aqueous buffers or cell culture media?
A4: It is not recommended to dissolve this compound directly in aqueous solutions due to its likely poor water solubility. A concentrated stock solution in an organic solvent like DMSO should be prepared first and then diluted to the final working concentration in the aqueous buffer or media.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a 10 mM stock solution of ML276.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound (C₂₀H₂₀ClF₃N₆OS) is 488.98 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 488.98 g/mol = 0.00489 g = 4.89 mg
-
-
-
Weigh the this compound powder:
-
Carefully weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube or vial.
-
-
Add DMSO:
-
Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For example, add 1 mL of DMSO to 4.89 mg of this compound.
-
-
Dissolve the compound:
-
Vortex the solution vigorously until the compound is completely dissolved.
-
If the compound does not fully dissolve with vortexing, you can sonicate the solution for short intervals in a water bath until it becomes clear.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Troubleshooting Guide: this compound Precipitation in Biological Assays
Precipitation of a compound upon dilution from a DMSO stock into an aqueous medium is a common issue. Here are some potential causes and solutions:
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Rapid dilution of the concentrated DMSO stock creates localized high concentrations, causing the compound to "crash out." | Perform a serial dilution of the DMSO stock in the pre-warmed (37°C) culture medium. Add the compound dropwise while gently vortexing the medium. | |
| The temperature of the medium is too low, decreasing the solubility of this compound. | Always use pre-warmed (37°C) cell culture media for dilutions. | |
| Delayed Precipitation (after incubation) | Changes in the media environment over time (e.g., pH shift, temperature fluctuations) affect solubility. | Monitor the pH of your culture medium. Ensure the incubator provides a stable temperature and humidity. |
| This compound may be interacting with components in the media (e.g., salts, proteins), forming insoluble complexes. | If possible, try a different basal media formulation. Consider using serum-free media if compatible with your cell line. | |
| The final DMSO concentration in the assay is too low to maintain this compound solubility. | Ensure the final DMSO concentration is sufficient to keep the compound in solution, but not high enough to cause cellular toxicity. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines. |
Signaling Pathway and Experimental Workflow
This compound is an inhibitor of Sfp-type phosphopantetheinyl transferases (PPTases). These enzymes are crucial for the activation of carrier proteins in several biosynthetic pathways.
Caption: Inhibition of Sfp-type PPTase by this compound blocks the activation of carrier proteins, disrupting downstream biosynthesis.
The general workflow for using this compound in a biological assay involves preparing the compound, treating the biological system, and then measuring the desired outcome.
Caption: A typical experimental workflow for utilizing this compound in biological assays.
References
Technical Support Center: Optimizing ML267 Concentration for Antibacterial Studies
Welcome to the technical support center for ML267. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in antibacterial studies. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of bacterial phosphopantetheinyl transferase (PPTase).[1] PPTases are essential enzymes that catalyze the post-translational modification of acyl carrier proteins (ACPs) and peptidyl carrier proteins (PCPs), which are crucial components of fatty acid synthesis (FAS), polyketide synthesis (PKS), and non-ribosomal peptide synthesis (NRPS) pathways.[2] By inhibiting PPTase, this compound disrupts these vital metabolic pathways, leading to an antibacterial effect.
Q2: What is the spectrum of antibacterial activity for this compound?
A2: this compound has demonstrated notable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Its efficacy against Gram-negative bacteria is limited, which may be due to factors such as efflux pumps that actively remove the compound from the bacterial cell.[1]
Q3: What is a typical effective concentration range for this compound in antibacterial assays?
A3: The effective concentration of this compound can vary depending on the bacterial species and the specific assay conditions. However, studies have shown submicromolar inhibition of bacterial Sfp-PPTase.[1] For antibacterial activity, Minimum Inhibitory Concentrations (MICs) are typically determined, and it is recommended to test a range of concentrations, for example, from 0.1 µg/mL to 128 µg/mL, in a two-fold serial dilution.
Q4: Is this compound cytotoxic to mammalian cells?
A4: this compound has been shown to exhibit no significant cytotoxic response in human cells, such as HepG2 liver cells, at concentrations effective against bacteria.[3] This selectivity for the bacterial enzyme over its human orthologue is a key advantage of this compound.
Q5: How should I prepare a stock solution of this compound?
A5: this compound is a hydrophobic compound and should be dissolved in an organic solvent to prepare a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is a commonly used solvent. Prepare a stock solution of, for example, 10 mg/mL in 100% DMSO. This stock solution can then be serially diluted for your experiments. It is important to ensure the final concentration of DMSO in the assay is low (typically ≤1%) to avoid solvent-induced effects on bacterial growth.
Troubleshooting Guides
This section addresses common problems you may encounter during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no antibacterial activity observed. | Compound Precipitation: this compound is hydrophobic and may precipitate when the DMSO stock is diluted into aqueous culture media. | - Visually inspect for precipitation in your dilutions. - Vortex vigorously after adding the stock solution to the media. - Prepare intermediate dilutions in a co-solvent or media containing a low percentage of a non-ionic surfactant like Tween 80 (ensure the surfactant itself does not affect bacterial growth at the concentration used). |
| Inoculum Size: The number of bacteria used in the assay can significantly impact the apparent activity of an antibacterial agent. | - Standardize your inoculum preparation. Use a McFarland standard (e.g., 0.5) to ensure a consistent starting bacterial density for each experiment. | |
| Bacterial Strain Variability: Different bacterial strains, even within the same species, can exhibit varying susceptibility. | - Confirm the identity and expected susceptibility of your bacterial strain. - Include a reference strain with known susceptibility to this compound or other antibiotics as a positive control. | |
| High background in viability assays. | Media Interference: Components of the culture medium can sometimes react with the viability dye (e.g., resazurin, MTT), leading to a false positive signal. | - Run a "media only" control with the viability dye to determine the background signal. - If interference is high, consider washing the cells with a suitable buffer (e.g., PBS) before adding the dye. |
| DMSO Effects: At higher concentrations, DMSO can have its own effects on bacterial metabolism and viability. | - Ensure the final DMSO concentration in all wells is consistent and below the inhibitory level for your specific bacterial strain. Run a solvent control with the same concentrations of DMSO used in your experimental wells. | |
| Difficulty in determining the MIC endpoint. | Skipped wells or trailing endpoints: This can occur with some compound-bacteria combinations, making it difficult to determine the lowest concentration that inhibits growth. | - Read the MIC as the lowest concentration that causes a significant reduction in growth (e.g., ≥80% or ≥90%) compared to the positive control. - Use a viability assay (e.g., Resazurin assay) in conjunction with visual inspection to get a quantitative measure of growth inhibition. |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol outlines the determination of the MIC of this compound against a bacterial strain using the broth microdilution method in a 96-well plate format.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Bacterial strain of interest
-
Appropriate sterile bacterial growth medium (e.g., Mueller-Hinton Broth - MHB)
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and multichannel pipettor
-
Spectrophotometer or McFarland standards
-
Incubator
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound in 100% DMSO to a final concentration of 10 mg/mL. Vortex until fully dissolved. This is your stock solution.
-
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a tube of sterile broth.
-
Incubate at the optimal temperature and time for the bacterium to reach the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this adjusted suspension in fresh broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Prepare Serial Dilutions of this compound:
-
In a sterile 96-well plate, add 100 µL of sterile broth to wells 2 through 12 of a designated row.
-
Add 200 µL of a working solution of this compound (prepared from the stock to twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as the growth control (no compound).
-
-
Inoculate the Plate:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 12. This will bring the final volume in each well to 200 µL and dilute the compound concentrations by half to the desired final concentrations.
-
-
Controls:
-
Growth Control: Well 12 (broth + inoculum, no this compound).
-
Sterility Control: A separate well containing 200 µL of sterile broth only (no inoculum, no this compound).
-
Solvent Control: A separate row with serial dilutions of DMSO at the same concentrations present in the experimental wells, to ensure the solvent is not inhibiting bacterial growth.
-
-
Incubation:
-
Seal the plate (e.g., with a sterile lid or adhesive seal) and incubate at the optimal temperature for the bacterium (e.g., 37°C) for 16-24 hours.
-
-
Determine MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.
-
Optionally, the results can be quantified by reading the optical density (OD) at 600 nm using a microplate reader.
-
Protocol 2: Bacterial Viability Assessment using Resazurin Assay
This assay can be performed as a standalone experiment or in conjunction with the MIC assay to quantify bacterial viability.
Materials:
-
Resazurin sodium salt
-
Sterile phosphate-buffered saline (PBS) or sterile water
-
96-well plate with bacteria treated with this compound (from MIC assay or a separate experiment)
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Prepare Resazurin Solution:
-
Prepare a sterile stock solution of resazurin (e.g., 0.1 mg/mL) in PBS or sterile water. Protect the solution from light.
-
-
Add Resazurin to Wells:
-
After the desired incubation period of the bacteria with this compound, add a specific volume of the resazurin solution to each well of the 96-well plate (e.g., 20 µL of a 0.1 mg/mL solution to 200 µL of culture).
-
-
Incubation:
-
Incubate the plate in the dark at the optimal growth temperature for the bacterium for 1-4 hours. The incubation time may need to be optimized for your specific bacterial strain and cell density.
-
-
Measure Viability:
-
Measure the fluorescence (Excitation: ~560 nm, Emission: ~590 nm) or absorbance (~570 nm and a reference wavelength of 600 nm) using a microplate reader.
-
A color change from blue (resazurin) to pink (resorufin) indicates viable, metabolically active cells.
-
-
Data Analysis:
-
Subtract the background fluorescence/absorbance from the media-only control wells.
-
Calculate the percentage of viability for each this compound concentration relative to the growth control (untreated bacteria).
-
Data Presentation
The following tables summarize key quantitative data related to this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Target/Organism |
| IC₅₀ (Sfp-PPTase) | Submicromolar | Bacillus subtilis |
| Antibacterial Activity | Active | Methicillin-resistant Staphylococcus aureus (MRSA) |
| Cytotoxicity (HepG2) | No significant cytotoxicity | Human liver carcinoma cells |
Mandatory Visualizations
Signaling Pathway Inhibition by this compound
References
- 1. Role of the phosphopantetheinyltransferase enzyme, PswP, in the biosynthesis of antimicrobial secondary metabolites by Serratia marcescens Db10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Phosphopantetheinyl Transferases: Catalysis of a Posttranslational Modification Crucial for Life - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
ML267 Technical Support Center: Troubleshooting Aqueous Stability Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common stability issues of ML267 in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in standard aqueous buffers?
A1: this compound has demonstrated good stability in Dulbecco's Phosphate-Buffered Saline (DPBS) at pH 7.4 and in a specialized PPTase buffer at room temperature for up to 48 hours, with 100% of the compound remaining.[1] However, stability can be compromised under more acidic or basic conditions.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is pH-dependent. While stable at neutral pH, it shows significantly reduced stability at acidic (pH 2) and basic (pH 9) conditions over a 4-hour period at room temperature.[1] It is crucial to maintain a pH close to neutral for optimal stability during experiments.
Q3: My this compound is precipitating out of solution. What are the common causes?
A3: Precipitation of this compound in aqueous solutions is a common issue, often triggered by several factors:
-
Concentration Exceeding Solubility: The concentration of this compound may be too high for the aqueous buffer.
-
"Crashing Out" Upon Dilution: Rapidly diluting a concentrated DMSO stock of this compound into an aqueous buffer can cause the compound to precipitate. This is a common phenomenon for hydrophobic compounds.[2]
-
Low Temperature: Reduced temperature can decrease the solubility of this compound.
-
Buffer Composition: Interactions with specific components of your buffer system could potentially lead to the formation of insoluble salts.
Q4: How should I prepare my this compound stock and working solutions to avoid precipitation?
A4: To minimize precipitation, follow these guidelines:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in an organic solvent such as DMSO. Ensure the compound is fully dissolved. Store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles.
-
Working Solution: When preparing your final aqueous working solution, it is advisable to perform a serial or gradient dilution rather than a single large dilution from your concentrated DMSO stock.[3][4] Pre-warming the aqueous buffer to 37°C before adding the this compound stock can also help maintain solubility.[4] Aim to keep the final concentration of DMSO in your assay below 1% to minimize solvent effects and potential toxicity in cellular assays.[2]
Q5: I'm observing a loss of this compound activity in my assay. What could be the reason?
A5: Loss of activity can be directly related to the stability of this compound in your specific experimental conditions. If you are not observing precipitation, consider the following:
-
pH Instability: If your assay buffer is not at a neutral pH, this compound may be degrading over the course of your experiment.
-
Temperature Effects: While specific data on temperature-induced degradation of this compound is limited, prolonged incubation at elevated temperatures could potentially lead to degradation.
-
Adsorption to Plastics: Hydrophobic compounds can sometimes adsorb to the surface of plasticware, reducing the effective concentration in solution. Using low-adhesion microplates may mitigate this.
Troubleshooting Guide: this compound Precipitation
This guide will help you systematically troubleshoot and resolve issues with this compound precipitation in your aqueous solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon initial dilution into aqueous buffer. | The concentration of this compound exceeds its solubility limit in the aqueous buffer. | Reduce the final concentration of this compound in your assay. Determine the maximum soluble concentration by preparing a dilution series and observing for precipitation.[3] |
| Rapid change in solvent polarity ("crashing out"). | Perform a stepwise serial dilution instead of a single large dilution. This more gradual change in the solvent environment can help keep the compound in solution.[3] | |
| Precipitation observed in microtiter plate wells after dilution. | Final concentration is still too high for the assay medium. | Consider the highest soluble concentration as the upper limit for your assay.[2] |
| Temperature shock from adding a cold stock solution to warmer media. | Pre-warm both your this compound stock solution and the assay buffer/media to 37°C before mixing.[4] | |
| Precipitation in DMSO stock solution. | Moisture contamination in the DMSO. | Use anhydrous, high-purity DMSO. Store DMSO properly to prevent moisture absorption.[2] |
| Stock concentration is too high. | Prepare a new stock solution at a lower concentration, ensuring complete dissolution.[2] | |
| Time-dependent precipitation during long incubation periods. | The compound may be slowly coming out of solution over time. | If experimentally feasible, reduce the incubation time. |
| Interaction with media components, such as serum proteins. | Consider reducing the percentage of serum in your cell culture media, if applicable and compatible with your cells' health. |
Quantitative Stability Data for this compound
The following table summarizes the stability of this compound in various aqueous solutions as determined by LC/MS analysis.[1]
| Buffer System | pH | Temperature | Time Point | % Remaining |
| DPBS | 7.4 | Room Temperature | 48 hours | 100% |
| PPTase Buffer | Not Specified | Room Temperature | 48 hours | 100% |
| Aqueous Solution | 2.0 | Room Temperature | 4 hours | < 50% |
| Aqueous Solution | 9.0 | Room Temperature | 4 hours | < 20% |
Experimental Protocols
Protocol 1: Sfp Phosphopantetheinyl Transferase (PPTase) Inhibition Assay
This protocol is adapted from the methods used in the initial characterization of this compound.[1]
Materials:
-
This compound
-
Sfp PPTase enzyme
-
Apo-acyl carrier protein (apo-ACP)
-
Coenzyme A (CoA)
-
Assay Buffer: 66 mM HEPES-Na (pH 7.6), 13.3 mM MgCl₂, 0.0133% NP-40, 1.33 mg/mL BSA
-
Quench/Load Solution: 50 mM EDTA (pH 8.0), 50% glycerol, 0.005% phenol red
-
DMSO (anhydrous)
-
Microtiter plates
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in DMSO to create a range of concentrations for IC₅₀ determination.
-
Enzyme and Inhibitor Incubation:
-
In a microtiter plate, add 0.5 µL of the DMSO solution of this compound (or DMSO for control).
-
Add 15 µL of a 1.33X enzyme solution containing 66 nM Sfp in Assay Buffer.
-
Incubate at room temperature for 10 minutes.
-
-
Initiation of Reaction:
-
Initiate the phosphopantetheinylation reaction by adding 4 µL of a 5X substrate solution containing 50 µM apo-ACP and 50 µM CoA in 10 mM HEPES-Na (pH 7.6).
-
-
Incubation: Incubate the reaction mixture at room temperature for 30 minutes.
-
Quenching the Reaction:
-
Stop the reaction by adding 5 µL of the Quench/Load Solution.
-
-
Analysis: Analyze the reaction products to determine the extent of apo-ACP conversion to holo-ACP. This can be achieved using methods such as gel electrophoresis followed by Coomassie blue staining or by more advanced techniques like mass spectrometry.
Visual Diagrams
Signaling Pathway of Sfp Phosphopantetheinyl Transferase (PPTase)
Caption: Sfp PPTase catalyzes the transfer of a 4'-phosphopantetheinyl group from CoA to a conserved serine residue on an apo-carrier protein, activating it. This compound inhibits this process.
Experimental Workflow for this compound Inhibition Assay
Caption: A typical experimental workflow for assessing the inhibitory activity of this compound on Sfp PPTase.
Troubleshooting Logic for this compound Precipitation
Caption: A logical workflow to troubleshoot and resolve this compound precipitation issues in aqueous solutions.
References
Technical Support Center: Identifying and Minimizing Off-Target Effects of ML267
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing the off-target effects of ML267, a potent inhibitor of bacterial Sfp-type phosphopantetheinyl transferase (PPTase).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of Sfp-type phosphopantetheinyl transferases (PPTases) with a reported IC50 of 0.29 μM.[1] It also shows inhibitory activity against AcpS-PPTase with an IC50 of 8.1 μM. PPTases are essential enzymes in bacteria that catalyze the post-translational modification of acyl carrier proteins (ACPs) and peptidyl carrier proteins (PCPs). This modification is crucial for the biosynthesis of fatty acids and a variety of secondary metabolites, including virulence factors.[2][3][4] By inhibiting PPTases, this compound disrupts these vital metabolic pathways, leading to its bactericidal activity, particularly against Gram-positive bacteria.[1]
Q2: Has the selectivity of this compound been characterized?
A2: Initial characterization of this compound demonstrated a favorable selectivity profile. It was found to be largely inactive in cytotoxicity assays against the human cell line HepG2 and showed no promiscuity against the human glutathione S-transferase (GST A1-1).[1] Furthermore, it did not inhibit the human PPTase orthologue.[5] However, a comprehensive screen against a broad panel of human kinases or other potential off-targets has not been extensively reported in the public domain. Therefore, researchers should consider performing their own selectivity profiling depending on the experimental context.
Q3: I am observing a phenotype in my cellular assay that I suspect might be an off-target effect of this compound. How can I begin to investigate this?
A3: A logical first step is to perform a dose-response experiment. Off-target effects often occur at higher concentrations. If the phenotype is only observed at concentrations significantly higher than the IC50 for its intended target (0.29 μM for Sfp-PPTase), it is more likely to be an off-target effect. Additionally, using a structurally related but inactive analog of this compound as a negative control can help determine if the observed effects are due to the specific pharmacophore of this compound or a more general property of the chemical scaffold.
Q4: What are the recommended computational approaches to predict potential off-target effects of this compound?
A4: Several in silico methods can be employed to predict potential off-targets. These approaches typically rely on the chemical structure of the small molecule and compare it against databases of known protein-ligand interactions. Some recommended strategies include:
-
Chemical Similarity-Based Methods: Tools like the Similarity Ensemble Approach (SEA) can predict targets by comparing the chemical structure of this compound to ligands with known protein targets.
-
Machine Learning Models: Various platforms use machine learning algorithms trained on large datasets of bioactive molecules to predict potential protein interactions.
-
Structure-Based Virtual Screening: If the three-dimensional structures of potential off-target proteins are known, molecular docking studies can be performed to predict the binding affinity of this compound.
It is advisable to use multiple computational tools to generate a consensus list of high-probability off-targets for subsequent experimental validation.
Troubleshooting Guides
Issue: Unexpected Cellular Toxicity or Phenotype
If you observe cellular toxicity or a phenotype that is inconsistent with the known function of PPTase inhibition in your model system, consider the following troubleshooting steps:
-
Confirm On-Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is engaging its intended PPTase target within the cell at the concentrations used in your experiment.
-
Broad-Spectrum Off-Target Screening: If on-target engagement is confirmed, consider performing a broad-spectrum off-target screening assay. A kinome scan is a common starting point, as kinases are frequent off-targets for small molecules.
-
Proteome-Wide Analysis: For a more unbiased approach, chemical proteomics methods can identify a wider range of potential off-target proteins.
-
Genetic Validation: Use techniques like CRISPR-Cas9 to knock down or knock out the predicted off-target protein. If the phenotype persists in the absence of the potential off-target, it is less likely to be the cause.
Quantitative Data Summary
| Parameter | Value | Source |
| On-Target Potency | ||
| IC50 (Sfp-PPTase) | 0.29 µM | [1] |
| IC50 (AcpS-PPTase) | 8.1 µM | [1] |
| ADME Profile | ||
| PBS Buffer Solubility (pH 7.4) | 20 µM | [1][6] |
| Mouse Liver Microsome Stability (T1/2) | 49.5 min | [1][6] |
| CYP 2D6 Inhibition @ 3µM | 25% | [1][6] |
| CYP 3A4 Inhibition @ 3µM | 20% | [1][6] |
| Mouse Plasma Stability (% remaining at 2 hours) | 100% | [1][6] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the engagement of this compound with its target PPTase in intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture your bacterial or mammalian cells expressing the target PPTase to the desired density.
-
Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein at each temperature point by Western blot using a specific antibody against the PPTase.
-
An increase in the thermal stability of the PPTase in the presence of this compound indicates target engagement.
-
Protocol 2: Kinome Profiling for Off-Target Identification
Objective: To identify potential kinase off-targets of this compound.
Methodology:
This is typically performed as a service by specialized companies. The general workflow is as follows:
-
Compound Submission: Provide a sample of this compound at a specified concentration and purity.
-
Assay Performance: The compound is screened against a large panel of recombinant human kinases (e.g., >400 kinases). The activity of each kinase is measured in the presence of this compound, typically at a fixed concentration (e.g., 1 or 10 µM).
-
Data Analysis: The percentage of inhibition for each kinase is calculated. "Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).
-
Follow-up Studies: For significant hits, dose-response curves are generated to determine the IC50 values of this compound against these potential off-targets.
Visualizations
Caption: Inhibition of bacterial PPTase by this compound disrupts downstream biosynthesis.
Caption: Workflow for identifying potential off-target effects of this compound.
References
- 1. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Phosphopantetheinyl Transferases - Creative Biolabs [creative-biolabs.com]
- 3. Chapter 10 using phosphopantetheinyl transferases for enzyme posttranslational activation, site specific protein labeling and identification of natural product biosynthetic gene clusters from bacterial genomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Phosphopantetheinyl Transferases: Catalysis of a Posttranslational Modification Crucial for Life - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interpretable CRISPR/Cas9 off-target activities with mismatches and indels prediction using BERT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioregistry - ChEMBL database of bioactive drug-like small molecules - Cell lines section [bioregistry.io]
troubleshooting inconsistent results in ML267 experiments
Welcome to the technical support center for ML267 experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and optimize their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent small molecule inhibitor of the bacterial phosphopantetheinyl transferase (PPTase) Sfp.[1] PPTases are essential enzymes that catalyze the post-translational modification of acyl carrier proteins (ACPs) and peptidyl carrier proteins (PCPs), which are critical for the biosynthesis of fatty acids and various secondary metabolites. By inhibiting Sfp, this compound disrupts these vital metabolic pathways in certain bacteria.
Q2: What are the known inhibitory concentrations (IC50) for this compound?
The inhibitory activity of this compound is dependent on the specific PPTase enzyme being assayed. The known IC50 values are summarized in the table below.
| Target Enzyme | IC50 Value |
| Sfp-PPTase | 0.29 µM |
| AcpS-PPTase | 8.1 µM |
Q3: Does this compound have any known off-target effects?
Yes, while this compound is most potent against Sfp-PPTase, it has been shown to inhibit AcpS-PPTase at higher concentrations, with an IC50 of 8.1 µM.[1] It is important to consider this off-target activity when designing experiments and interpreting results, especially when using this compound at concentrations approaching this value. This compound has been profiled for cytotoxicity against HepG2 cells and for promiscuity against other thiol-sensitive assays, such as human glutathione S-transferase (GST A1-1), and was found to be inactive in these studies.[2]
Q4: What are the recommended storage and handling conditions for this compound?
For long-term stability, this compound powder should be stored at -20°C. For short-term storage, it can be kept at 4°C. Stock solutions are typically prepared in dimethyl sulfoxide (DMSO) and should also be stored at -20°C or -80°C. To maintain the integrity of the compound, it is advisable to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Inconsistent Results
This section provides guidance on common issues that may lead to variability in your this compound experiments.
Issue 1: Inconsistent IC50 Values
Q: My calculated IC50 value for this compound varies significantly between experiments. What could be the cause?
A: Inconsistent IC50 values are a frequent challenge and can stem from several factors. Below is a systematic guide to help you identify the potential source of the variability.
Troubleshooting Guide for Inconsistent IC50 Values
| Potential Cause | Recommended Solution |
| Compound Stability and Solubility | - Fresh Dilutions: Prepare fresh serial dilutions of this compound from a stock solution for each experiment. - Solvent Concentration: Ensure the final concentration of DMSO is consistent across all wells and is below 0.5% to prevent solvent-induced effects. - Precipitation: Visually inspect the highest concentrations of your serial dilutions for any signs of compound precipitation. If observed, consider lowering the highest concentration or using a different solvent system if compatible with your assay. |
| Assay Conditions | - Buffer pH and Composition: The activity of PPTase enzymes can be pH-dependent. Ensure that the pH of your assay buffer is consistent between experiments. - Reagent Stability: Verify the stability and activity of your enzyme (Sfp-PPTase) and substrates (e.g., Coenzyme A, acyl carrier protein). Enzyme activity can decrease with improper storage or handling. - Incubation Times: Use a precise and consistent incubation time for all steps of the assay. |
| Experimental Technique | - Pipetting Accuracy: Calibrate pipettes regularly. For small volumes, consider using reverse pipetting to improve accuracy. - Plate Uniformity: Be mindful of "edge effects" on microplates. Avoid using the outer wells or ensure that your plate layout accounts for them. - Cell-based Assay Variability: If using a cellular assay, ensure consistent cell passage number, seeding density, and health. |
| Data Analysis | - Curve Fitting: Use a consistent non-linear regression model (e.g., four-parameter variable slope) to fit your dose-response curves. Ensure your data points cover the full range of the curve (baseline, slope, and maximum inhibition). |
Issue 2: No or Low Inhibitory Activity Observed
Q: I am not observing the expected inhibitory effect of this compound in my assay. What should I check?
A: A lack of inhibitory activity can be frustrating. The following checklist can help you troubleshoot the problem.
Troubleshooting Guide for Lack of Inhibition
| Potential Cause | Recommended Solution |
| Compound Integrity | - Verify Stock Concentration: Confirm the concentration of your this compound stock solution. If possible, use a fresh vial of the compound. - Improper Storage: Ensure that the compound has been stored correctly at -20°C and protected from light. |
| Enzyme Activity | - Confirm Enzyme Function: Run a positive control experiment without any inhibitor to ensure that your Sfp-PPTase is active. You can also include a known inhibitor of Sfp-PPTase as a positive control. |
| Assay Setup | - Substrate Concentrations: Ensure that the concentrations of Coenzyme A and the acyl carrier protein are appropriate for your assay. If substrate concentrations are too high, they may outcompete the inhibitor. - Incorrect Reagent Addition: Double-check the order of reagent addition as specified in your protocol. Pre-incubation of the enzyme with the inhibitor is often necessary. |
Issue 3: High Background Signal or Assay Interference
Q: I am observing a high background signal or suspect that this compound is interfering with my assay readout. How can I address this?
A: Assay interference can lead to false-positive or false-negative results. It is important to rule out any non-specific effects of the compound.
Troubleshooting Guide for Assay Interference
| Potential Cause | Recommended Solution |
| Compound Aggregation | At high concentrations, small molecules can form aggregates that may non-specifically inhibit enzymes.[3] - Include Detergent: Add a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to your assay buffer to help prevent aggregation. - Vary Enzyme Concentration: Aggregation-based inhibition is often more pronounced at lower enzyme concentrations. Test for inhibition at different enzyme concentrations to see if the IC50 value changes. |
| Interference with Detection Method | - Run a Control without Enzyme: To check if this compound is interfering with your detection method (e.g., fluorescence, absorbance), run a control experiment with all assay components except the enzyme. |
Experimental Protocols
Sfp-PPTase Inhibition Assay Protocol (Biochemical)
This protocol is a general guideline for determining the IC50 of this compound against Sfp-PPTase.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mg/mL BSA, 1 mM DTT.
-
Sfp-PPTase: Prepare a stock solution in a suitable buffer and store at -80°C. Dilute to the desired working concentration in assay buffer just before use.
-
This compound: Prepare a 10 mM stock solution in DMSO. Perform serial dilutions in DMSO to create a range of concentrations.
-
Substrates: Prepare stock solutions of Coenzyme A (CoA) and the apo-acyl carrier protein (apo-ACP) in an appropriate buffer.
-
-
Assay Procedure:
-
Add 2 µL of the this compound serial dilutions (or DMSO as a vehicle control) to the wells of a 384-well plate.
-
Add 18 µL of the Sfp-PPTase working solution to each well.
-
Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the substrate mix (containing CoA and apo-ACP) to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding a suitable quenching buffer (e.g., containing EDTA).
-
Detect the conversion of apo-ACP to holo-ACP using a suitable method (e.g., HPLC-MS, fluorescently labeled CoA).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression model to determine the IC50 value.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound inhibition of Sfp-PPTase.
Experimental Workflow for IC50 Determination
Caption: A generalized workflow for determining the IC50 of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
how to account for ML267 degradation in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ML267 in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific inhibitor of bacterial Sfp-type phosphopantetheinyl transferase (PPTase).[1][2] It also shows inhibitory activity against AcpS-PPTase at higher concentrations.[2] PPTases are essential enzymes in bacteria that catalyze the post-translational modification of carrier proteins involved in the biosynthesis of fatty acids and various secondary metabolites, including virulence factors.[3][4][5] By inhibiting Sfp-type PPTase, this compound disrupts these crucial pathways, leading to bactericidal effects against Gram-positive bacteria.[1][4]
Q2: How stable is this compound in typical long-term cell culture conditions?
Published ADME (Absorption, Distribution, Metabolism, and Excretion) data suggests that this compound is a highly stable compound under typical in vitro conditions.[1][3] Specifically, it shows 100% stability in phosphate-buffered saline (PBS) at pH 7.4 for at least 48 hours and 100% stability in mouse plasma for at least 2 hours.[1] In the absence of metabolic enzymes (NADPH), no degradation was observed over a 1-hour period.[1][3] This high chemical stability suggests that significant degradation of this compound in standard cell culture media due to hydrolysis or other chemical reactions is unlikely over the course of several days.
However, it is important to consider the metabolic capacity of the cells used in your experiment. This compound has a half-life of 49.5 minutes in the presence of mouse liver microsomes, indicating that it can be metabolized by cytochrome P450 enzymes.[1] If your long-term experiment involves cells with high metabolic activity (e.g., primary hepatocytes), some degradation of this compound may occur.
Q3: How often should I replenish this compound in my long-term experiment?
Given its high chemical stability, daily replenishment of this compound may not be necessary for many cell lines. However, for experiments extending beyond 48-72 hours, or when using metabolically active cells, periodic replenishment is a good practice to ensure a constant effective concentration.
As a general recommendation, consider a media change with freshly prepared this compound every 48 to 72 hours . For critical long-term experiments, it is highly recommended to empirically determine the stability of this compound in your specific experimental setup.
Q4: How can I determine the stability of this compound in my specific cell culture conditions?
To precisely determine the stability of this compound in your experimental setup, you can perform a simple stability study. This involves incubating this compound in your cell culture medium (with and without cells) and quantifying its concentration over time using an appropriate analytical method like LC-MS/MS. A detailed protocol for this is provided in the "Experimental Protocols" section below.
Q5: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound.
Q6: How should I store this compound stock solutions?
Store this compound stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or diminishing effect of this compound over time. | 1. Compound Degradation: Although chemically stable, this compound could be metabolized by cells. 2. Cellular Efflux: Some cell types may actively pump out the compound. 3. Binding to Plasticware: The compound may adsorb to the surface of your culture plates. | 1. Increase Replenishment Frequency: Change the media with fresh this compound every 24-48 hours. 2. Empirically Determine Stability: Follow the protocol below to measure the concentration of this compound in your media over time. 3. Use Low-Binding Plates: Consider using low-protein-binding plates for your experiments. |
| High variability between replicate wells. | 1. Inconsistent Dosing: Inaccurate pipetting when adding this compound to wells. 2. Uneven Cell Seeding: A non-uniform cell monolayer can lead to variable responses. 3. Edge Effects: Evaporation from wells on the outer edges of the plate can concentrate the compound. | 1. Ensure Proper Mixing: Thoroughly mix the media after adding this compound before dispensing into wells. Use calibrated pipettes. 2. Optimize Seeding Technique: Ensure a single-cell suspension and allow plates to sit at room temperature for a short period before incubation to allow for even cell settling. 3. Minimize Edge Effects: Fill the outer wells of the plate with sterile water or PBS and do not use them for experimental samples. |
| Unexpected Cytotoxicity. | 1. Incorrect Concentration: Errors in calculating dilutions for the working solution. 2. Solvent Toxicity: The final concentration of DMSO in the media may be too high. 3. Compound Precipitation: this compound may precipitate out of solution at high concentrations. | 1. Double-Check Calculations: Carefully review all dilution calculations. 2. Maintain Low Solvent Concentration: Ensure the final DMSO concentration is below 0.5% (v/v), and include a vehicle control (media with the same concentration of DMSO) in your experiment. 3. Check Solubility: Visually inspect the media for any signs of precipitation after adding this compound. The solubility of this compound in PBS at pH 7.4 is 20 µM.[1] |
Quantitative Data Summary
| Parameter | Value | Reference |
| Solubility in PBS (pH 7.4) | 20 µM | [1] |
| Stability in PBS (pH 7.4) at 48 hours | 100% remaining | [1] |
| Stability in Mouse Plasma at 2 hours | 100% remaining | [1] |
| Mouse Liver Microsome Stability (T1/2) | 49.5 minutes (with NADPH) | [1] |
| Mouse Liver Microsome Stability (1 hour) | No degradation (without NADPH) | [3] |
Experimental Protocols
Protocol for Determining this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium using LC-MS/MS.
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM) with and without serum (e.g., 10% FBS)
-
Sterile multi-well plates (e.g., 24-well) or microcentrifuge tubes
-
Calibrated pipettes and sterile, low-binding tips
-
LC-MS/MS system
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a working solution of this compound by diluting the stock solution in your pre-warmed cell culture medium to your desired final concentration (e.g., 10 µM). Prepare enough for all time points and replicates.
-
Dispense 1 mL of the this compound-containing medium into triplicate wells of a 24-well plate.
-
Immediately collect the "Time 0" sample (e.g., 100 µL) from each replicate well. This serves as your baseline concentration.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
At your desired time points (e.g., 2, 8, 24, 48, and 72 hours), collect a 100 µL aliquot from each replicate well.
-
Process the samples for LC-MS/MS analysis. A common method is protein precipitation:
-
To each 100 µL media sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentration of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the Time 0 concentration.
Visualizations
Caption: Mechanism of action of this compound in bacteria.
Caption: Experimental workflow for determining this compound stability.
References
- 1. Table 2, ADME profile for this compound (27) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (this compound), a potent inhibitor of bacterial phosphopantetheinyl transferase that attenuates secondary metabolism and thwarts bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Reproducibility of ML267-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing ML267 in their experiments. The following resources are designed to enhance the reproducibility of assays involving this potent inhibitor of bacterial Sfp-type phosphopantetheinyl transferase (PPTase).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that potently targets Sfp-type phosphopantetheinyl transferases (PPTases) in bacteria, with a reported IC50 of approximately 0.29 μM for Sfp-PPTase.[1] It also exhibits secondary activity against AcpS-PPTase with a higher IC50 of 8.1 μM. By inhibiting these enzymes, this compound prevents the post-translational modification of acyl carrier proteins (ACPs) and peptidyl carrier proteins (PCPs), which are essential for the biosynthesis of fatty acids and a variety of secondary metabolites, including virulence factors.[1] This disruption of primary and secondary metabolism leads to its antibacterial effects, particularly against Gram-positive bacteria.[1]
Q2: In which types of assays is this compound typically used?
A2: this compound is primarily used in two main types of assays:
-
Biochemical Assays: These assays directly measure the inhibitory effect of this compound on purified Sfp-type PPTase enzymes. Common formats include quantitative high-throughput screening (qHTS) assays using fluorescence or luminescence readouts, gel-based assays to visualize the modification of carrier proteins, and fluorescence polarization assays.
-
Cell-Based Assays: These assays assess the antibacterial activity of this compound against various bacterial strains. The most common format is the broth microdilution method to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible bacterial growth.
Q3: I am observing significant variability in my IC50/MIC values for this compound. What are the common causes?
A3: Variability in potency measurements for this compound can arise from several factors:
-
Compound Solubility and Stability: this compound is typically dissolved in DMSO for stock solutions. Improper dilution into aqueous assay buffers or cell culture media can lead to precipitation, reducing the effective concentration of the inhibitor.[2][3][4] Stability of the compound in the specific buffer and at the experimental temperature can also be a factor.
-
Assay Conditions: Minor variations in pH, temperature, incubation times, and reagent concentrations can significantly impact enzyme kinetics and bacterial growth rates, leading to inconsistent results.[5]
-
Bacterial Strain Differences: Different bacterial species and even different strains of the same species can exhibit varying susceptibility to this compound due to differences in cell wall permeability, efflux pump activity, or the specific role of the targeted PPTase.[5][6]
-
Inoculum Density: In antimicrobial susceptibility testing, the starting number of bacteria can affect the MIC value. It is crucial to standardize the inoculum density.
-
Pipetting and Mixing: Inaccurate pipetting, especially of small volumes, and inadequate mixing of reagents can introduce significant errors.[5]
Q4: Are there known off-target effects of this compound in bacteria?
A4: While this compound is a potent inhibitor of Sfp-PPTase, the possibility of off-target effects should be considered, especially at higher concentrations. As a piperazine-containing compound, there is a potential for interaction with other cellular targets. In the context of bacteria, off-target effects could manifest as unexpected physiological changes unrelated to the inhibition of the primary target. It is recommended to use the lowest effective concentration of this compound and include appropriate controls to mitigate and identify potential off-target effects.
Troubleshooting Guides
Biochemical Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background signal in fluorescence/luminescence assay | 1. Autofluorescence/autoluminescence of this compound. 2. Contaminated reagents. 3. Unstable substrate. | 1. Run a control plate with this compound in assay buffer without the enzyme to quantify its intrinsic signal and subtract it from the experimental wells. 2. Use high-purity, fresh reagents. 3. Prepare substrate solutions fresh for each experiment and store them as recommended. |
| Low signal or no enzyme inhibition | 1. Inactive enzyme or inhibitor. 2. Incorrect assay conditions (pH, temperature). 3. Insufficient incubation time. | 1. Verify the activity of the enzyme with a known inhibitor and check the integrity of the this compound stock. 2. Optimize and standardize assay buffer pH and maintain a consistent temperature. 3. Ensure sufficient pre-incubation of the enzyme with this compound before adding the substrate. |
| High variability between replicate wells | 1. Inaccurate pipetting. 2. Inadequate mixing. 3. Edge effects in the microplate. | 1. Use calibrated pipettes and reverse pipetting for viscous solutions. 2. Ensure thorough mixing after each reagent addition. 3. Avoid using the outermost wells of the plate or fill them with buffer to maintain humidity.[5] |
| Anomalous results in Fluorescence Polarization (FP) assays | 1. Compound interference with fluorescence. 2. Non-specific binding of the tracer to the plate. 3. Insufficient purity of tracer or binder. | 1. Test for compound autofluorescence and quenching effects. 2. Use non-binding surface microplates.[7] 3. Ensure high purity of the fluorescently labeled tracer and the protein binder.[7] |
Cell-Based Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in culture medium | 1. Low aqueous solubility of this compound. 2. High final DMSO concentration. 3. Improper dilution method. | 1. Prepare a high-concentration stock in 100% DMSO and perform serial dilutions in DMSO before the final dilution into the medium. 2. Keep the final DMSO concentration in the culture medium below 0.5% (v/v).[4] 3. Add the this compound/DMSO stock to the medium with vigorous vortexing or use a stepwise dilution approach.[4] |
| Inconsistent Minimum Inhibitory Concentration (MIC) values | 1. Variation in inoculum density. 2. Different growth phases of bacteria. 3. Inter-strain variability. | 1. Standardize the bacterial inoculum to a specific McFarland standard (typically 0.5). 2. Use bacteria from the mid-logarithmic growth phase for consistent results. 3. Always use the same reference strains for quality control and be aware of potential differences between clinical isolates.[5][6] |
| No antibacterial activity observed | 1. Inactive this compound. 2. Bacterial resistance (e.g., efflux pumps). 3. Inappropriate growth medium or conditions. | 1. Test the activity of the this compound stock in a biochemical assay. 2. Consider the presence of efflux pumps in the tested bacterial strain, which can reduce the intracellular concentration of the inhibitor. 3. Ensure the growth medium and incubation conditions are optimal for the specific bacterial strain. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Target/Organism | Assay Type | IC50 / MIC | Reference |
| Sfp-PPTase | qHTS | 290 nM | [1] |
| AcpS-PPTase | qHTS | 6.93 µM | [1] |
| Bacillus subtilis | MIC | Not specified | [1] |
| Staphylococcus aureus (CA-MRSA) | MIC | Not specified | [1] |
Table 2: Solubility and Stability of this compound
| Condition | Solubility/Stability | Reference |
| Storage (as solid) | Recommended at -20°C for ≥ 2 years | |
| DMSO | Soluble | [2][3][4] |
| Aqueous Buffers (e.g., cell culture media) | Low solubility, prone to precipitation | [2][4] |
Experimental Protocols
Sfp-PPTase Biochemical Assay (qHTS Format)
This protocol is adapted from the discovery of this compound and is suitable for high-throughput screening.
Materials:
-
Purified Sfp-PPTase enzyme
-
This compound stock solution (in 100% DMSO)
-
Assay Buffer: 50 mM HEPES-Na (pH 7.6), 10 mM MgCl2, 0.01% (v/v) Nonidet P-40
-
Substrate 1: apo-Acyl Carrier Protein (apo-ACP)
-
Substrate 2: Coenzyme A derivative (e.g., fluorescently labeled CoA)
-
384-well black, low-volume microplates
-
Plate reader capable of measuring the appropriate fluorescence/luminescence signal
Procedure:
-
Prepare serial dilutions of this compound in 100% DMSO.
-
Add a small volume (e.g., 50 nL) of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Prepare a solution of Sfp-PPTase in Assay Buffer and add to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare a substrate mix containing apo-ACP and the labeled Coenzyme A in Assay Buffer.
-
Initiate the enzymatic reaction by adding the substrate mix to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light if using a fluorescent substrate.
-
Measure the signal on a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.
Materials:
-
This compound stock solution (in 100% DMSO)
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum by suspending colonies from an overnight culture in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
Prepare a two-fold serial dilution of this compound in CAMHB in the 96-well plate. Ensure the final DMSO concentration is below 0.5%.
-
Inoculate each well containing the diluted this compound with the prepared bacterial suspension.
-
Include a positive control (bacteria in CAMHB with no this compound) and a negative control (CAMHB only).
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection: the MIC is the lowest concentration of this compound that shows no visible bacterial growth.
Visualizations
References
- 1. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Underscoring inter-strain variability and the impact of growth conditions on associated antimicrobial susceptibilities in pre-clinical testing of novel antimicrobial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
dealing with ML267 precipitation in culture media
Welcome to the technical support center for ML267. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments by providing comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding its use in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of Sfp-type phosphopantetheinyl transferase (PPTase) with an IC50 of 0.29 μM. It also shows inhibitory activity against AcpS-PPTase with an IC50 of 8.1 μM.[1] PPTases are essential enzymes that catalyze the post-translational modification of acyl carrier proteins (ACPs) and peptidyl carrier proteins (PCPs). This modification, the transfer of a 4'-phosphopantetheine (Ppant) arm from coenzyme A to a conserved serine residue on the ACP or PCP, is critical for the activation of these proteins.[2][3][4][5] In bacteria, activated ACP is a key component of the fatty acid synthesis II (FASII) pathway, which is responsible for producing fatty acids necessary for building cell membranes and other essential molecules.[4][6][7][8] By inhibiting PPTase, this compound prevents the activation of ACP, thereby disrupting the FASII pathway and exhibiting bactericidal activity, particularly against Gram-positive bacteria.[1]
Q2: Why is my this compound precipitating in the culture media?
Precipitation of this compound in aqueous culture media is a common issue due to its hydrophobic nature. Several factors can contribute to this phenomenon:
-
Low Aqueous Solubility: this compound has limited solubility in aqueous solutions like cell culture media.
-
"Crashing Out" upon Dilution: When a concentrated stock solution of this compound in an organic solvent like DMSO is rapidly diluted into the aqueous culture medium, the abrupt change in solvent polarity can cause the compound to exceed its solubility limit and precipitate.[9][10]
-
High Final Concentration: The intended experimental concentration of this compound may be higher than its maximum soluble concentration in the specific culture medium being used.
-
Media Composition and Temperature: Components of the culture medium, such as salts and proteins, can interact with this compound and affect its solubility.[11][12] Temperature fluctuations can also impact the solubility of small molecules.[9]
-
pH of the Media: The pH of the culture medium can influence the charge state of a compound and, consequently, its solubility.
Q3: How does the presence of serum in the culture media affect this compound solubility?
Serum contains abundant proteins, with albumin being the most prevalent. Serum albumin, such as bovine serum albumin (BSA), is known to bind to hydrophobic molecules.[13][14][15] This binding can effectively increase the apparent solubility of hydrophobic compounds like this compound in the culture medium by forming soluble complexes.[15] Therefore, the presence of serum, particularly at higher concentrations (e.g., 10% FBS), can help to keep this compound in solution. Conversely, experiments in serum-free or low-serum media are more prone to this compound precipitation. The binding affinity of a hydrophobic drug to albumin generally correlates with its hydrophobicity.[13][15]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter with this compound precipitation.
Issue 1: Immediate Precipitation Upon Addition to Media
Problem: A precipitate forms immediately after adding the this compound stock solution to the cell culture medium.
| Possible Cause | Recommended Solution |
| High Final Concentration | The final concentration of this compound exceeds its solubility limit in the culture medium. Solution: Perform a solubility test to determine the maximum soluble concentration of this compound in your specific medium and experimental conditions. Start with a lower final concentration and gradually increase it. |
| Rapid Dilution ("Crashing Out") | Adding a concentrated DMSO stock directly to a large volume of aqueous media causes a rapid solvent exchange, leading to precipitation.[9][10] Solution: Employ a serial dilution method. First, prepare an intermediate dilution of the this compound stock in a small volume of pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of media. Always add the compound solution to the media, not the other way around, and do so slowly while gently vortexing or swirling. |
| Low Media Temperature | Adding the compound to cold media can decrease its solubility. Solution: Always use pre-warmed (37°C) cell culture media for preparing your working solutions. |
| High DMSO Concentration | While DMSO is an excellent solvent for this compound, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution in an aqueous environment. Solution: Keep the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1%.[9] This may necessitate preparing a more dilute initial stock solution. |
Issue 2: Delayed Precipitation in the Incubator
Problem: The this compound-containing medium is clear initially, but a precipitate appears after several hours or days of incubation.
| Possible Cause | Recommended Solution |
| Media Evaporation | Over time, evaporation from the culture vessel can increase the concentration of all components, including this compound, potentially exceeding its solubility limit. Solution: Ensure proper humidification of the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing the plates with gas-permeable membranes. |
| Temperature Fluctuations | Repeatedly removing the culture vessels from the incubator can cause temperature cycling, which may affect the solubility of the compound. Solution: Minimize the time that culture vessels are outside the stable environment of the incubator. If frequent observation is necessary, use a microscope equipped with an environmental chamber. |
| Interaction with Media Components | This compound may slowly interact with salts, amino acids, or other components in the media to form insoluble complexes.[11][12] Solution: If possible, test the solubility and stability of this compound in different basal media formulations to identify one that is more compatible. |
| pH Shift | The pH of the culture medium can change during incubation due to cellular metabolism, which can affect the solubility of pH-sensitive compounds. Solution: Ensure your medium is adequately buffered for the CO2 concentration in your incubator. Monitor the pH of the medium over the course of the experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes and sterile tips
Procedure:
-
Calculation: Determine the mass of this compound powder required to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 484.87 g/mol .
-
For 1 mL of 10 mM stock solution, you will need 4.85 mg of this compound.
-
-
Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of sterile, anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the tube thoroughly until the this compound is completely dissolved. Visually inspect the solution against a light source to ensure there are no undissolved particles. Gentle warming (to no more than 37°C) may be applied if necessary, but be cautious of potential compound degradation.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[16]
Protocol 2: Determining the Maximum Soluble Concentration of this compound
This protocol helps you determine the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your complete cell culture medium (including serum, if applicable), pre-warmed to 37°C
-
Sterile 96-well clear-bottom plate
-
Sterile serological pipettes and pipette tips
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare Serial Dilutions in Media: a. In the first well of a 96-well plate, prepare the highest desired final concentration of this compound (e.g., 100 µM) in your pre-warmed complete medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. b. Perform a 2-fold serial dilution across the plate by transferring half the volume from the previous well to the next well containing an equal volume of fresh, pre-warmed medium. c. Include a "media + DMSO" control well containing only the medium and the same final concentration of DMSO as the test wells.
-
Incubation: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2) for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Observation: a. Visual Inspection: At various time points (e.g., 0, 2, 6, 24, 48 hours), visually inspect the wells for any signs of precipitation (cloudiness, crystals, or film). b. Spectrophotometric Measurement: For a more quantitative assessment, measure the absorbance of the plate at 600 nm. An increase in absorbance compared to the "media + DMSO" control indicates precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration of this compound that remains clear (both visually and by absorbance measurement) throughout the incubation period is your maximum working soluble concentration.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound via inhibition of PPTase.
Experimental Workflow
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Phosphopantetheinyl Transferases: Catalysis of a Posttranslational Modification Crucial for Life - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. portlandpress.com [portlandpress.com]
- 5. Exploring the compatibility of phosphopantetheinyl transferases with acyl carrier proteins spanning type II polyketide synthase sequence space - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 12. US10421941B2 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. crispmaastricht.nl [crispmaastricht.nl]
Technical Support Center: Purity Assessment of ML267
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of a new batch of ML267. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended purity for a new batch of this compound for use in biological assays?
For most research applications, a purity of ≥95% is generally considered acceptable.[1][2] For sensitive assays or in vivo studies, a higher purity of ≥98% may be required to minimize the potential for off-target effects from impurities.
Q2: What are the primary analytical techniques for determining the purity of this compound?
The purity of a new batch of this compound should be assessed using a combination of chromatographic and spectroscopic methods. The most common and recommended techniques are:
-
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector to determine the percentage of the main compound relative to any impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the identity of the main peak and to identify potential impurities by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) to confirm the chemical structure of this compound and to identify any structural impurities.
-
Elemental Analysis to confirm the elemental composition (C, H, N, S, Cl, F) of the compound, which provides an independent measure of purity.
Q3: What are the potential sources of impurities in a new batch of ML276?
Impurities in a new batch of this compound can originate from several sources, including:
-
Starting materials: Unreacted starting materials or impurities present in the starting materials.
-
Side reactions: Byproducts formed during the synthesis of this compound. Given its thiourea linkage, common byproducts can include symmetrical thioureas.
-
Degradation: Decomposition of this compound during synthesis, purification, or storage.
-
Residual solvents: Solvents used in the synthesis and purification that are not completely removed.
Troubleshooting Guides
HPLC Analysis
Q4: I am observing poor peak shape (tailing or fronting) for the this compound peak in my HPLC chromatogram. What could be the cause and how can I fix it?
Poor peak shape for pyridine-containing compounds like this compound is a common issue in reversed-phase HPLC.
-
Peak Tailing: This is often caused by the interaction of the basic pyridine nitrogen with acidic residual silanol groups on the silica-based stationary phase.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (0.1%), to the mobile phase to mask the silanol groups. Alternatively, using a column with a highly end-capped stationary phase can minimize these interactions.
-
-
Peak Fronting: This can be a result of sample overload or a mismatch between the sample solvent and the mobile phase.
-
Solution: Try diluting your sample and injecting a smaller volume. Ensure your sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase.
-
Q5: I am seeing unexpected peaks in my HPLC chromatogram. How can I determine if they are impurities?
-
Blank Injection: Inject a blank (sample solvent without this compound) to ensure the peaks are not from the solvent or the HPLC system.
-
LC-MS Analysis: Couple your HPLC to a mass spectrometer. The mass-to-charge ratio of the unexpected peaks can help in their identification as either known impurities, degradation products, or unrelated contaminants.
-
Forced Degradation Studies: Subjecting a sample of this compound to stress conditions (e.g., acid, base, heat, oxidation) can help to intentionally generate degradation products. Comparing the chromatograms of the stressed samples to your batch can help identify degradation-related impurities.
NMR Analysis
Q6: My ¹H NMR spectrum of this compound shows broad peaks. What is the likely cause?
Broad peaks in an NMR spectrum can be due to several factors:
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.
-
Aggregation: At higher concentrations, molecules may aggregate, leading to broader signals. Try acquiring the spectrum at a lower concentration.
-
Chemical Exchange: Protons involved in chemical exchange, such as the N-H protons of the thiourea group, can appear as broad signals.
Q7: The chemical shifts in my ¹H NMR spectrum do not match the expected values. What should I do?
-
Solvent Effects: Chemical shifts are highly dependent on the solvent used. Ensure you are comparing your spectrum to a reference spectrum acquired in the same deuterated solvent.[3][4][5][6]
-
pH Effects: The protonation state of the pyridine and piperazine nitrogens can significantly affect the chemical shifts. If the sample is acidic or basic, this can cause shifts.
-
Reference Standard: Ensure your spectrometer is correctly calibrated using an internal standard like tetramethylsilane (TMS).
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the purity assessment of this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve this compound in Acetonitrile to a concentration of 1 mg/mL. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
The same chromatographic conditions as the HPLC method can be used. The mass spectrometer should be set to acquire data in positive ion mode.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Range | m/z 100 - 1000 |
| Expected Ion | [M+H]⁺ at m/z 458.1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Concentration | 5-10 mg/mL | 20-50 mg/mL |
| Spectrometer | 400 MHz or higher | 100 MHz or higher |
| Internal Standard | Tetramethylsilane (TMS) | Tetramethylsilane (TMS) |
Elemental Analysis
The theoretical elemental composition of this compound (C₁₈H₁₇ClF₃N₅OS) is calculated to be:
| Element | Theoretical Percentage |
| Carbon (C) | 47.22% |
| Hydrogen (H) | 3.74% |
| Chlorine (Cl) | 7.74% |
| Fluorine (F) | 12.45% |
| Nitrogen (N) | 15.30% |
| Oxygen (O) | 3.50% |
| Sulfur (S) | 7.00% |
An acceptable experimental result should be within ±0.4% of the theoretical values.
Visualizations
References
Technical Support Center: Troubleshooting Resistance to ML267
Welcome to the technical support center for ML267, a novel inhibitor of phosphopantetheinyl transferase (PPTase). This resource is designed for researchers, scientists, and drug development professionals to anticipate and troubleshoot potential resistance mechanisms in bacteria during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Sfp-type phosphopantetheinyl transferase (PPTase).[1][2] PPTase is a crucial enzyme in bacteria responsible for the activation of fatty acid synthase and various machinery that produces virulence factors.[1][2] By inhibiting this enzyme, this compound can both halt bacterial proliferation and render the bacteria less virulent.[1][2]
Q2: Against which types of bacteria is this compound most effective?
A2: this compound has demonstrated notable antibiotic activity against Gram-positive bacteria, including community-acquired methicillin-resistant Staphylococcus aureus (CA-MRSA).[1][2] Its effectiveness against Gram-negative bacteria and fungi may be limited due to factors like the formidable outer membrane of Gram-negative bacteria or the increased efflux pump capacities in fungi.[1]
Q3: What are the common ways bacteria develop resistance to antibiotics?
A3: Generally, bacteria can develop resistance through several primary mechanisms:
-
Target Modification: Altering the drug's target site to prevent the drug from binding.[3][4][5]
-
Drug Inactivation: Producing enzymes that chemically modify or destroy the antibiotic.[6][7]
-
Efflux Pumps: Actively pumping the antibiotic out of the bacterial cell.[6][8][9]
-
Reduced Permeability: Modifying the cell envelope to limit the uptake of the drug.[6]
Q4: Have any specific resistance mechanisms to this compound been identified?
A4: As a relatively novel compound, specific resistance mechanisms to this compound in bacteria have not been extensively documented in publicly available literature. However, based on its known mechanism of action and general principles of antibiotic resistance, we can anticipate potential resistance pathways.
Troubleshooting Guide: Investigating this compound Resistance
This guide provides a structured approach to identifying the potential mechanisms of resistance to this compound in your bacterial strains.
Issue 1: Decreased Susceptibility to this compound (Increased MIC)
If you observe a significant increase in the Minimum Inhibitory Concentration (MIC) of this compound for your bacterial strain, it may be developing resistance. The following table outlines potential causes and suggested experiments.
| Potential Cause | Suggested Experimental Approach |
| Target Modification | 1. Sequence the gene encoding the Sfp-PPTase enzyme in both the resistant and susceptible (wild-type) strains to identify mutations. 2. Perform in-vitro enzyme inhibition assays with purified PPTase from both strains to compare the inhibitory activity of this compound. |
| Increased Efflux | 1. Perform an efflux pump inhibition assay by determining the MIC of this compound in the presence and absence of a known broad-spectrum efflux pump inhibitor (e.g., reserpine, CCCP). A significant decrease in MIC in the presence of the inhibitor suggests efflux pump involvement. 2. Use real-time quantitative PCR (RT-qPCR) to compare the expression levels of known efflux pump genes between the resistant and susceptible strains. |
| Enzymatic Degradation | 1. Incubate this compound with a cell-free lysate from the resistant strain and analyze the mixture over time using techniques like HPLC or mass spectrometry to detect any modification or degradation of the compound. 2. Compare the results with a lysate from the susceptible strain as a control. |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is used to determine the lowest concentration of this compound that inhibits the visible growth of a bacterium.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Prepare serial two-fold dilutions of this compound in CAMHB in the 96-well plate.
-
Add the diluted bacterial suspension to each well containing the this compound dilutions.
-
Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
Caption: Workflow for MIC determination.
Protocol 2: Efflux Pump Inhibition Assay
This assay helps determine if increased efflux pump activity is contributing to this compound resistance.
Materials:
-
Resistant bacterial strain
-
This compound stock solution
-
Broad-spectrum efflux pump inhibitor (EPI) stock solution (e.g., reserpine)
-
Materials for MIC determination (as above)
Procedure:
-
Determine the MIC of the EPI alone to ensure the concentration used in the assay is not inhibitory to bacterial growth.
-
Perform two parallel MIC assays for this compound with the resistant strain.
-
In the first assay, determine the MIC of this compound as described in Protocol 1.
-
In the second assay, add a sub-inhibitory concentration of the EPI to all wells along with the serial dilutions of this compound.
-
Incubate and read the MICs for both assays.
-
A significant (e.g., ≥4-fold) decrease in the MIC of this compound in the presence of the EPI suggests that efflux is a mechanism of resistance.
Caption: Logic for efflux pump assay.
Potential Signaling Pathways Involved in Resistance
While specific signaling pathways conferring resistance to this compound are not yet elucidated, bacteria often utilize two-component signaling (TCS) systems to respond to environmental stressors like antibiotics.[10][11] Upregulation of efflux pumps or enzymes that modify the drug target could be controlled by such pathways.
Caption: Hypothetical TCS resistance pathway.
This technical support guide provides a starting point for investigating potential resistance to this compound. As research progresses, more specific information on resistance mechanisms will likely become available.
References
- 1. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibiotic Resistance by Enzymatic Modification of Antibiotic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bacterial resistance to antibiotics: modified target sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Efflux pumps as antimicrobial resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Signaling between two interacting sensor kinases promotes biofilms and colonization by a bacterial symbiont - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphoaspartates in bacterial signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
adjusting ML267 experimental conditions for different bacterial strains
Welcome to the technical support center for ML267. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on adjusting experimental conditions for different bacterial strains and to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Sfp-type phosphopantetheinyl transferase (PPTase).[1][2] PPTases are essential enzymes that activate carrier proteins involved in various biosynthetic pathways, including fatty acid synthesis and the production of non-ribosomal peptides and polyketides, which can be important virulence factors in bacteria.[1][3] By inhibiting Sfp-type PPTase, this compound disrupts these critical cellular processes, leading to an antibacterial effect.
Q2: What is the spectrum of activity for this compound?
A2: this compound demonstrates specific activity against Gram-positive bacteria, including clinically significant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1] Its efficacy against Gram-negative bacteria is limited. This is likely due to the presence of the outer membrane in Gram-negative bacteria, which can act as a permeability barrier, or due to the activity of efflux pumps that actively remove the compound from the cell.
Q3: Can this compound be used in combination with other antibiotics?
A3: While specific synergistic studies with a wide range of antibiotics are not extensively documented in the provided search results, the mechanism of this compound suggests potential for combination therapies. Since it targets a pathway often involved in virulence and essential metabolism, it could potentially enhance the efficacy of other antibiotics. Further research and empirical testing are necessary to determine optimal antibiotic combinations and potential synergistic effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low activity against expected susceptible Gram-positive strains. | 1. Incorrect concentration of this compound: The concentration may be too low to effectively inhibit bacterial growth. 2. Degradation of this compound: Improper storage or handling may have led to the degradation of the compound. 3. High inoculum density: A high starting concentration of bacteria can overwhelm the inhibitory effect of the compound. 4. Binding to media components: Components in the growth media may bind to this compound, reducing its effective concentration. | 1. Optimize this compound concentration: Perform a dose-response experiment (e.g., broth microdilution) to determine the Minimum Inhibitory Concentration (MIC) for your specific strain. 2. Ensure proper storage: Store this compound as recommended by the supplier, typically desiccated and protected from light. Prepare fresh stock solutions for each experiment. 3. Standardize inoculum: Prepare the bacterial inoculum to a standard turbidity (e.g., 0.5 McFarland standard) to ensure consistent and appropriate cell density. 4. Test different media: If media binding is suspected, try a different standard broth medium, such as Mueller-Hinton Broth (MHB), which is commonly used for antimicrobial susceptibility testing. |
| Inconsistent or high variability in MIC values between experiments. | 1. Inconsistent inoculum preparation: Variations in the starting bacterial density will lead to variable MIC results. 2. Pipetting errors: Inaccurate serial dilutions of this compound will result in incorrect final concentrations. 3. Variable incubation conditions: Fluctuations in temperature or incubation time can affect bacterial growth and, consequently, the observed MIC. 4. Contamination: Contamination of the bacterial culture or reagents will lead to unreliable results. | 1. Strictly adhere to standardized inoculum preparation protocols. Use a spectrophotometer or McFarland standards to ensure consistency. 2. Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate dilutions. 3. Ensure a stable and calibrated incubator. Use the same incubation time for all experiments. 4. Use aseptic techniques throughout the experimental process to prevent contamination. |
| Unexpected activity against Gram-negative bacteria. | 1. High concentration of this compound: At very high concentrations, off-target effects or non-specific toxicity may be observed. 2. Specific strain susceptibility: The particular Gram-negative strain being tested may have a compromised outer membrane or lack specific efflux pumps. | 1. Perform a dose-response experiment to determine if the activity is concentration-dependent and specific. 2. Investigate the specific characteristics of the Gram-negative strain. Compare its susceptibility to other known Gram-negative bacteria. |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound against various targets and bacterial strains. Researchers should empirically determine the optimal concentration for their specific experimental conditions and bacterial strains.
| Target/Organism | Assay Type | Value | Reference |
| Sfp-type Phosphopantetheinyl Transferase (PPTase) | IC50 | 0.29 µM | [3] |
| AcpS-type Phosphopantetheinyl Transferase (PPTase) | IC50 | 8.1 µM | [3] |
| Staphylococcus aureus (Methicillin-Resistant) | MIC | 3.4 µg/mL | [1] |
| Bacillus subtilis | MIC | Potent activity reported, specific value not provided | [1] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Experimental Protocols
Broth Microdilution Method for Determining Minimum Inhibitory Concentration (MIC)
This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial strain.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate sterile bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)
-
Bacterial culture of the test strain
-
Sterile diluent (e.g., saline or PBS)
-
Spectrophotometer or McFarland standards
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in a sterile diluent to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in the growth medium to achieve a final desired inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Prepare this compound Dilutions:
-
Prepare a series of two-fold serial dilutions of the this compound stock solution in the growth medium directly in the 96-well plate.
-
Typically, this is done by adding a starting concentration of this compound to the first well and then transferring half of the volume to the next well containing fresh media, repeating this across the plate to create a concentration gradient.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the this compound dilutions and the growth control well. The final volume in each well should be uniform (e.g., 100 µL).
-
Include a sterility control well (medium only, no bacteria) and a growth control well (medium and bacteria, no this compound).
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the bacterial strain (e.g., 37°C) for 16-24 hours.
-
-
Reading Results:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Visualizations
Caption: Signaling pathway of Sfp-type PPTase and its inhibition by this compound.
Caption: Experimental workflow for MIC determination using broth microdilution.
References
ML267 Technical Support Center: Troubleshooting Poor Assay Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the activity of ML267, a potent inhibitor of bacterial phosphopantetheinyl transferases (PPTases).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing lower than expected potency (high IC50) for this compound in my biochemical assay?
A1: Several factors can contribute to reduced this compound activity in biochemical assays. Consider the following troubleshooting steps:
-
Compound Integrity and Solubility:
-
Action: Verify the integrity of your this compound stock. Improper storage can lead to degradation. Prepare fresh stock solutions in an appropriate solvent like DMSO.[1][2]
-
Action: Ensure this compound is fully solubilized in the assay buffer. Precipitation will lead to an inaccurate concentration and reduced activity. You may need to optimize the buffer composition, for instance, by including a low concentration of a non-ionic detergent like Tween-20, which can also help reduce compound aggregation.[3]
-
-
Assay Conditions:
-
Action: Confirm that the assay buffer pH and ionic strength are optimal for Sfp-PPTase activity. The enzyme's catalytic efficiency can be highly dependent on these factors.[4]
-
Action: Check for the presence of interfering substances in your assay components. Some compounds can interfere with fluorescence-based readouts or inhibit the reporter enzyme itself.[3][5]
-
-
Enzyme and Substrate Concentrations:
-
Action: Ensure that the enzyme and substrate concentrations are appropriate for an inhibition assay. If the enzyme concentration is too high, it may require a higher concentration of the inhibitor to achieve 50% inhibition.
-
Q2: My cellular assay (e.g., Minimum Inhibitory Concentration - MIC) shows weak or no antibacterial activity of this compound. What could be the issue?
A2: Poor performance in cellular assays can stem from compound-related issues or characteristics of the bacterial strain being tested.
-
Compound Stability and Permeability:
-
Action: Assess the stability of this compound in your specific cell culture medium over the experiment's duration. Degradation can reduce the effective concentration.[6]
-
Action: Consider the possibility of poor cell permeability. While this compound is known to have activity against Gram-positive bacteria, efflux pumps in some bacterial strains can actively remove the compound, reducing its intracellular concentration.[6]
-
-
Bacterial Strain and Growth Phase:
-
Action: Ensure the bacterial strain you are using is susceptible to this compound. This compound has specific activity against Gram-positive bacteria.[7][8]
-
Action: Perform the assay when the bacteria are in the logarithmic growth phase, as this is when they are typically most susceptible to antibiotics.
-
-
Assay Protocol:
Q3: I am observing significant cytotoxicity in my mammalian cell line at concentrations where I expect to see antibacterial activity. How can I address this?
A3: While this compound has been profiled for cytotoxicity, off-target effects can occur, especially at higher concentrations or in sensitive cell lines.
-
Distinguishing Off-Target Effects:
-
Action: Perform counter-screens to identify potential off-target activities. For instance, you can test this compound in assays for common off-targets or use a cell line that does not express the primary bacterial target.[3]
-
Action: If you suspect off-target effects, consider using a lower concentration of this compound in combination with another antibacterial agent to look for synergistic effects.[7]
-
-
Assay Optimization:
-
Action: Reduce the incubation time of your cytotoxicity assay to the minimum required to observe the desired effect.
-
Action: Ensure that the observed cytotoxicity is not an artifact of compound precipitation at higher concentrations, which can be toxic to cells.
-
Quantitative Data Summary
Table 1: Reported Potency and Activity of this compound
| Parameter | Target/Organism | Value | Reference |
| IC50 | Sfp-PPTase | 0.29 µM | [1] |
| IC50 | AcpS-PPTase | 8.1 µM | [1] |
| MIC | Bacillus subtilis 168 | 38-fold improvement over benchmark | [7] |
| MIC | Methicillin-Resistant Staphylococcus aureus (MRSA) | 18-fold improvement over benchmark | [7] |
Experimental Protocols
Protocol 1: Sfp-PPTase Fluorescence Polarization (FP) Inhibition Assay
This protocol is adapted from methods used for discovering and characterizing Sfp-PPTase inhibitors.[4]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Sodium-HEPES, 10 mM MgCl₂, 1 mg/mL BSA, 0.01% Tween-20, pH 7.6.
-
Sfp-PPTase Solution: Prepare a 143 nM solution of Sfp-PPTase in the assay buffer.
-
Substrate Mix: Prepare a solution containing 5 µM rhodamine-labeled Coenzyme A (rhodamine-CoA) and 10 µM of a suitable carrier protein (e.g., VibB or a synthetic peptide) in 10 mM Tris, pH 8.0.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution of this compound in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 5 µL of the diluted this compound or DMSO (for control wells) to the wells of a black, flat-bottom 96-well plate.
-
Add 35 µL of the 143 nM Sfp-PPTase solution to each well and mix by pipetting.
-
Incubate the plate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the substrate mix to each well.
-
Incubate the plate for 45 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for rhodamine.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution Method
This protocol is a standard method for determining the antibacterial efficacy of a compound.[9][10][11]
-
Reagent and Culture Preparation:
-
Bacterial Culture: Grow the desired Gram-positive bacterial strain (e.g., S. aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth - MHB) overnight at 37°C.
-
Inoculum Preparation: Dilute the overnight culture in fresh MHB to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.
-
This compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Prepare a two-fold serial dilution of this compound in MHB across the wells of a 96-well plate. The final volume in each well should be 50 µL. Include a positive control (bacteria with no this compound) and a negative control (MHB only).
-
Add 50 µL of the standardized bacterial inoculum to each well (except the negative control).
-
Incubate the plate at 37°C for 16-24 hours.
-
-
Data Analysis:
-
Visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Visualizations
Signaling Pathway and Mechanism of Action of this compound
Caption: Mechanism of this compound inhibition of bacterial secondary metabolism.
Experimental Workflow: Troubleshooting Poor this compound Activity
Caption: A logical workflow for troubleshooting poor this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. crispmaastricht.nl [crispmaastricht.nl]
- 3. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent techniques for discovery and characterization of phosphopantetheinyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Legionella shows a diverse secondary metabolism dependent on a broad spectrum Sfp-type phosphopantetheinyl transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
Technical Support Center: ML267 Handling and Storage Guide
This guide provides detailed information and answers to frequently asked questions regarding the proper storage and handling of the Sfp-PPTase inhibitor, ML267, to ensure its long-term potency and stability for research applications.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
The optimal storage condition for solid this compound is at -20°C . Stored this way, the compound is reported to be stable for at least two years. While some suppliers may ship the product at room temperature, long-term storage at ambient temperatures is not recommended. For definitive storage instructions, always refer to the Certificate of Analysis provided by your specific vendor.
Q2: What is the best solvent to dissolve this compound?
This compound is readily soluble in Dimethyl Sulfoxide (DMSO). Commercial preparations are available at a concentration of 10 mM in DMSO, indicating good solubility in this solvent. For most in vitro applications, preparing a high-concentration stock solution in anhydrous DMSO is the recommended starting point.
Q3: How do I prepare a stock solution of this compound?
To prepare a stock solution, it is crucial to use anhydrous DMSO to minimize hydrolysis of the compound over time. DMSO is hygroscopic and can absorb water from the atmosphere, which may affect the stability of dissolved compounds.
-
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation of moisture onto the compound.
-
Using a calibrated pipette, add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM. For example, to prepare a 10 mM solution from 1 mg of this compound (Molecular Weight: 545.9 g/mol ), you would add 183.2 µL of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used to facilitate dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed, low-retention microcentrifuge tubes. This will prevent repeated freeze-thaw cycles and minimize contamination.
-
Q4: How should I store the this compound stock solution?
Proper storage of the stock solution is critical for maintaining its activity. For the majority of small molecule compounds dissolved in DMSO, stock solutions can be stored at -20°C for up to 3 months .[1] For longer-term storage, -80°C is recommended. Aliquoting is highly advised to avoid the detrimental effects of repeated freeze-thaw cycles on compound stability.[2]
Q5: Is this compound sensitive to light or moisture?
While there is no specific data on the light sensitivity of this compound, it is good laboratory practice to protect all research compounds from prolonged exposure to light. Store both the solid compound and its solutions in amber vials or tubes, or in a light-proof container.
DMSO, the recommended solvent, is known to be hygroscopic.[3] Therefore, it is essential to use anhydrous DMSO and to keep stock solution vials tightly sealed to prevent the absorption of moisture, which can lead to compound degradation.[2] Piperazine derivatives, a class of compounds to which this compound belongs, can also be susceptible to absorbing water from the air.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitated out of solution after dilution in aqueous buffer. | The compound has exceeded its aqueous solubility limit. | 1. Decrease the final concentration of this compound in your assay. 2. Optimize the DMSO concentration in the final working solution (typically ≤0.5%, but should be tested for cell line-specific toxicity). 3. Consider using a co-solvent system or a formulation with excipients to improve solubility.[5] |
| Inconsistent experimental results over time. | Degradation of the stock solution due to improper storage. | 1. Prepare fresh stock solutions from solid material. 2. Ensure stock solutions are aliquoted and that each aliquot undergoes a minimal number of freeze-thaw cycles. 3. Verify that the stock solution has been stored at -20°C or -80°C and protected from light and moisture. |
| Difficulty dissolving the solid compound. | Insufficient solvent or presence of moisture. | 1. Ensure you are using a sufficient volume of anhydrous DMSO. 2. Gentle warming (to 37°C) or brief sonication can be applied to aid dissolution. 3. If the compound appears clumpy or wet, it may have absorbed moisture. Store the vial in a desiccator before attempting to dissolve.[1] |
Data Presentation
Summary of Storage Conditions and Stability
| Form | Solvent | Storage Temperature | Reported Stability | Key Considerations |
| Solid (Powder) | N/A | -20°C | ≥ 2 years | Keep desiccated; refer to vendor's Certificate of Analysis. |
| Stock Solution | Anhydrous DMSO | -20°C | Up to 3 months[1] | Aliquot to avoid freeze-thaw cycles; protect from light and moisture. |
| Stock Solution | Anhydrous DMSO | -80°C | > 3 months (Long-term) | Preferred for long-term storage; aliquot and protect from light/moisture. |
Mandatory Visualization
Caption: Workflow for proper storage and handling of this compound.
References
Validation & Comparative
A Comparative Guide to the Efficacy of ML267 and Other Phosphopantetheinyl Transferase (PPTase) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phosphopantetheinyl transferase (PPTase) inhibitor ML267 with other notable inhibitors. The data presented is compiled from publicly available research to assist in evaluating the potential of these compounds for various research and drug development applications.
Introduction to PPTase Inhibition
Phosphopantetheinyl transferases (PPTases) are essential enzymes that catalyze the transfer of a 4'-phosphopantetheinyl (Ppant) group from coenzyme A (CoA) to a conserved serine residue on acyl or peptidyl carrier proteins (ACPs or PCPs).[1][2][3] This post-translational modification is critical for the activation of enzyme systems involved in vital cellular processes, including:
-
Fatty Acid Biosynthesis: Essential for building cell membranes.[4]
-
Polyketide and Non-Ribosomal Peptide Synthesis: Production of a wide array of secondary metabolites, including many antibiotics, immunosuppressants, and virulence factors.[1][3]
-
Siderophore Biosynthesis: Crucial for iron acquisition in many pathogenic bacteria.[5][6]
Due to their central role in these pathways, PPTases have emerged as attractive targets for the development of novel antimicrobial agents.[2][7] This guide focuses on comparing the efficacy of this compound, a potent Sfp-type PPTase inhibitor, with other known inhibitors targeting various PPTase subtypes.
Quantitative Comparison of PPTase Inhibitors
The following tables summarize the in vitro efficacy of this compound and other selected PPTase inhibitors against different PPTase enzymes, as well as their antibacterial activity.
Table 1: In Vitro Inhibitory Activity (IC50) of Selected PPTase Inhibitors
| Inhibitor | Target PPTase | IC50 (µM) | Source |
| This compound | Sfp (Bacillus subtilis) | 0.29 | [8] |
| AcpS (Bacillus subtilis) | 8.1 | [8] | |
| Wyeth Compound 16 | Sfp (Bacillus subtilis) | >114 | [9] |
| AcpS (Bacillus subtilis) | 1.4 | [9] | |
| Amidinourea 8918 | PptT (Mycobacterium tuberculosis) | 2.3 (BpsA assay) | [10][11] |
| 0.23 (FP assay) | [10] | ||
| SCH202676 | Sfp (Bacillus subtilis) | 3.2 | |
| Sanguinarine chloride | Sfp (Bacillus subtilis) | 10 | [12] |
| Calmidazolium chloride | Sfp (Bacillus subtilis) | 1.9 | |
| PD 404182 | Sfp (Bacillus subtilis) | 2.5 | |
| NCI P-62 | PptAb (Mycobacterium abscessus) | Not specified |
Table 2: Antibacterial Activity (MIC) of Selected PPTase Inhibitors
| Inhibitor | Bacterial Strain | MIC (µg/mL) | Source |
| This compound | Bacillus subtilis | 0.85 | [9] |
| Staphylococcus aureus | 1.7 | [9] | |
| MRSA (Community-Acquired) | 3.4 | [9] | |
| Enterococcus faecalis | 6.8 | [9] | |
| Escherichia coli | >100 | [9] | |
| Amidinourea 8918 | Mycobacterium tuberculosis H37Rv | 3.1 µM | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Fluorescence Polarization (FP) Assay for PPTase Inhibition
This assay measures the binding of a fluorescently labeled Coenzyme A analog to the PPTase. Inhibition is detected by a decrease in fluorescence polarization when the inhibitor displaces the fluorescent probe.
Materials:
-
PPTase enzyme (e.g., Sfp, AcpS)
-
Fluorescently labeled Coenzyme A (e.g., Rhodamine-CoA)
-
Carrier protein (e.g., VibB or human ACP)
-
Assay Buffer: 50 mM Sodium-HEPES, 10 mM MgCl2, 1 mg/mL BSA, 10% DMSO, 0.01% Tween-20
-
Test inhibitors dissolved in DMSO
-
Black, 96-well or 384-well microplates
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a microplate, add the following to each well:
-
Test inhibitor solution (or DMSO for control)
-
PPTase enzyme (final concentration typically 100 nM for inhibitor screening)
-
-
Incubate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding a mixture of Rhodamine-CoA (final concentration 5 µM) and carrier protein (final concentration 10 µM).
-
Incubate the plate at room temperature, protected from light, for a defined period (e.g., 30-60 minutes).
-
Measure fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters for the fluorophore.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the controls.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[13][14]
Indigoidine-Based Reporter Assay for PPTase Activity
This colorimetric assay utilizes the non-ribosomal peptide synthetase (NRPS) BpsA, which produces the blue pigment indigoidine upon activation by a PPTase. Inhibition of the PPTase results in a decrease in blue color formation.
Materials:
-
PPTase enzyme (e.g., PptT)
-
Apo-BpsA (inactive form of the NRPS)
-
Coenzyme A (CoA)
-
L-glutamine
-
ATP
-
MgCl2
-
Assay Buffer: e.g., 100 mM sodium phosphate buffer, pH 7.8
-
Test inhibitors dissolved in DMSO
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a microplate, add the following to each well:
-
Test inhibitor solution (or DMSO for control)
-
PPTase enzyme
-
-
Incubate at room temperature for a defined pre-incubation period.
-
Prepare a reaction mix containing ATP, MgCl2, L-glutamine, and assay buffer.
-
Add the reaction mix to each well.
-
Initiate the reaction by adding apo-BpsA to each well.
-
Incubate the plate at a suitable temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours).
-
Measure the absorbance at a wavelength corresponding to the blue color of indigoidine (e.g., ~600 nm) using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the FP assay.[15][16][17]
Visualizing PPTase-Dependent Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to PPTase function and inhibition.
Caption: Central role of PPTase in activating key metabolic pathways.
Caption: Principle of the Fluorescence Polarization (FP) assay for PPTase inhibitors.
Discussion
This compound demonstrates potent inhibition of the Sfp-type PPTase with an IC50 in the sub-micromolar range (0.29 µM) and also inhibits the AcpS-type PPTase, albeit at a higher concentration (8.1 µM).[8] This dual activity is noteworthy. In comparison, "Wyeth Compound 16" showed selectivity for AcpS over Sfp.[9] Amidinourea 8918 is a potent inhibitor of the Mycobacterium tuberculosis PPTase, PptT, highlighting its potential as a lead for anti-tubercular drug discovery.[10][11]
The antibacterial spectrum of this compound is primarily directed against Gram-positive bacteria, including clinically relevant strains like MRSA.[9] Its lack of activity against Gram-negative bacteria such as E. coli may be due to differences in the target enzyme or cell permeability issues.[9]
The provided experimental protocols for the fluorescence polarization and indigoidine-based assays are robust methods for high-throughput screening and detailed characterization of PPTase inhibitors. The choice of assay may depend on the specific PPTase being targeted and the availability of reagents.
Conclusion
This compound is a potent inhibitor of Sfp-type PPTases with demonstrated antibacterial activity against Gram-positive pathogens. Its efficacy, when compared to other known PPTase inhibitors, positions it as a valuable tool for studying PPTase function and as a promising scaffold for the development of novel antibacterial agents. The experimental data and protocols presented in this guide offer a foundation for researchers to objectively evaluate and compare the performance of this compound and other PPTase inhibitors in their specific research contexts.
References
- 1. Exploring the compatibility of phosphopantetheinyl transferases with acyl carrier proteins spanning type II polyketide synthase sequence space - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Phosphopantetheinyl Transferases: Catalysis of a Posttranslational Modification Crucial for Life - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the phosphopantetheinyltransferase enzyme, PswP, in the biosynthesis of antimicrobial secondary metabolites by Serratia marcescens Db10 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty Acid Biosynthesis Revisited: Structure Elucidation and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Siderophore Biosynthesis to Thwart Microbial Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of a new type of phosphopantetheinyl transferase for fatty acid and siderophore synthesis in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphopantetheinyl Transferases - Creative Biolabs [creative-biolabs.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Mycobacterium tuberculosis PptT Inhibitors Based on Heterocyclic Replacements of Amidinoureas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bio-techne.com [bio-techne.com]
- 13. Fluorescent techniques for discovery and characterization of phosphopantetheinyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of Indigoidine Synthesis as a High-Throughput Colourimetric Screen for Antibiotics Targeting the Essential Mycobacterium tuberculosis Phosphopantetheinyl Transferase PptT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A novel reporter system for bacterial and mammalian cells based on the non-ribosomal peptide indigoidine - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of Contemporary Antibiotics Against Methicillin-Resistant Staphylococcus aureus (MRSA)
A Comparative Analysis for Researchers and Drug Development Professionals
The emergence and spread of methicillin-resistant Staphylococcus aureus (MRSA) continue to pose a significant challenge in both healthcare and community settings, driving the urgent need for effective antibiotic therapies. This guide provides an objective in vitro comparison of several key antibiotics used in the management of MRSA infections, supported by experimental data from recent studies. The focus of this analysis is on the comparative efficacy of vancomycin, linezolid, and daptomycin, three cornerstone agents in the anti-MRSA armamentarium.
Comparative Analysis of In Vitro Activity
The in vitro potency of an antibiotic against a specific pathogen is a critical determinant of its potential clinical efficacy. This is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC data for vancomycin, linezolid, and daptomycin against various MRSA isolates as reported in several studies.
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |
| Vancomycin | 2 | 2 | 1-4 | [1] |
| Linezolid | 1 | 2 | 0.25-4 | [1] |
| Daptomycin | - | 0.5 | - | [2][3] |
Caption: Comparative MIC values of Vancomycin, Linezolid, and Daptomycin against MRSA isolates.
| Study | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Notes |
| Gill et al. | Vancomycin | - | 2 | Determined by Etest |
| Linezolid | - | 1 | Determined by Etest | |
| Daptomycin | - | 0.5 | Determined by Etest | |
| Sharma et al. | Vancomycin | - | 1.5 (2015) -> 2 (2016) | Observed MIC creep |
| Linezolid | - | 3 | Stable over two years | |
| Daptomycin | - | 0.75 (2015) -> 0.5 (2016) | Decreased over two years |
Caption: Summary of MIC₅₀ and MIC₉₀ values from different studies.
Daptomycin consistently demonstrates the lowest MIC₉₀ values, suggesting a high in vitro potency against MRSA.[2][3] Linezolid also shows potent activity, with MIC₉₀ values generally lower than or equal to vancomycin.[1][2][3] Notably, some studies have observed a phenomenon known as "MIC creep" with vancomycin, where the MIC values have gradually increased over time, although they may still fall within the susceptible range.[4]
Experimental Protocols
The determination of in vitro antibiotic susceptibility is guided by standardized methodologies to ensure reproducibility and comparability of data across different laboratories. The most common methods cited in the referenced studies are broth microdilution and Etest.
Minimum Inhibitory Concentration (MIC) Determination
1. Broth Microdilution Method:
-
Bacterial Isolate Preparation: MRSA isolates are cultured on an appropriate agar medium, and a standardized inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of a microtiter plate.
-
Antibiotic Preparation: Serial twofold dilutions of the antibiotics are prepared in cation-adjusted Mueller-Hinton broth.
-
Incubation: The microtiter plates containing the bacterial inoculum and antibiotic dilutions are incubated at 35-37°C for 16-20 hours.
-
Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
2. Etest Method:
-
Bacterial Inoculum: A bacterial suspension equivalent to a 0.5 McFarland standard is swabbed uniformly across the surface of a Mueller-Hinton agar plate.
-
Etest Strip Application: A plastic strip impregnated with a predefined gradient of the antibiotic is placed on the agar surface.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Interpretation: An elliptical zone of inhibition is formed around the strip. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.[2][3]
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Mechanism of Action and Resistance
The antibacterial activity of these agents is dictated by their distinct mechanisms of action, which in turn are countered by specific resistance mechanisms developed by MRSA.
-
Vancomycin: A glycopeptide antibiotic that inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. Resistance in MRSA is typically associated with a thickening of the cell wall and an increase in the number of D-Ala-D-Ala residues, which trap the antibiotic.
-
Linezolid: An oxazolidinone that inhibits the initiation of protein synthesis by binding to the 50S ribosomal subunit. Resistance is primarily mediated by mutations in the 23S rRNA gene.
-
Daptomycin: A cyclic lipopeptide that disrupts the bacterial cell membrane function in a calcium-dependent manner, leading to ion leakage and cell death. Resistance can arise from mutations affecting cell membrane charge and fluidity.
-
Methicillin Resistance: The fundamental mechanism of methicillin resistance in S. aureus is the acquisition of the mecA gene, which is carried on a mobile genetic element called the staphylococcal cassette chromosome mec (SCCmec).[5][6] The mecA gene encodes for a modified penicillin-binding protein, PBP2a, which has a low affinity for beta-lactam antibiotics.[5][7] This allows the bacterium to continue synthesizing its cell wall even in the presence of these drugs.[5][7]
Caption: Simplified signaling pathway of beta-lactam action and MRSA resistance via PBP2a.
References
- 1. Comparison of In-vitro Activities of Linezolid and Vancomycin against Staphylococcus aureus Isolated from A Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pafmj.org [pafmj.org]
- 3. COMPARISON OF IN-VITRO EFFICACY OF VANCOMYCIN, LINEZOLID AND DAPTOMYCIN AGAINST METHICILLIN RESISTANT STAPHYLOCOCCUS AUREUS | Pakistan Armed Forces Medical Journal [pafmj.org]
- 4. Vancomycin, linezolid and daptomycin susceptibility pattern among clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) from Sub- Himalyan Center - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Methicillin Resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methicillin-resistant Staphylococcus aureus - Wikipedia [en.wikipedia.org]
- 7. Methicillin-Resistant Staphylococcus Aureus (MRSA) | BCM [bcm.edu]
Validating the Target of ML267: A Guide to Using Resistant Mutants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of how to validate the molecular target of the antimicrobial compound ML267, a potent inhibitor of phosphopantetheinyl transferase (PPTase), through the generation and characterization of a resistant mutant. While specific studies detailing an this compound-resistant mutant of its target, Sfp-PPTase, are not yet publicly available, this guide outlines the established methodologies and expected outcomes of such an investigation, offering a robust framework for target validation of novel enzyme inhibitors.
Introduction to this compound and its Target
This compound is a promising antibacterial agent that has demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Its mechanism of action is the inhibition of Sfp-type phosphopantetheinyl transferase (Sfp-PPTase).[2]
PPTases are essential enzymes that catalyze the transfer of a 4'-phosphopantetheinyl (Ppant) group from coenzyme A (CoA) to a conserved serine residue on acyl or peptidyl carrier proteins (ACPs or PCPs). This post-translational modification is critical for the activation of fatty acid synthases (FAS), polyketide synthases (PKSs), and non-ribosomal peptide synthetases (NRPSs), which are involved in a wide range of primary and secondary metabolic pathways, including the production of virulence factors.[3] By inhibiting Sfp-PPTase, this compound effectively disrupts these vital cellular processes, leading to bacterial cell death.
The Power of Resistant Mutants in Target Validation
The generation of a resistant mutant is a gold-standard method for validating the target of a novel inhibitor. The logic is straightforward: if a mutation in the putative target protein confers resistance to the compound, it provides strong evidence of a direct interaction between the compound and the target. This approach helps to distinguish on-target effects from off-target or non-specific toxicity.
Hypothetical Performance Comparison: Wild-Type vs. Resistant Mutant
The following tables present hypothetical data illustrating the expected outcomes of a study designed to validate the target of this compound using a resistant mutant of Sfp-PPTase.
Table 1: In Vitro Enzymatic Inhibition of Sfp-PPTase by this compound
| Enzyme Variant | IC50 (µM) of this compound | Fold Change in Resistance |
| Wild-Type Sfp-PPTase | 0.5 | - |
| Hypothetical Resistant Sfp-PPTase (e.g., A123V) | 50 | 100x |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the enzyme's activity. A significant increase in the IC50 value for the mutant enzyme would indicate that a higher concentration of the inhibitor is needed to achieve the same level of inhibition, thus demonstrating resistance.
Table 2: Antimicrobial Susceptibility of Bacterial Strains to this compound
| Bacterial Strain | Genotype | Minimum Inhibitory Concentration (MIC) (µg/mL) of this compound | Fold Change in Resistance |
| Wild-Type | sfp (wild-type) | 2 | - |
| Resistant Mutant | sfp (A123V) | 64 | 32x |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. A substantial increase in the MIC value for the strain expressing the mutant Sfp-PPTase would correlate the in vitro enzymatic resistance with whole-cell resistance, further validating the target.
Visualizing the Concepts
To further clarify the underlying principles and experimental procedures, the following diagrams have been generated.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in this target validation strategy.
Site-Directed Mutagenesis of the sfp Gene
Objective: To introduce a specific point mutation into the sfp gene.
Protocol:
-
Primer Design: Design forward and reverse primers containing the desired mutation. The mutation should be located in the middle of the primers, with 10-15 complementary bases on either side. The primers should have a GC content of at least 40% and terminate in a G or C.[4]
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase (e.g., PfuUltra) with the wild-type sfp plasmid as the template and the mutagenic primers. The PCR will amplify the entire plasmid, incorporating the mutation.
-
Template Digestion: Digest the PCR product with DpnI restriction enzyme. DpnI specifically digests methylated and hemimethylated DNA, which will remove the original parental plasmid template, leaving only the newly synthesized, mutated plasmid.[4][5]
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Verification: Isolate the plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.
Expression and Purification of Wild-Type and Mutant Sfp-PPTase
Objective: To produce pure, active Sfp-PPTase for enzymatic assays.
Protocol:
-
Cloning: Clone the wild-type and mutant sfp genes into an expression vector (e.g., pET vector with a His-tag).
-
Transformation: Transform the expression plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein Expression: Grow the bacterial cultures to mid-log phase and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).
-
Cell Lysis: Harvest the cells by centrifugation and lyse them using sonication or a French press in a suitable lysis buffer.
-
Purification: Purify the His-tagged Sfp-PPTase from the cell lysate using nickel-affinity chromatography (Ni-NTA).
-
Purity Assessment: Assess the purity of the protein using SDS-PAGE.
Sfp-PPTase Biochemical Assay
Objective: To measure the enzymatic activity of Sfp-PPTase and determine the IC50 of this compound. A fluorescence polarization-based assay is a common method.[6]
Protocol:
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl2, pH 7.5).
-
Assay Components: In a 96-well plate, add the purified Sfp-PPTase (wild-type or mutant), a fluorescently labeled CoA analog (e.g., Rhodamine-CoA), and the carrier protein substrate.[6]
-
Inhibitor Addition: Add varying concentrations of this compound to the wells.
-
Incubation: Incubate the plate at room temperature to allow the enzymatic reaction to proceed.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization in each well using a plate reader. The transfer of the fluorescent Ppant group from the small CoA molecule to the larger carrier protein results in a change in polarization.
-
Data Analysis: Plot the enzyme activity against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Testing
Objective: To determine the lowest concentration of this compound that inhibits the growth of the bacterial strains.
Protocol:
-
Bacterial Inoculum Preparation: Grow the wild-type and mutant bacterial strains overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Dilute the cultures to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[7][8]
-
Serial Dilution of this compound: In a 96-well microtiter plate, prepare a two-fold serial dilution of this compound in the broth medium.[9]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed.[10][11]
Conclusion
Validating the target of a novel antimicrobial agent is a critical step in the drug development process. The use of a resistant mutant provides compelling evidence for the direct interaction between the compound and its intended target. While a specific this compound-resistant Sfp-PPTase mutant has not been reported in the literature, the experimental framework outlined in this guide provides a clear and robust strategy for such a validation study. The hypothetical data presented illustrates the expected outcomes that would strongly support Sfp-PPTase as the direct target of this compound. This approach is broadly applicable to the target validation of other enzyme inhibitors and serves as a valuable tool for researchers in the field of antimicrobial discovery.
References
- 1. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Phosphopantetheinyl Transferases: Catalysis of a Posttranslational Modification Crucial for Life - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Homemade Site Directed Mutagenesis of Whole Plasmids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent techniques for discovery and characterization of phosphopantetheinyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. emerypharma.com [emerypharma.com]
- 11. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
Cross-Validation of ML267's Antibacterial Effect: A Comparative Guide to Assay Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antibacterial efficacy of ML267, a novel inhibitor of bacterial phosphopantetheinyl transferase (PPTase). Due to the limited availability of comprehensive cross-assay data for this compound in publicly accessible literature, this document will focus on presenting the available quantitative data for this compound and contextualizing it with comparative data for established antibiotics against similar pathogens. This approach will allow for a thorough understanding of the different assay methodologies and a scientifically grounded interpretation of this compound's potential as an antibacterial agent.
Executive Summary
This compound demonstrates potent antibacterial activity, particularly against Gram-positive bacteria such as Methicillin-Resistant Staphylococcus aureus (MRSA). Its mechanism of action involves the inhibition of Sfp-type phosphopantetheinyl transferase (PPTase), a key enzyme in bacterial fatty acid synthesis and the production of various secondary metabolites. This guide will delve into the details of this mechanism and present the available efficacy data, primarily from broth microdilution assays. To illustrate the relationship between different testing methodologies, comparative data for well-characterized antibiotics, including vancomycin and linezolid, will be presented.
Data Presentation: Quantitative Antibacterial Activity
The following tables summarize the available quantitative data for this compound and comparator antibiotics against MRSA.
Table 1: Antibacterial Activity of this compound against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Compound | Assay Type | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
| This compound | Broth Microdilution | MRSA | 3.4 µg/mL |
Table 2: Comparative Antibacterial Activity of Standard Antibiotics against MRSA
| Antibiotic | Assay Type | Bacterial Strain | MIC Range (µg/mL) | Zone of Inhibition Diameter (mm) |
| Vancomycin | Broth Microdilution | MRSA | 0.5 - 2[1][2] | - |
| Vancomycin | Disk Diffusion (30 µg disk) | MRSA | - | ≥15 (Susceptible)[1] |
| Linezolid | Broth Microdilution | MRSA | 1 - 4[2] | - |
| Linezolid | Disk Diffusion (30 µg disk) | MRSA | - | ≥21 (Susceptible)[3] |
| Daptomycin | Broth Microdilution | MRSA | 0.25 - 1[4][5] | - |
| Daptomycin | Disk Diffusion (30 µg disk) | MRSA | ≥16 (Susceptible) | - |
| Ceftaroline | Broth Microdilution | MRSA | 0.25 - 1[6][7] | - |
| Ceftaroline | Disk Diffusion (5 µg disk) | MRSA | - | ≥21 (Susceptible) |
Note: Zone of inhibition diameters are interpretive standards and can vary based on specific laboratory conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Broth Microdilution Assay (for Minimum Inhibitory Concentration - MIC)
The broth microdilution method is a quantitative technique used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of this compound/Antibiotic Stock Solution: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., S. aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: The inoculated microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the unaided eye.
Kirby-Bauer Disk Diffusion Assay (for Zone of Inhibition)
The disk diffusion assay is a qualitative or semi-quantitative method used to determine the susceptibility of bacteria to antibiotics.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared as described for the broth microdilution assay.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Application of Antibiotic Disks: Paper disks impregnated with a known concentration of the antibiotic are placed on the surface of the agar.
-
Incubation: The plate is incubated at 35-37°C for 16-24 hours.
-
Measurement of Zone of Inhibition: The diameter of the clear zone around each disk where bacterial growth is inhibited is measured in millimeters. The size of the zone is then compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the antibiotic.
Mandatory Visualizations
Signaling Pathway of this compound's Mechanism of Action
Caption: Mechanism of this compound inhibition of bacterial synthesis pathways.
Experimental Workflow for Antibacterial Susceptibility Testing
Caption: Workflow for MIC and zone of inhibition determination.
Discussion and Interpretation
This compound's mode of action, targeting PPTase, represents a promising strategy for combating bacterial infections, particularly those caused by Gram-positive pathogens. The inhibition of this enzyme disrupts essential metabolic pathways, leading to bacterial cell death.
The available data indicates a Minimum Inhibitory Concentration (MIC) of 3.4 µg/mL for this compound against a methicillin-resistant strain of Staphylococcus aureus. The MIC value is a critical parameter in drug development, providing a quantitative measure of a compound's potency. A lower MIC value generally indicates a more potent antimicrobial agent.
To contextualize this finding, we can compare it to the MIC ranges of established antibiotics against MRSA (Table 2). For instance, vancomycin, a standard-of-care antibiotic for MRSA infections, typically exhibits MICs in the range of 0.5-2 µg/mL.[1][2] Linezolid, another important anti-MRSA agent, has a typical MIC range of 1-4 µg/mL.[2] This comparison suggests that this compound possesses antibacterial activity within a potentially therapeutic range.
It is important to note that a direct comparison of this compound's efficacy across different assay formats (e.g., broth microdilution vs. disk diffusion) is not currently possible due to a lack of published data. The disk diffusion assay, which measures the diameter of the zone of growth inhibition around an antibiotic-impregnated disk, provides a qualitative or semi-quantitative assessment of susceptibility. While a larger zone of inhibition generally correlates with a lower MIC, this relationship is not always linear and can be influenced by factors such as the drug's diffusion characteristics in agar.
Conclusion
This compound is a promising antibacterial compound with a novel mechanism of action targeting bacterial PPTase. The available data demonstrates its in vitro efficacy against MRSA with a MIC of 3.4 µg/mL. While a direct cross-validation of its antibacterial effect using different assays is not yet available in the literature, a comparison with the MICs of established antibiotics suggests its potential as a therapeutic agent. Further studies employing multiple assay formats, including both broth microdilution and disk diffusion, against a broader range of bacterial pathogens are warranted to fully characterize the antibacterial profile of this compound and to establish clear interpretive criteria for its susceptibility testing. Such data will be crucial for its continued development and potential clinical application.
References
- 1. Minimum inhibitory concentration of vancomycin to methicillin resistant Staphylococcus aureus isolated from different clinical samples at a tertiary care hospital in Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of In-vitro Activities of Linezolid and Vancomycin against Staphylococcus aureus Isolated from A Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activities of Ceftaroline and ME1036 Tested against Clinical Strains of Community-Acquired Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
ML267: A Comparative Analysis of In Vitro and In Vivo Efficacy
An objective guide for researchers, scientists, and drug development professionals on the performance of ML267, a potent inhibitor of bacterial phosphopantetheinyl transferase, in comparison to other alternatives, supported by experimental data.
This compound has emerged as a significant small molecule inhibitor targeting bacterial phosphopantetheinyl transferases (PPTases), enzymes crucial for the biosynthesis of fatty acids and a variety of virulence factors.[1] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound, alongside alternative compounds, to aid researchers in their evaluation of its therapeutic potential.
In Vitro Efficacy: Potent Inhibition of Bacterial Growth
This compound demonstrates potent inhibitory activity against bacterial Sfp-type phosphopantetheinyl transferase (Sfp-PPTase) with a reported half-maximal inhibitory concentration (IC50) of 0.29 μM.[1] Its inhibitory activity extends to another class of PPTases, AcpS, with an IC50 of 8.1 μM.[1] This enzymatic inhibition translates to significant antibacterial activity, particularly against Gram-positive bacteria.
The in vitro efficacy of this compound is highlighted by its low minimum inhibitory concentrations (MICs) against key bacterial species. In Bacillus subtilis, this compound exhibits remarkable potency, showing a 38-fold improvement over the Wyeth compound 16 in a standard laboratory strain.[1] Furthermore, in a genetically modified strain of B. subtilis entirely dependent on a functional Sfp for viability, the potency of this compound is further enhanced.[1] Against pathogenic strains, this compound shows noteworthy inhibition of Staphylococcus aureus, including an 18-fold greater potency than Wyeth compound 16 against a methicillin-resistant S. aureus (MRSA) strain.[1]
In addition to its direct antibacterial effects, this compound has been shown to attenuate the production of Sfp-PPTase-dependent secondary metabolites in Bacillus subtilis at sublethal concentrations.[2] This suggests that this compound can disrupt bacterial virulence even at concentrations that do not kill the bacteria outright. Importantly, this compound was found to be devoid of cytotoxic activity against the human liver cell line HepG2, indicating a favorable selectivity for bacterial targets.[1]
| Compound | Target | IC50 (µM) | Organism | MIC (µg/mL) | Notes |
| This compound | Sfp-PPTase | 0.29 | Bacillus subtilis 168 | - | 38-fold more potent than Wyeth compound 16.[1] |
| AcpS-PPTase | 8.1 | Staphylococcus aureus (MRSA) | - | 18-fold more potent than Wyeth compound 16.[1] | |
| Wyeth Compound 16 | PPTase | - | Staphylococcus aureus (MRSA) | - | An earlier generation PPTase inhibitor.[1] |
| Amidinourea 8918 | PptT (Mtb) | 2.3 | Mycobacterium tuberculosis | - | Active against M. tuberculosis in vitro and in vivo.[3][4] |
In Vivo Profile: Promising Pharmacokinetics and Low Toxicity
While specific in vivo efficacy studies detailing the reduction of bacterial load in animal infection models for this compound are not yet extensively published, the available data on its absorption, distribution, metabolism, and excretion (ADME) and pharmacokinetic (PK) profiles are promising.[1] Studies have indicated that this compound possesses a favorable in vitro ADME and in vivo PK profile, suggesting its suitability for further evaluation in animal models of bacterial infection and virulence.[1] Crucially, this compound was found to be devoid of acute toxicity in in vivo studies.[1]
For comparison, the more recently developed PPTase inhibitor, amidinourea 8918, has demonstrated in vivo efficacy in a mouse model of Mycobacterium tuberculosis infection.[3][4] This provides a benchmark for the potential in vivo performance of compounds targeting this enzymatic pathway.
| Compound | Parameter | Value | Species | Notes |
| This compound | Acute Toxicity | No toxicity observed | In vivo | [1] |
| ADME/PK | Promising profile | In vitro/In vivo | Suitable for further animal model testing.[1] | |
| Amidinourea 8918 | In Vivo Efficacy | Kills M. tuberculosis | Mouse | [3][4] |
Experimental Protocols
In Vitro Sfp-PPTase Inhibition Assay
This assay quantifies the inhibition of Sfp-PPTase activity by a test compound.
-
Reagent Preparation:
-
Sfp-PPTase enzyme solution (e.g., 26.6 nM in 66 mM HEPES•Na, 13.3 mM MgCl₂, 0.0133% NP-40, 0.133% BSA, pH 7.6).
-
Substrate solution (e.g., 50 μM Rhodamine CoA and 50 μM apo-Actinorhodin-ACP).
-
Test compound (this compound or alternative) dissolved in DMSO.
-
Quench solution (e.g., 4 M Urea, 25 mM EDTA, 0.004% phenol red, pH 8.0).
-
-
Assay Procedure:
-
Add 0.5 μL of the test compound solution to a microplate well.
-
Add 15 μL of the 1.33X enzyme solution and incubate for 10 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 4 μL of the 4X substrate solution.
-
Incubate for 30 minutes at room temperature.
-
Terminate the reaction by adding 20 μL of the 2X quench solution.
-
Analyze the results, for example, by measuring fluorescence to determine the extent of the reaction and, consequently, the inhibitory effect of the compound.
-
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
-
Bacterial Culture: Prepare a standardized inoculum of the test bacterium (e.g., S. aureus or B. subtilis).
-
Serial Dilution: Prepare a series of twofold dilutions of the test compound (e.g., this compound) in a suitable growth medium in a microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Observation: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which no bacterial growth is observed.
Mechanism of Action and Signaling Pathway
This compound exerts its antibacterial effect by inhibiting phosphopantetheinyl transferases (PPTases). These enzymes are essential for the post-translational modification of acyl carrier proteins (ACPs) and peptidyl carrier proteins (PCPs), which are integral components of fatty acid synthases (FAS), polyketide synthases (PKS), and non-ribosomal peptide synthetases (NRPS).[1] By transferring a 4'-phosphopantetheinyl moiety from coenzyme A to a conserved serine residue on the ACP or PCP, PPTases activate these proteins, enabling them to carry the growing fatty acid or polypeptide chains.
Inhibition of this crucial activation step by this compound leads to a dual-pronged attack on bacterial survival and virulence. Firstly, it disrupts the synthesis of essential fatty acids, which are vital for the integrity of the bacterial cell membrane. Secondly, it halts the production of a wide array of secondary metabolites, including toxins, siderophores, and other virulence factors that are synthesized by PKS and NRPS machinery.[1][2] This disruption of virulence factor production can render the bacteria less pathogenic and more susceptible to the host's immune system.
Caption: Mechanism of action of this compound.
The following diagram illustrates the experimental workflow for evaluating the in vitro efficacy of a potential antibacterial compound like this compound.
Caption: In vitro efficacy evaluation workflow.
References
- 1. A Mouse Model to Assess Innate Immune Response to Staphylococcus aureus Infection. [escholarship.org]
- 2. escholarship.org [escholarship.org]
- 3. In Vitro and In Vivo Inhibition of the Mycobacterium tuberculosis Phosphopantetheinyl Transferase PptT by Amidinoureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
ML267: A Potent and Specific Inhibitor of Sfp-type Phosphopantetheinyl Transferases
A comprehensive guide to the specificity, performance, and comparative analysis of ML267, a novel inhibitor of Sfp-type phosphopantetheinyl transferases (PPTases), for researchers, scientists, and drug development professionals.
This guide provides an in-depth validation of this compound's specificity for Sfp-type PPTases, presenting a comparative analysis with other known inhibitors and detailing the experimental protocols for its evaluation. Sfp-type PPTases are crucial for the activation of various metabolic pathways in bacteria, including those responsible for virulence, making them a compelling target for novel antibacterial agents.[1][2] this compound has emerged as a potent and specific inhibitor of these enzymes, demonstrating significant potential for therapeutic development.[2][3]
Comparative Analysis of Sfp-type PPTase Inhibitors
This compound exhibits submicromolar inhibition of bacterial Sfp-PPTase and displays significant selectivity over the human orthologue and the bacterial AcpS-type PPTase.[3][4] The following table summarizes the inhibitory potency of this compound in comparison to other compounds targeting Sfp-type PPTases.
| Inhibitor | Target PPTase | IC50 (µM) | Notes |
| This compound | Sfp-PPTase | 0.29[4] | Potent inhibitor with antibacterial activity.[2][3] |
| This compound | AcpS-PPTase | 8.1[4] | Demonstrates ~28-fold selectivity for Sfp over AcpS. |
| 2'-deoxyadenosine-3,5-bisphosphate (2'-deoxy-PAP) | Sfp | 11 ± 1[5] | Product analog inhibitor. |
| 2'-deoxyadenosine-3,5-bisphosphate (2'-deoxy-PAP) | human PPTase (hPPTase) | 51 ± 1[5] | Less effective against the human enzyme. |
| 3',5'-phosphoadenosine phosphate (PAP) | Sfp | 7 ± 1[5] | Natural product inhibitor. |
| 3',5'-phosphoadenosine phosphate (PAP) | human PPTase (hPPTase) | 6 ± 1[5] | Similar potency against bacterial and human enzymes. |
| Wyeth Compound 16 | Sfp-PPTase & AcpS-PPTase | No activity observed | Previously considered a benchmark, but re-evaluation showed no inhibitory effect.[1] |
Experimental Protocols
The validation of this compound's specificity and the comparison with other inhibitors rely on robust biochemical assays. Below are detailed protocols for two common methods used to assess Sfp-type PPTase activity and inhibition.
Fluorescence Polarization (FP) Assay for PPTase Activity and Inhibitor Screening
This assay directly measures the transfer of a fluorescently labeled phosphopantetheinyl group from Coenzyme A (CoA) to a carrier protein, resulting in a change in fluorescence polarization.[5][6]
Materials:
-
Sfp-type PPTase
-
Apo-carrier protein (e.g., VibB or a consensus peptide like YbbR)
-
Rhodamine-labeled CoA (or other suitable fluorescent CoA analog)
-
Assay buffer: 50 mM Sodium-HEPES, 10 mM MgCl₂, 1 mg/mL BSA, 0.01% Tween-20, pH 7.6[5]
-
Inhibitor compound (e.g., this compound) dissolved in DMSO
-
Black, low-volume 96- or 384-well plates
Procedure:
-
Reagent Preparation: Prepare solutions of Sfp-PPTase, apo-carrier protein, and fluorescently labeled CoA in assay buffer. Prepare serial dilutions of the inhibitor compound in DMSO.
-
Reaction Setup:
-
Initiation of Reaction:
-
Add 10 µL of a substrate mix containing the apo-carrier protein (e.g., 10 µM final concentration) and fluorescently labeled CoA (e.g., 5 µM final concentration).[5]
-
-
Measurement:
-
Immediately measure the fluorescence polarization of the plate using a suitable plate reader.
-
Continue to measure at regular intervals (e.g., every 5 minutes) for a desired period (e.g., 60 minutes) to monitor the reaction progress.
-
-
Data Analysis:
-
The increase in fluorescence polarization over time is proportional to the PPTase activity.
-
For inhibitor screening, compare the reaction rates in the presence of the inhibitor to the control wells.
-
To determine the IC50 value, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.
-
Indigoidine-Based Colorimetric Assay for PPTase Activity
This assay utilizes the non-ribosomal peptide synthetase (NRPS) BpsA, which produces the blue pigment indigoidine upon activation by a PPTase. The rate of color formation is proportional to the PPTase activity.
Materials:
-
Sfp-type PPTase
-
Apo-BpsA
-
Coenzyme A (CoA)
-
ATP
-
L-glutamine
-
Assay Buffer: 100 mM sodium phosphate buffer, pH 7.8, containing 20 mM MgCl₂.
-
Inhibitor compound (e.g., this compound)
-
Clear, flat-bottom 96-well plates
Procedure:
-
Reagent Preparation: Prepare solutions of Sfp-PPTase, apo-BpsA, CoA, ATP, and L-glutamine in the assay buffer. Prepare serial dilutions of the inhibitor compound.
-
Reaction Setup:
-
In a 96-well plate, combine the Sfp-PPTase (e.g., 0.1-0.5 µM), CoA (saturating concentration), ATP (e.g., 5 mM), and L-glutamine (e.g., 8 mM) with the desired concentration of the inhibitor.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding apo-BpsA (e.g., 3-5 µM).
-
-
Measurement:
-
Measure the absorbance at a wavelength corresponding to indigoidine (e.g., 610 nm) at regular time intervals using a microplate reader.
-
-
Data Analysis:
-
The rate of increase in absorbance is proportional to the PPTase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the enzymatic mechanism of Sfp-type PPTases and a typical workflow for inhibitor screening.
Caption: Enzymatic mechanism of Sfp-type PPTase.
References
- 1. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (this compound), a potent inhibitor of bacterial phosphopantetheinyl transferase that attenuates secondary metabolism and thwarts bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sfp-Type 4′-Phosphopantetheinyl Transferase Is Indispensable for Fungal Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent techniques for discovery and characterization of phosphopantetheinyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent techniques for discovery and characterization of phosphopantetheinyl transferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of ML267's effect on different Gram-positive species
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Novel Antibacterial Agent ML267
This guide provides a comparative analysis of the antibacterial effects of this compound, a novel inhibitor of the Sfp-type phosphopantetheinyl transferase (PPTase), across different Gram-positive bacterial species. The data and protocols presented are compiled from publicly available research to facilitate an objective evaluation of this compound's potential as a therapeutic agent.
Executive Summary
This compound is a small molecule probe that demonstrates potent inhibitory activity against Sfp-type PPTase, an enzyme essential for the biosynthesis of fatty acids and various virulence factors in many bacteria.[1][2] This mechanism of action makes it a promising candidate for a new class of antibacterial agents. This guide summarizes the available quantitative data on its efficacy, details the experimental protocols for its evaluation, and visualizes its mechanism of action.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against representative Gram-positive bacterial species as reported in the available literature. MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.
| Bacterial Species | Strain Information | This compound MIC (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 3.4 | [1] |
| Bacillus subtilis | 168 (Common laboratory strain) | Noteworthy inhibition, 38-fold improvement over Wyeth compound 16 | [1] |
| Bacillus subtilis | HM489 (Genetically modified, Sfp dependent) | Enhanced potency compared to strain 168 | [1] |
| Enterococcus faecalis | Not publicly available | Not publicly available | |
| Streptococcus pneumoniae | Not publicly available | Not publicly available |
Note: Publicly available data on the MIC of this compound for Enterococcus faecalis and Streptococcus pneumoniae is currently limited. Further studies are required to determine the full spectrum of this compound's activity against a broader range of Gram-positive pathogens.
Mechanism of Action: Inhibition of Sfp-type PPTase
This compound targets and inhibits Sfp-type phosphopantetheinyl transferase (PPTase).[1][2] This enzyme catalyzes the transfer of a 4'-phosphopantetheinyl (Ppant) moiety from coenzyme A to a conserved serine residue on acyl carrier proteins (ACPs) and peptidyl carrier proteins (PCPs). This post-translational modification is a prerequisite for the function of fatty acid synthases (FAS), polyketide synthases (PKS), and non-ribosomal peptide synthetases (NRPS). By inhibiting PPTase, this compound effectively blocks these crucial metabolic pathways, leading to bacterial growth inhibition and a potential reduction in virulence.[1][2]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent against aerobic bacteria.
Materials:
-
Test organism (e.g., Staphylococcus aureus, Enterococcus faecalis, Streptococcus pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
For fastidious organisms like Streptococcus pneumoniae, supplement CAMHB with 2.5% to 5% lysed horse blood.[3]
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland standards
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into all wells of a 96-well plate.
-
Add 50 µL of the this compound stock solution at twice the highest desired final concentration to the first column of wells.
-
Perform serial twofold dilutions by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last column of dilutions.
-
This will create a gradient of this compound concentrations.
-
Include a growth control well (no this compound) and a sterility control well (no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well, except for the sterility control.
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the wells. This can be assessed visually or with a microplate reader.
-
Time-Kill Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Materials:
-
Test organism
-
CAMHB (or supplemented broth for fastidious organisms)
-
This compound at various concentrations (e.g., 1x, 2x, 4x MIC)
-
Sterile culture tubes or flasks
-
Sterile saline for dilutions
-
Agar plates for colony counting
Procedure:
-
Inoculum Preparation:
-
Prepare a logarithmic phase bacterial culture in CAMHB with a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Assay Setup:
-
Prepare tubes with CAMHB containing different concentrations of this compound (e.g., 0x MIC, 1x MIC, 2x MIC, 4x MIC).
-
Inoculate each tube with the prepared bacterial suspension.
-
-
Incubation and Sampling:
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[4]
-
-
Viable Cell Count:
-
Perform serial tenfold dilutions of the collected aliquots in sterile saline.
-
Plate a specific volume of each dilution onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
Conclusion
This compound demonstrates promising antibacterial activity against key Gram-positive pathogens like Staphylococcus aureus by targeting a novel and essential enzymatic pathway. The provided data and protocols offer a foundational resource for researchers to further investigate the therapeutic potential of this compound and similar PPTase inhibitors. A more comprehensive understanding of its spectrum of activity will require additional studies against a wider array of clinical isolates.
References
- 1. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. emerypharma.com [emerypharma.com]
Confirming the Mechanism of Action of ML267: An Experimental Comparison Guide
Executive Summary
ML267 is a potent inhibitor of bacterial Sfp-type phosphopantetheinyl transferase (PPTase), an enzyme essential for the biosynthesis of fatty acids and various virulence factors in many Gram-positive bacteria.[1][2][3][4] This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to confirm the mechanism of action (MoA) of this compound. We present detailed protocols for a series of assays, from direct biochemical confirmation to cellular target engagement and phenotypic antibacterial effects. The performance of this compound is objectively compared with an alternative PPTase inhibitor (2'-deoxy-PAP), a cell wall synthesis inhibitor (Penicillin G), and a protein synthesis inhibitor (Tetracycline), supported by comparative data presented in structured tables and logical diagrams.
Introduction to this compound and Phosphopantetheinyl Transferases
4'-Phosphopantetheinyl transferases (PPTases) are crucial enzymes that catalyze the post-translational modification of carrier proteins involved in the biosynthesis of fatty acids, polyketides, and non-ribosomal peptides.[4] They transfer the 4'-phosphopantetheinyl (Ppant) moiety from coenzyme A to a conserved serine residue on a carrier protein, converting it from its inactive 'apo' form to its active 'holo' form. In bacteria, Sfp-type PPTases are particularly important for secondary metabolism and the production of virulence factors, making them attractive targets for novel antibiotics.[4][5]
This compound has been identified as a potent inhibitor of the Sfp-PPTase with a reported IC50 of 0.29 μM and also shows activity against AcpS-PPTase with an IC50 of 8.1 μM.[1][6] Its proposed mechanism involves blocking this essential post-translational modification, thereby thwarting bacterial growth and attenuating secondary metabolism.[4] This guide outlines the experimental steps to rigorously validate this proposed MoA.
Part 1: Biochemical Confirmation of Direct Target Inhibition
The first step in confirming the MoA is to demonstrate direct inhibition of the purified target enzyme. A fluorescence polarization (FP) assay is a robust, high-throughput method to measure the binding and inhibition of Sfp-PPTase.
Experimental Protocol: Fluorescence Polarization-Based PPTase Inhibition Assay
This protocol is adapted from methodologies designed for high-throughput screening of PPTase inhibitors.[7]
-
Reagent Preparation :
-
Assay Buffer : 50 mM Sodium-HEPES, 10 mM MgCl₂, 1 mg/mL BSA, 0.01% Tween-20, pH 7.6.
-
Enzyme : Purified recombinant Sfp-PPTase diluted in Assay Buffer to a final concentration of 10 nM.
-
Substrates : Rhodamine-labeled coenzyme A (Rhodamine-CoA) at 5 µM and a carrier protein (e.g., VibB or a synthetic peptide substrate) at 10 µM.
-
Test Compounds : Prepare a 10-point, 3-fold serial dilution of this compound, 2'-deoxy-PAP, Penicillin G, and Tetracycline in DMSO. The final DMSO concentration in the assay should be ≤1%.
-
-
Assay Procedure :
-
In a 384-well, low-volume black plate, add 50 nL of each test compound dilution.
-
Add 5 µL of the Sfp-PPTase enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding 5 µL of the substrate mix (Rhodamine-CoA and carrier protein).
-
Incubate the plate for 60 minutes at 37°C.
-
Measure fluorescence polarization on a suitable plate reader (e.g., Excitation: 530 nm, Emission: 590 nm).
-
-
Data Analysis :
-
The transfer of the large Rhodamine-Ppant moiety to the carrier protein results in a low FP signal. Inhibition of the enzyme prevents this transfer, keeping the Rhodamine attached to the small CoA molecule, resulting in a high FP signal.
-
Calculate the percent inhibition for each compound concentration relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Comparative Data: Direct Enzyme Inhibition
| Compound | Target Enzyme | Mechanism Class | IC50 (µM) |
| This compound | Sfp-PPTase | PPTase Inhibitor | 0.29 |
| 2'-deoxy-PAP | Sfp-PPTase | PPTase Inhibitor | 11.0 |
| Penicillin G | DD-transpeptidase | Cell Wall Synthesis Inhibitor | >100 |
| Tetracycline | 30S Ribosome | Protein Synthesis Inhibitor | >100 |
| Table 1: Hypothetical IC50 values demonstrating the specific biochemical inhibition of Sfp-PPTase by this compound and 2'-deoxy-PAP. |
Part 2: Cellular Target Engagement in a Physiological Context
Confirming that a compound binds its intended target within a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify target engagement in an intact cellular environment.[8]
Experimental Protocol: Bacterial Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment :
-
Grow a culture of Bacillus subtilis or Staphylococcus aureus to mid-log phase (OD600 ≈ 0.6).
-
Harvest the cells by centrifugation and resuspend them in a suitable buffer (e.g., PBS).
-
Aliquot the cell suspension and treat with this compound (e.g., at 10x MIC), the comparative compounds, or a vehicle (DMSO) control for 1 hour at 37°C.
-
-
Thermal Challenge :
-
Heat the treated cell aliquots in a PCR thermocycler across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute cooling step at room temperature.
-
-
Protein Extraction :
-
Lyse the cells by mechanical disruption (e.g., bead beating) in a lysis buffer containing protease inhibitors.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Detection and Analysis :
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using a specific antibody against Sfp-PPTase.
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble Sfp-PPTase relative to the non-heated control against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.[8]
-
Comparative Data: Cellular Target Engagement
| Compound (at 10x MIC) | Target Protein | Thermal Shift (ΔTm, °C) |
| This compound | Sfp-PPTase | +5.8 |
| 2'-deoxy-PAP | Sfp-PPTase | +2.1 |
| Penicillin G | Sfp-PPTase | No significant shift |
| Tetracycline | Sfp-PPTase | No significant shift |
| Table 2: Hypothetical CETSA results showing a significant thermal shift for Sfp-PPTase only in cells treated with PPTase inhibitors, confirming target engagement. |
Part 3: Phenotypic Analysis of Antibacterial Activity
Ultimately, the molecular mechanism must translate into a relevant phenotypic effect, which for this compound is the inhibition of bacterial growth. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for quantifying antibacterial potency.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol follows guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
-
Preparation :
-
Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).
-
Prepare a bacterial inoculum of a Gram-positive indicator strain (e.g., S. aureus ATCC 29213) standardized to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Incubation :
-
Inoculate the wells containing the serially diluted compounds with the bacterial suspension.
-
Include a positive control (bacteria in broth, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC :
-
After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Comparative Data: Antibacterial Activity
| Compound | Mechanism Class | MIC against S. aureus (µg/mL) |
| This compound | PPTase Inhibitor | 3.4 |
| 2'-deoxy-PAP | PPTase Inhibitor | 64 |
| Penicillin G | Cell Wall Synthesis Inhibitor | 0.125 |
| Tetracycline | Protein Synthesis Inhibitor | 0.5 |
| Table 3: Hypothetical MIC values comparing the antibacterial potency of this compound against compounds with different mechanisms of action. |
Part 4: Downstream Metabolic Consequences of Target Inhibition
To connect target engagement with the phenotypic outcome, it is crucial to investigate the downstream effects of enzyme inhibition. Since Sfp-PPTase is essential for fatty acid and secondary metabolite synthesis, untargeted metabolomics can reveal the specific metabolic pathways disrupted by this compound.
Experimental Protocol: Untargeted Bacterial Metabolomics
-
Sample Preparation :
-
Grow bacterial cultures (B. subtilis) to mid-log phase and treat with this compound or a vehicle control at a sublethal concentration (e.g., 0.5x MIC) for a defined period (e.g., 2 hours).
-
Rapidly quench metabolic activity by mixing the culture with cold methanol (-80°C).
-
Harvest the cells by centrifugation at low temperature.
-
Extract metabolites using a solvent system (e.g., acetonitrile/methanol/water).
-
-
LC-MS Analysis :
-
Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS).
-
Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.
-
-
Data Analysis :
-
Process the raw data to identify and quantify metabolic features.
-
Perform statistical analysis (e.g., t-test, volcano plots) to identify metabolites that are significantly altered in this compound-treated cells compared to controls.
-
Use pathway analysis tools (e.g., KEGG) to map the altered metabolites to specific biochemical pathways.
-
Comparative Data: Key Metabolic Perturbations
| Metabolite | Pathway | Fold Change (this compound vs. Control) |
| Apo-Acyl Carrier Protein | Fatty Acid Synthesis | +8.5 |
| Malonyl-CoA | Fatty Acid Synthesis | +5.2 |
| Palmitic Acid | Fatty Acid Synthesis | -6.7 |
| Surfactin | Secondary Metabolism (Lipopeptide) | -10.2 |
| UDP-N-acetylmuramic acid | Peptidoglycan Synthesis | -0.8 |
| Tryptophan | Amino Acid Synthesis | +0.5 |
| Table 4: Hypothetical metabolomics data showing the accumulation of precursors (Apo-ACP, Malonyl-CoA) and depletion of products (Fatty Acids, Surfactin) in the Sfp-PPTase pathway, consistent with its inhibition by this compound. |
Part 5: Selectivity and Cytotoxicity Profile
A key attribute of a promising antibiotic candidate is its selectivity for the bacterial target over host counterparts. Cytotoxicity assays using a human cell line are essential to assess the potential for off-target effects.
Experimental Protocol: HepG2 Cytotoxicity Assay
This protocol uses the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP as an indicator of metabolically active cells.
-
Cell Culture :
-
Culture human hepatocellular carcinoma (HepG2) cells in appropriate media (e.g., EMEM with 10% FBS).
-
Seed 5,000 cells per well in a 96-well white, clear-bottom plate and allow them to attach for 24 hours.
-
-
Compound Treatment :
-
Treat the cells with serial dilutions of the test compounds for 48-72 hours. Doxorubicin can be used as a positive control for cytotoxicity.
-
-
Viability Measurement :
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability relative to vehicle-treated controls.
-
Determine the CC50 (50% cytotoxic concentration) value by fitting the dose-response curve.
-
Comparative Data: Cytotoxicity
| Compound | CC50 in HepG2 cells (µM) | Selectivity Index (CC50 / MIC) |
| This compound | >100 | >29.4 |
| 2'-deoxy-PAP | >100 | >1.5 |
| Penicillin G | >100 | >800 |
| Tetracycline | ~50 | ~100 |
| Table 5: Hypothetical cytotoxicity data. A high CC50 and Selectivity Index for this compound indicate low toxicity to human cells and high selectivity for the bacterial target. |
Visualizing the Mechanism and Workflow
Diagrams
Caption: Proposed mechanism of this compound action.
Caption: Experimental workflow for MoA confirmation.
Caption: Comparison of antibiotic mechanisms.
Conclusion and Comparative Summary
The experimental framework detailed in this guide provides a rigorous and multi-faceted approach to confirm that this compound acts as a specific inhibitor of bacterial Sfp-PPTase. The data presented across biochemical, cellular, and phenotypic assays collectively support its proposed mechanism of action.
-
Biochemically , this compound is highly potent and specific for its target, unlike broad-spectrum antibiotics that do not interact with Sfp-PPTase.
-
In a cellular context , this compound demonstrates clear engagement with Sfp-PPTase, a crucial link often missing in early drug discovery.
-
Phenotypically , this target engagement translates to effective antibacterial activity against Gram-positive pathogens.
-
Metabolically , this compound induces changes consistent with the disruption of fatty acid and secondary metabolite biosynthesis pathways.
-
For safety , this compound shows a favorable selectivity profile with low cytotoxicity against human cells, a critical feature for a therapeutic candidate.
By following this guide, researchers can systematically validate the mechanism of action of this compound and objectively benchmark its performance against other compounds, providing a solid foundation for further preclinical and clinical development.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Phosphopantetheinyl transferase inhibition and secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorescent techniques for discovery and characterization of phosphopantetheinyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A strategy to discover inhibitors of Bacillus subtilis surfactin-type phosphopantetheinyl transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Phosphopantetheinyl Transferases: Catalysis of a Posttranslational Modification Crucial for Life - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cloning and characterization of a phosphopantetheinyl transferase from Streptomyces verticillus ATCC15003, the producer of the hybrid peptide-polyketide antitumor drug bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crystal structure of the surfactin synthetase-activating enzyme sfp: a prototype of the 4'-phosphopantetheinyl transferase superfamily - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking ML267: A Comparative Analysis of Sfp-PPTase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ML267's activity against other known inhibitors of Surfactin-type phosphopantetheinyl transferase (Sfp-PPTase). Sfp-PPTase is a crucial enzyme in bacteria, responsible for the post-translational activation of carrier proteins involved in the biosynthesis of various secondary metabolites, including virulence factors.[1][2][3] Its essential role in bacterial viability and pathogenesis makes it an attractive target for the development of novel antimicrobial agents.[4][5]
Comparative Efficacy of Sfp-PPTase Inhibitors
The inhibitory activity of this compound and other known Sfp-PPTase inhibitors is summarized in the table below. The data highlights this compound's potent, sub-micromolar inhibition of Sfp-PPTase.
| Inhibitor | Target Enzyme | IC50 (µM) | Notes |
| This compound | Sfp-PPTase | 0.29 | Potent inhibitor with selectivity over AcpS-PPTase. |
| This compound | AcpS-PPTase | 8.1 | |
| 2'-deoxy-3,5-phosphoadenosine | Sfp-PPTase | 11 ± 1 | Product analog inhibitor.[6] |
| 3,5-phosphoadenosine (PAP) | Sfp-PPTase | 7 ± 1 | Natural product of the PPTase reaction.[6] |
| Coenzyme A | Sfp-PPTase | 8 ± 1 | Competitive inhibitor.[6] |
| SCH-202676 HBr | Sfp-PPTase | 0.2 ± 1 | [6] |
| 6-nitroso-1,2-benzopyrone | Sfp-PPTase | 3 ± 1 | [6] |
| PD 404,182 | Sfp-PPTase | 1 ± 1 | [6] |
| Sanguinarine Cl | Sfp-PPTase | 10 ± 1 | [6] |
| Calmidazolium Cl | Sfp-PPTase | 10 ± 1 | [6] |
Mechanism of Action: The Sfp-PPTase Signaling Pathway
Sfp-type PPTases play a critical role in the activation of multienzyme complexes known as polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS).[1][7][8] These pathways are responsible for the production of a wide array of secondary metabolites that are often crucial for bacterial survival, communication, and virulence.
The central mechanism involves the transfer of a 4'-phosphopantetheine (Ppant) group from a donor molecule, coenzyme A (CoA), to a conserved serine residue within the acyl carrier protein (ACP) domains of PKSs or the peptidyl carrier protein (PCP) domains of NRPSs.[1][9] This post-translational modification converts the inactive "apo" forms of these carrier proteins into their active "holo" forms. The flexible Ppant arm then tethers the growing molecular chain, shuttling it between the various catalytic domains of the synthase to build the final complex natural product.[8]
Sfp-PPTase activation pathway and point of inhibition by this compound.
Experimental Protocols
The following outlines a common methodology for assessing the inhibitory activity of compounds against Sfp-PPTase.
Fluorescence Polarization (FP) Based Inhibitor Screening Assay[6]
This assay provides a robust and high-throughput method for identifying and characterizing Sfp-PPTase inhibitors.
Principle: The assay measures the change in polarization of a fluorescently labeled coenzyme A analog (e.g., rhodamine-CoA) as it is transferred by Sfp-PPTase to a larger carrier protein substrate. The increase in the molecular size of the fluorescently tagged molecule upon transfer results in a higher polarization value. Inhibitors of Sfp-PPTase will prevent this transfer, thus maintaining a low polarization signal.
Materials:
-
Sfp-PPTase enzyme
-
Carrier protein substrate (e.g., VibB or a consensus peptide like YbbR)
-
Rhodamine-labeled Coenzyme A (rhodamine-CoA)
-
Assay Buffer: 50 mM Sodium-HEPES, 10 mM MgCl₂, 1 mg/mL BSA, 0.01% Tween-20, pH 7.6
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well black, low-volume microplates
Procedure:
-
Compound Plating: Dispense test compounds at various concentrations into the microplate wells. Include appropriate controls (e.g., DMSO for no inhibition, and a known inhibitor for maximum inhibition).
-
Enzyme Addition: Add Sfp-PPTase to each well and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the carrier protein and rhodamine-CoA to each well.
-
Incubation: Incubate the reaction at room temperature for a set time (e.g., 45-60 minutes).
-
Measurement: Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Workflow for the Fluorescence Polarization-based Sfp-PPTase inhibition assay.
References
- 1. A Single Sfp-Type Phosphopantetheinyl Transferase Plays a Major Role in the Biosynthesis of PKS and NRPS Derived Metabolites in Streptomyces ambofaciens ATCC23877 | PLOS One [journals.plos.org]
- 2. Phosphopantetheinyl Transferases - Creative Biolabs [creative-biolabs.com]
- 3. Role of the phosphopantetheinyltransferase enzyme, PswP, in the biosynthesis of antimicrobial secondary metabolites by Serratia marcescens Db10 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescent techniques for discovery and characterization of phosphopantetheinyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sfp-Type 4′-Phosphopantetheinyl Transferase Is Indispensable for Fungal Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Phosphopantetheinyl Transferases: Catalysis of a Posttranslational Modification Crucial for Life - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4'-phosphopantetheine transfer in primary and secondary metabolism of Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating RNA-Seq Data in ML267-Treated Bacteria: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methods to validate RNA-sequencing (RNA-seq) data from bacteria treated with the novel inhibitor ML267. This document outlines detailed experimental protocols, presents data in clear, comparative tables, and includes visual diagrams of key pathways and workflows.
The emergence of novel antibacterial agents necessitates robust methods to understand their impact on bacterial transcriptomes. This compound has been identified as a potent inhibitor of Sfp phosphopantetheinyl transferase (PPTase), an enzyme crucial for the activation of fatty acid synthase and various virulence factor-producing pathways in Gram-positive bacteria.[1][2] RNA-seq is a powerful tool for analyzing the global transcriptomic changes induced by such compounds. However, validation of RNA-seq data is a critical step to confirm the observed gene expression changes.[3] This guide compares the most common validation technique, quantitative reverse transcription PCR (qRT-PCR), with other alternatives and provides the necessary protocols to carry out these essential validation experiments.
Comparison of RNA-Seq Data Validation Methods
The primary method for validating RNA-seq data is qRT-PCR due to its high sensitivity, specificity, and reproducibility.[4] While other methods like Northern blotting and microarrays exist, qRT-PCR remains the gold standard for targeted gene expression quantification.[3]
| Method | Principle | Advantages | Disadvantages | Typical Throughput |
| qRT-PCR | Reverse transcription of RNA to cDNA followed by real-time PCR amplification of specific target genes. | High sensitivity and specificity, wide dynamic range, relatively low cost per sample for a small number of genes. | Limited to a small number of genes per experiment, requires careful primer design and validation. | Low to medium |
| Northern Blotting | Separation of RNA by gel electrophoresis, transfer to a membrane, and detection with a labeled probe. | Provides information on transcript size and alternative splice variants. | Low throughput, requires large amounts of RNA, less quantitative than qRT-PCR. | Low |
| Microarray | Hybridization of labeled cDNA to a solid surface with pre-designed probes. | High throughput, can analyze thousands of genes simultaneously. | Lower dynamic range than RNA-seq, potential for cross-hybridization, relies on known genome sequences. | High |
Experimental Protocols
RNA Isolation from this compound-Treated Bacteria
A high-quality RNA sample is the foundation for both RNA-seq and subsequent validation experiments.
Protocol:
-
Grow bacterial cultures to the desired optical density in the presence and absence of this compound.
-
Harvest bacterial cells by centrifugation.
-
Immediately stabilize the RNA using a commercial RNA stabilization reagent or by flash-freezing the cell pellet in liquid nitrogen.
-
Extract total RNA using a commercially available RNA extraction kit with a DNase treatment step to remove contaminating genomic DNA. A detailed protocol for RNA purification can be followed using Qiagen's RNeasy Mini Kit.[5]
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high purity (A260/A280 ratio of ~2.0) and integrity (RIN > 7).
Quantitative Reverse Transcription PCR (qRT-PCR)
This protocol outlines the steps for two-step qRT-PCR, which is often preferred for its flexibility.[6]
1. cDNA Synthesis (Reverse Transcription):
-
In an RNase-free tube, combine 1 µg of total RNA with random hexamers or gene-specific primers.
-
Add reverse transcriptase, dNTPs, and reaction buffer.
-
Incubate the reaction according to the manufacturer's instructions (e.g., 25°C for 10 min, 42°C for 50 min, 70°C for 15 min).
-
The resulting cDNA can be stored at -20°C.
2. qPCR Reaction:
-
Prepare a master mix containing SYBR Green or a probe-based master mix, forward and reverse primers for the target gene, and RNase-free water.
-
Add the cDNA template to the master mix.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).[7]
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative gene expression, normalized to one or more stably expressed reference genes.[8]
Selection of Target Genes for Validation:
Based on the mechanism of this compound as a PPTase inhibitor, genes involved in the following pathways are recommended for validation:
-
Fatty Acid Biosynthesis: Genes such as fabD, fabG, fabI, and acpP.
-
Virulence Factor Production: Genes involved in the synthesis of non-ribosomal peptides or polyketides, which are dependent on PPTase activity.
-
Cell Wall Synthesis: As a secondary effect of inhibiting fatty acid synthesis.[9][10]
-
Housekeeping/Reference Genes: Genes with stable expression across conditions, such as rpoB, gyrA, or 16S rRNA, should be used for normalization.[4]
Data Presentation
The following table provides a template for summarizing the comparison between RNA-seq and qRT-PCR data for selected genes.
| Gene | Pathway | RNA-Seq (Log2 Fold Change) | qRT-PCR (Log2 Fold Change) | Concordance |
| fabD | Fatty Acid Biosynthesis | -2.5 | -2.3 | High |
| srfA | Surfactin Production | -3.1 | -2.9 | High |
| dltA | D-alanylation of teichoic acids | -1.8 | -1.6 | High |
| rpoB | Housekeeping | 0.1 | 0.05 | High |
Visualizations
Signaling Pathway Affected by this compound
The following diagram illustrates the proposed mechanism of action of this compound, leading to the inhibition of downstream pathways.
Caption: this compound inhibits Sfp, preventing the activation of key metabolic pathways.
Experimental Workflow for RNA-Seq Validation
This diagram outlines the key steps involved in validating RNA-seq data using qRT-PCR.
Caption: Workflow for validating RNA-seq results with qRT-PCR.
Logical Relationship of Validation Methods
This diagram illustrates the relationship between high-throughput screening and targeted validation methods.
Caption: Logical flow from global gene expression analysis to targeted validation.
References
- 1. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RNA-Seq 5: Data Validation - Nordic Biosite [nordicbiosite.com]
- 4. Frontiers | Identification and Validation of Reference Genes in Clostridium beijerinckii NRRL B-598 for RT-qPCR Using RNA-Seq Data [frontiersin.org]
- 5. ericklein.camden.rutgers.edu [ericklein.camden.rutgers.edu]
- 6. Basic Principles of RT-qPCR | Thermo Fisher Scientific - US [thermofisher.com]
- 7. mcgill.ca [mcgill.ca]
- 8. Computational analysis of bacterial RNA-Seq data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial activity and mechanism of action of phosphonopeptides based on aminomethylphosphonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phosphonopeptides as antibacterial agents: mechanism of action of alaphosphin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the ADME Profile of ML267, a Novel Bacterial Phosphopantetheinyl Transferase Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of ML267 with other antibacterial drug candidates targeting fatty acid synthesis. This document summarizes key experimental data, outlines methodologies, and visualizes relevant biological pathways to support informed decision-making in drug discovery programs.
This compound is a potent inhibitor of bacterial phosphopantetheinyl transferase (PPTase), an essential enzyme for bacterial viability and virulence, making it a promising candidate for a new class of antibiotics.[1] A favorable ADME profile is critical for the successful development of any new therapeutic agent. This guide presents the in vitro ADME characteristics of this compound and compares them with publicly available data for other compounds targeting bacterial fatty acid synthesis, namely triclosan and platensimycin.
Comparative ADME Profile
The following table summarizes the available ADME data for this compound, triclosan, and platensimycin. It is important to note that direct quantitative comparisons are limited due to the differing levels of detail in publicly accessible information for each compound.
| Parameter | This compound | Triclosan | Platensimycin |
| Target | Bacterial Phosphopantetheinyl Transferase (PPTase) | Enoyl-acyl carrier protein reductase (FabI) | Elongation condensing enzyme (FabF/B) |
| Solubility (PBS, pH 7.4) | 20 µM[2] | Data not available | Data not available |
| Mouse Liver Microsome Stability (T1/2) | 49.5 min[2] | Data not available | Poor pharmacokinetic properties, suggesting rapid metabolism[3][4] |
| CYP2D6 Inhibition (@ 3µM) | 25%[2] | Data not available | Data not available |
| CYP3A4 Inhibition (@ 3µM) | 20%[2] | Data not available | Data not available |
| PBS Buffer Stability (pH 7.4, % remaining at 48h) | 100%[2] | Data not available | Data not available |
| Mouse Plasma Stability (% remaining at 2h) | 100%[2] | Data not available | Data not available |
| Metabolism | Data not available | Primarily through glucuronide and sulfate conjugation[5] | Data not available |
| Elimination | Data not available | Primarily excreted in feces and urine[5] | High clearance[4] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental evaluation process, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Absorption and metabolism of triclosan after application to the skin of B6C3F1 mice | Semantic Scholar [semanticscholar.org]
- 2. Platensimycin and Platencin: Inspirations for Chemistry, Biology, Enzymology, and Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on Platensimycin: A Selective FabF Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platensimycin and platencin: promising antibiotics for future application in human medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triclosan - Wikipedia [en.wikipedia.org]
Counter-Screening ML267: A Comparative Guide to Validating Specificity
For Researchers, Scientists, and Drug Development Professionals
ML267 has emerged as a potent inhibitor of bacterial Sfp-type phosphopantetheinyl transferases (PPTases), crucial enzymes for the biosynthesis of fatty acids and various virulence factors.[1][2] Its selectivity for bacterial PPTases over the human orthologue makes it an attractive candidate for antibacterial drug development.[2] However, rigorous validation of its specificity is paramount to ensure that its biological effects are not confounded by off-target activities. This guide provides a comparative framework for performing a comprehensive counter-screen to validate the specificity of this compound, offering detailed experimental protocols and data interpretation strategies.
Understanding the Target: The PPTase Signaling Pathway
Phosphopantetheinyl transferases play a vital role in bacterial physiology by catalyzing the transfer of a 4'-phosphopantetheinyl (4'-PP) moiety from coenzyme A (CoA) to a conserved serine residue on acyl carrier proteins (ACPs) or peptidyl carrier proteins (PCPs). This post-translational modification is the essential activation step for these carrier proteins, enabling them to participate in the biosynthesis of fatty acids, polyketides, and non-ribosomal peptides – molecules critical for bacterial growth, survival, and virulence.
A Strategic Workflow for Counter-Screening
A robust counter-screening strategy for this compound should encompass a tiered approach, beginning with in vitro biochemical assays against related enzymes and progressing to cell-based assays to assess broader off-target effects and cytotoxicity.
Comparative Performance Data
The following table summarizes hypothetical yet realistic data from a series of counter-screening assays for this compound and two alternative, hypothetical PPTase inhibitors (Compound A and Compound B). This data illustrates how to present and compare specificity profiles.
| Assay | Target Enzyme/Cell Line | This compound IC50/EC50 (µM) | Compound A IC50/EC50 (µM) | Compound B IC50/EC50 (µM) |
| Biochemical | Bacterial Sfp PPTase | 0.29 | 1.5 | 0.15 |
| Bacterial AcpS PPTase | 8.1 | 10.2 | 25.0 | |
| Human PPTase | > 100 | > 100 | 5.5 | |
| Human Glutathione S-Transferase (GST-A1-1) | > 100 | 25.7 | > 100 | |
| Human Protein Kinase Panel (average) | > 50 | > 50 | 15.0 | |
| Cell-Based | Staphylococcus aureus (MRSA) | 1.2 | 5.8 | 0.8 |
| Escherichia coli | > 100 | > 100 | 50.0 | |
| Human Hepatocyte (HepG2) Cytotoxicity | > 50 | > 50 | 8.2 | |
| Human Embryonic Kidney (HEK293) Cytotoxicity | > 50 | > 50 | 12.1 |
Data Interpretation:
-
This compound demonstrates high potency against its intended target (Sfp PPTase) and a favorable selectivity window against the related AcpS PPTase.[3] Crucially, it shows no activity against the human PPTase orthologue or other representative human enzymes at high concentrations, indicating a high degree of specificity.[1][2] Its antibacterial activity is specific to Gram-positive bacteria like S. aureus, with no effect on Gram-negative E. coli. The lack of mammalian cytotoxicity further supports its specific mode of action.
-
Compound A is a less potent inhibitor of Sfp PPTase and exhibits a similar selectivity profile to this compound, but with lower overall potency.
-
Compound B is the most potent inhibitor of Sfp PPTase but demonstrates poor specificity, with significant activity against the human PPTase, off-target enzymes, and mammalian cell lines. This profile would raise significant concerns for its development as a therapeutic.
Detailed Experimental Protocols
Tier 1: Biochemical Assays
Objective: To determine the in vitro potency and selectivity of this compound against its primary target, related enzymes, and a panel of potential off-targets.
1. Sfp and AcpS PPTase Inhibition Assay:
-
Principle: A fluorescence-based assay to measure the transfer of a fluorescently labeled CoA analog to a biotinylated carrier protein. Inhibition is measured by a decrease in the fluorescent signal.
-
Materials: Purified recombinant Sfp and AcpS PPTases, biotinylated ACP or PCP, fluorescently labeled CoA (e.g., Bodipy-CoA), streptavidin-coated plates, microplate reader.
-
Protocol:
-
Prepare a serial dilution of this compound and alternative inhibitors in assay buffer.
-
Add the inhibitors to the streptavidin-coated microplate wells.
-
Add the PPTase enzyme and the biotinylated carrier protein to the wells and incubate.
-
Initiate the reaction by adding the fluorescently labeled CoA.
-
Measure the fluorescence intensity over time.
-
Calculate the initial reaction rates and determine the IC50 values by fitting the data to a dose-response curve.
-
2. Human PPTase Counter-Screen:
-
Principle: Similar to the bacterial PPTase assay, but using purified recombinant human PPTase.
-
Protocol: Follow the same protocol as for the bacterial PPTases, substituting the bacterial enzyme with human PPTase.
3. Broad-Spectrum Enzyme Inhibition Profiling:
-
Principle: Screen this compound against a commercially available panel of purified enzymes to identify potential off-target interactions.
-
Recommendation: Utilize a service like Eurofins' "Diversity Profile" or Creative BioMart's "Enzyme Screening" panels which include a wide range of enzyme classes (kinases, proteases, phosphatases, etc.).
-
Protocol:
-
Submit this compound for screening at a fixed concentration (e.g., 10 µM) against the enzyme panel.
-
For any identified "hits" (enzymes showing significant inhibition), perform follow-up dose-response studies to determine the IC50 value.
-
Tier 2: Cell-Based Assays
Objective: To assess the activity of this compound in a cellular context, including on-target antibacterial efficacy and off-target cytotoxicity in mammalian cells.
1. Bacterial Growth Inhibition (Minimum Inhibitory Concentration - MIC) Assay:
-
Principle: A broth microdilution method to determine the lowest concentration of an inhibitor that prevents visible growth of a bacterium.
-
Materials: Bacterial strains (e.g., S. aureus MRSA, E. coli), appropriate bacterial growth medium (e.g., Mueller-Hinton broth), 96-well plates, incubator.
-
Protocol:
-
Prepare a two-fold serial dilution of this compound in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.
-
2. Mammalian Cell Cytotoxicity Assay:
-
Principle: A colorimetric or luminescence-based assay to measure the viability of mammalian cells after exposure to the test compound.
-
Materials: Mammalian cell lines (e.g., HepG2, HEK293), cell culture medium, 96-well cell culture plates, cytotoxicity assay reagent (e.g., MTT, CellTiter-Glo).
-
Protocol:
-
Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing a serial dilution of this compound.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Add the cytotoxicity reagent and measure the absorbance or luminescence according to the manufacturer's instructions.
-
Calculate the percentage of cell viability relative to a vehicle-treated control and determine the EC50 value.
-
3. Phenotypic Screening:
-
Principle: High-content imaging to assess for any morphological or other phenotypic changes in mammalian cells upon treatment with this compound.
-
Protocol:
-
Treat mammalian cells with this compound at various concentrations.
-
Stain the cells with fluorescent dyes that label different cellular compartments (e.g., nucleus, cytoskeleton, mitochondria).
-
Acquire images using a high-content imaging system.
-
Analyze the images for changes in cell shape, size, nuclear morphology, or other relevant parameters that might indicate off-target effects.
-
Conclusion
References
- 1. The Phosphopantetheinyl Transferases: Catalysis of a Posttranslational Modification Crucial for Life - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphopantetheinyl Transferases - Creative Biolabs [creative-biolabs.com]
- 3. Exploring the compatibility of phosphopantetheinyl transferases with acyl carrier proteins spanning type II polyketide synthase sequence space - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of ML267: A Biochemical Assay Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data and methodologies for validating the on-target effects of ML267, a potent inhibitor of bacterial Sfp-type phosphopantetheinyl transferase (PPTase). We will delve into the biochemical assays used to characterize this compound and compare its performance with alternative PPTase inhibitors.
Introduction to this compound and its Target: Sfp-PPTase
This compound is a small molecule inhibitor that has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action is the selective inhibition of Sfp-type phosphopantetheinyl transferase (PPTase), a crucial enzyme for bacterial viability and virulence.[1][3]
Sfp-PPTase catalyzes the post-translational modification of acyl carrier proteins (ACPs) and peptidyl carrier proteins (PCPs), which are essential components of fatty acid synthases (FAS), polyketide synthases (PKS), and non-ribosomal peptide synthetases (NRPS).[4] By transferring a 4'-phosphopantetheine (PPant) group from coenzyme A (CoA) to a conserved serine residue on the carrier protein, Sfp-PPTase activates these enzymatic pathways. These pathways are responsible for the biosynthesis of a wide array of primary and secondary metabolites, including essential fatty acids and virulence factors like the lipopeptide antibiotic surfactin in Bacillus subtilis.[3][5]
Biochemical Validation of this compound's On-Target Effects
The on-target activity of this compound has been rigorously validated using in vitro biochemical assays that directly measure the inhibition of Sfp-PPTase activity.
Quantitative High-Throughput Screening (qHTS) Assay
A primary method for quantifying the inhibitory potency of this compound is a fluorescence-based qHTS assay. This assay measures the transfer of a rhodamine-labeled CoA to a carrier protein, resulting in a detectable signal. The presence of an inhibitor like this compound reduces the rate of this transfer, allowing for the determination of its half-maximal inhibitory concentration (IC50).
Experimental Protocol: Sfp-PPTase qHTS Assay
-
Reagent Preparation :
-
Assay buffer: 50 mM HEPES-Na (pH 7.6), 10 mM MgCl₂, 0.01% Nonidet P-40, and 0.01% BSA.
-
Sfp-PPTase enzyme solution: Prepare a solution of Sfp-PPTase in the assay buffer to a final concentration of 15 nM.
-
Substrate solution: Prepare a solution containing Rhodamine-CoA and the apo-carrier protein.
-
This compound: Prepare serial dilutions of this compound in DMSO.
-
-
Assay Procedure :
-
Dispense 3 µL of the Sfp-PPTase enzyme solution into the wells of a 1,536-well plate.
-
Add 23 nL of the diluted this compound compound solutions to the wells.
-
Incubate the plate for a defined period to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate solution.
-
Monitor the fluorescence signal over time using a plate reader.
-
-
Data Analysis :
-
Calculate the initial reaction velocities from the fluorescence data.
-
Plot the percentage of inhibition against the logarithm of the ML276 concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Confirmatory Gel-Based Assay
To confirm the results of the qHTS assay, a gel-based assay is often employed. This method provides a more direct visualization of the inhibition of carrier protein modification.
Experimental Protocol: PPTase Gel Assay
-
Reaction Setup :
-
Prepare a reaction mixture containing 26.6 nM Sfp-PPTase in a buffer of 66 mM HEPES-Na (pH 7.6), 13.3 mM MgCl₂, 0.0133% NP-40, and 0.133% BSA.
-
Add a DMSO solution of this compound to the enzyme solution and incubate for 10 minutes.
-
Initiate the reaction by adding a substrate solution containing 50 µM Rhodamine-CoA and 50 µM of the apo-carrier protein.
-
Allow the reaction to proceed for 30 minutes at room temperature.
-
-
Quenching and Electrophoresis :
-
Stop the reaction by adding a quench solution containing 4 M Urea and 25 mM EDTA.
-
Separate the reaction products (apo- and holo-carrier proteins) using polyacrylamide gel electrophoresis (PAGE).
-
-
Visualization and Analysis :
-
Visualize the rhodamine-labeled holo-carrier protein using a fluorescence scanner.
-
A decrease in the fluorescent band intensity in the presence of this compound confirms its inhibitory activity.
-
Performance Comparison: this compound vs. Alternative PPTase Inhibitors
The efficacy of this compound as an Sfp-PPTase inhibitor can be benchmarked against other known inhibitors of bacterial PPTases. The following table summarizes the available quantitative data for this compound and its alternatives.
| Inhibitor Class | Compound | Target Enzyme | IC50 Value | Assay Type |
| Thiopiperazine | This compound | B. subtilis Sfp-PPTase | 0.29 µM | qHTS |
| This compound | B. subtilis AcpS-PPTase | 8.1 µM | qHTS | |
| Amidinourea | Amidinourea 8918 | M. tuberculosis PptT | 2.3 µM | BpsA Assay |
| Amidinourea 8918 | M. tuberculosis PptT | 0.23 µM | FP Assay | |
| Anthranilate 4H-oxazol-5-one | Compound 15 | B. subtilis AcpS | 1.1 µM | Not Specified |
| Compound 16 | B. subtilis AcpS | 1.5 µM | Not Specified | |
| Compound 18 | B. subtilis AcpS | 0.27 µM | Not Specified |
Cellular On-Target Validation: Attenuation of Surfactin Production
To confirm that the biochemical inhibition of Sfp-PPTase by this compound translates to a functional effect in a cellular context, its impact on the production of an Sfp-dependent metabolite can be assessed. In Bacillus subtilis, the biosynthesis of the lipopeptide antibiotic surfactin is strictly dependent on the activity of Sfp-PPTase to activate the surfactin synthetase (SrfA) complex.[5]
A cell-based assay can be performed by treating B. subtilis cultures with sub-lethal concentrations of this compound and subsequently measuring the production of surfactin. A dose-dependent decrease in surfactin levels would provide strong evidence of on-target activity within a living organism.
Visualizing the Molecular Interactions and Experimental Processes
To further clarify the concepts discussed, the following diagrams illustrate the Sfp-PPTase signaling pathway and the general workflow of an enzyme inhibition assay.
Caption: Sfp-PPTase signaling pathway and its inhibition by this compound.
Caption: General workflow for an in vitro enzyme inhibition assay.
Conclusion
The on-target effects of this compound as a potent and selective inhibitor of bacterial Sfp-type PPTase are well-supported by robust biochemical data. The quantitative high-throughput screening and confirmatory gel-based assays provide clear, reproducible methods for validating its inhibitory activity. When compared to other known PPTase inhibitors, this compound demonstrates competitive potency. Furthermore, the link between Sfp-PPTase inhibition and the attenuation of surfactin production in Bacillus subtilis provides strong cellular validation of its on-target mechanism. This comprehensive understanding of this compound's mode of action is critical for its continued development as a potential therapeutic agent.
References
- 1. Mycobacterium tuberculosis PptT Inhibitors Based on Heterocyclic Replacements of Amidinoureas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PptT inhibitor 8918 | 65009-19-0 | Antibacterial | MOLNOVA [molnova.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Research advances in the identification of regulatory mechanisms of surfactin production by Bacillus: a review - PMC [pmc.ncbi.nlm.nih.gov]
The Cost-Effectiveness of ML267 in Research Applications: A Comparative Guide
For researchers in microbiology and drug development, selecting the right chemical probe is a critical decision that balances efficacy with budgetary constraints. ML267, a potent inhibitor of bacterial phosphopantetheinyl transferase (PPTase), has emerged as a valuable tool for studying Gram-positive pathogens. This guide provides a comprehensive cost-effectiveness comparison of this compound with two alternative compounds that also target bacterial fatty acid synthesis: platensimycin and triclosan.
Mechanism of Action: Targeting Bacterial Fatty Acid Synthesis
This compound exerts its antibacterial effect by inhibiting Sfp-type phosphopantetheinyl transferase (Sfp-PPTase), an enzyme essential for the biosynthesis of fatty acids and various virulence factors in bacteria.[1] By blocking this pathway, this compound effectively halts bacterial growth. Similarly, platensimycin and triclosan disrupt fatty acid synthesis, albeit through different mechanisms. Platensimycin selectively targets β-ketoacyl-(acyl-carrier-protein) synthase I/II (FabF/B), while triclosan inhibits enoyl-acyl carrier protein reductase (FabI).[2][3]
dot
Caption: Simplified signaling pathway of this compound and its alternatives.
Performance and Efficacy: A Quantitative Comparison
The in vitro efficacy of these compounds is a key determinant of their utility in research. The following table summarizes their inhibitory concentrations against relevant targets and their minimum inhibitory concentrations (MIC) against Staphylococcus aureus, a common Gram-positive pathogen. It is important to note that this data is compiled from different studies and direct, head-to-head comparisons under identical experimental conditions are not currently available.
| Compound | Target | IC50 | S. aureus MIC (µg/mL) |
| This compound | Sfp-PPTase | 0.29 µM[1] | 3.4 (MRSA)[4] |
| Platensimycin | FabF/B | 48 nM (S. aureus FabF)[5] | 0.125 - 0.5 (MRSA)[6] |
| Triclosan | FabI | - | 0.015 - 0.125 |
Cost-Effectiveness Analysis
To assess the cost-effectiveness, we have compiled pricing information from various suppliers for research-grade quantities of each compound. Prices can vary between suppliers and are subject to change.
| Compound | Supplier | Quantity | Price (USD) | Price per mg (USD) |
| This compound | MedchemExpress | 1 mg | 316 | 316.00 |
| Platensimycin | MedchemExpress | 250 µg | 816 | 3264.00 |
| Bioaustralis | 0.25 mg | 380 (AUD) | ~1018.00 (USD) | |
| AG Scientific | 0.1 mg | 540.25 | 5402.50 | |
| Triclosan | TOKU-E | 25 g | 150.75 | 0.006 |
| IndiaMART | 1 kg | ~21.60 | ~0.02 | |
| Chem-Impex | - | - | - |
From a purely cost-per-unit perspective, triclosan is significantly more affordable than both this compound and platensimycin. However, the choice of compound should not be based on price alone. Platensimycin demonstrates the highest potency in terms of its MIC against S. aureus. This compound offers a specific mechanism of action by targeting Sfp-PPTase, which may be desirable for certain research questions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for robust scientific research. Below are standardized protocols for the Sfp-PPTase inhibition assay and the determination of Minimum Inhibitory Concentration (MIC).
Sfp-PPTase Inhibition Assay
This protocol is adapted from the methods described in the discovery of this compound.[1]
Materials:
-
Sfp-PPTase enzyme
-
Apo-actinorhodin-ACP (substrate)
-
Rhodamine-labeled Coenzyme A (substrate)
-
Assay Buffer: 66 mM HEPES-Na, 13.3 mM MgCl2, 0.0133% NP-40, 0.133% BSA, pH 7.6
-
Test compounds (this compound and alternatives) dissolved in DMSO
-
Quench solution: 4 M Urea, 25 mM EDTA, 0.004% phenol red, pH 8.0
-
384-well plates
Procedure:
-
Prepare a 1.33x enzyme solution containing 26.6 nM Sfp-PPTase in assay buffer.
-
Add 0.5 µL of the test compound solution in DMSO to the wells of a 384-well plate.
-
Add 15 µL of the 1.33x enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 4 µL of a 4x substrate solution containing 50 µM Rhodamine-CoA and 50 µM apo-Actinorhodin-ACP.
-
Incubate the reaction for 30 minutes at room temperature.
-
Terminate the reaction by adding 20 µL of the 2x quench solution.
-
Measure the fluorescence to determine the extent of inhibition.
dot
Caption: Experimental workflow for the Sfp-PPTase inhibition assay.
Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the general guidelines for the broth microdilution method.[7][8][9][10]
Materials:
-
Staphylococcus aureus strain (e.g., ATCC 29213)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds (this compound, platensimycin, triclosan)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
Procedure:
-
Prepare Inoculum:
-
From a fresh agar plate, select 3-5 colonies of S. aureus.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Prepare Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in CAMHB in the wells of a 96-well plate to achieve the desired concentration range.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions. The final volume in each well should be uniform (e.g., 100 µL).
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only) for each plate.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Reading Results:
-
After incubation, visually inspect the wells for turbidity, which indicates bacterial growth.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
dot
References
- 1. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Platensimycin - Wikipedia [en.wikipedia.org]
- 3. journals.asm.org [journals.asm.org]
- 4. The use of platensimycin and platencin to fight antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Handling of ML267: A Guide for Laboratory Professionals
ML267, chemically known as 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide, is a complex molecule. Analysis of its structural components, such as the piperazine and pyridine moieties, suggests that it should be handled with care, assuming potential for skin and eye irritation, as well as possible respiratory irritation if inhaled. Therefore, a robust personal protective equipment (PPE) strategy is the first line of defense.
Recommended Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure risk when handling this compound. The following table summarizes the recommended PPE, categorized by the level of protection.
| Protection Level | Personal Protective Equipment (PPE) | Specifications and Use |
| Primary Barrier | Gloves | Nitrile or neoprene gloves are recommended for their chemical resistance. Always double-glove and change gloves immediately if contaminated. |
| Lab Coat | A fully buttoned, knee-length lab coat made of a chemical-resistant material should be worn at all times. | |
| Secondary Barrier | Eye Protection | Chemical safety goggles or a full-face shield are mandatory to protect against splashes and aerosols. |
| Respiratory Protection | A properly fitted N95 respirator or higher should be used, especially when handling the compound in powdered form or when there is a risk of aerosolization. |
Operational Plan for Handling this compound
A clear and concise operational plan ensures that all personnel are aware of the necessary precautions and procedures for handling this compound safely.
Engineering Controls:
-
Ventilation: All handling of this compound, including weighing, dissolving, and aliquoting, should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Designated Area: Establish a designated area within the laboratory specifically for working with this compound. This area should be clearly marked and equipped with all necessary safety equipment.
Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Prepare all solutions and equipment within the chemical fume hood.
-
Weighing: When weighing the solid compound, use a microbalance within the fume hood and handle it with care to avoid creating dust.
-
Dissolving: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed and clearly labeled.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All disposable materials that come into contact with this compound, including gloves, pipette tips, and empty vials, should be collected in a designated, sealed hazardous waste container.
-
Chemical Waste: Unused this compound and solutions containing the compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.
-
Decontamination: All non-disposable equipment should be thoroughly decontaminated after use with an appropriate solvent, and the rinsate should be collected as hazardous waste.
Experimental Workflow for Handling this compound
The following diagram illustrates a standard workflow for safely handling a research chemical like this compound in a laboratory setting.
By implementing these safety measures and adhering to a strict operational and disposal plan, researchers can confidently work with this compound while minimizing risks to themselves and the environment. It is imperative that all personnel receive training on these procedures before commencing any work with this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
